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  • Product: Hexahydropyrimidin-5-ol

Core Science & Biosynthesis

Foundational

Synthesis of Hexahydropyrimidin-5-ol from 1,3-Diaminopropan-2-ol: A Mechanistic and Methodological Guide

Executive Summary The hexahydropyrimidine (1,3-diazinane) scaffold is a privileged structural motif frequently deployed in medicinal chemistry, agrochemical development, and the design of novel surfactant materials[1]. S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydropyrimidine (1,3-diazinane) scaffold is a privileged structural motif frequently deployed in medicinal chemistry, agrochemical development, and the design of novel surfactant materials[1]. Specifically, the synthesis of 5-substituted hexahydropyrimidines, such as hexahydropyrimidin-5-ol, provides a highly versatile synthetic handle. The secondary hydroxyl group at the 5-position allows for downstream functionalization, including esterification, etherification, or cross-linking into complex macromolecular architectures[2].

This technical guide provides an authoritative, in-depth analysis of the cyclocondensation of 1,3-diaminopropan-2-ol with formaldehyde. Rather than merely listing steps, this whitepaper dissects the thermodynamic and kinetic causalities behind the experimental design, ensuring that your protocol is a robust, self-validating system.

Mechanistic Rationale: The Double Aminal Condensation

The formation of the hexahydropyrimidine ring from a 1,3-diamine and a carbonyl equivalent is a classic example of a double Mannich-type aminal condensation[3]. Understanding the precise sequence of this reaction is critical for troubleshooting and scaling up the process.

  • Depolymerization & Initial Attack: The reaction begins with the thermal depolymerization of paraformaldehyde in methanol to yield monomeric formaldehyde. One of the primary amines of 1,3-diaminopropan-2-ol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon to form a transient hemiaminal (N-hydroxymethyl) intermediate.

  • Iminium Ion Formation: Under thermal conditions, the hemiaminal undergoes dehydration. The elimination of water generates a highly reactive, electrophilic iminium ion.

  • Intramolecular Cyclization: The second primary amine of the starting material, positioned perfectly in a 1,3-relationship, executes an intramolecular 6-exo-trig-like nucleophilic attack on the iminium carbon.

  • Thermodynamic Sink: This ring closure is thermodynamically driven. The resulting six-membered chair conformation minimizes steric strain, acting as a thermodynamic sink that drives the equilibrium forward[3].

Mechanism A 1,3-diaminopropan-2-ol + Formaldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (-H2O) B->C Dehydration D Intramolecular Cyclization C->D Ring Closure E Hexahydropyrimidin-5-ol D->E Proton Transfer

Mechanistic pathway for the cyclocondensation of 1,3-diaminopropan-2-ol with formaldehyde.

Experimental Design and Causality (E-E-A-T)

In my experience optimizing heterocyclic syntheses for scale-up, the failure of aminal formations often traces back to poor equilibrium management. Every choice in the following protocol is deliberate and serves a specific physicochemical purpose:

  • Why Paraformaldehyde instead of Aqueous Formalin? Aqueous formalin contains 37% formaldehyde in water. Because the formation of the aminal releases water as a byproduct, introducing excess water at the start pushes the equilibrium backward via Le Chatelier’s principle, leading to incomplete conversion and hydrolysis of the hemiaminal. Paraformaldehyde acts as a "water-free" formaldehyde source, driving the condensation strictly forward[2].

  • Why Methanol as the Solvent? Methanol is highly polar and protic, making it an excellent solvent for the highly polar 1,3-diaminopropan-2-ol. Furthermore, methanol facilitates the thermal depolymerization of paraformaldehyde into reactive hemiformal species.

  • Why a 48-Hour Reflux? While the initial hemiaminal forms rapidly, the subsequent dehydration to the iminium ion and the intramolecular cyclization require sustained thermal energy to overcome the entropic penalty. Extended reflux (48 h) ensures complete conversion of linear oligomeric intermediates into the thermodynamically stable 6-membered ring[2].

  • Why a THF Wash for Purification? Hexahydropyrimidin-5-ol is highly polar due to its two secondary amines and hydroxyl group. It is virtually insoluble in moderately polar, aprotic solvents like Tetrahydrofuran (THF). Washing the crude solid with THF selectively dissolves unreacted formaldehyde oligomers and linear byproducts, providing a highly pure product without the need for labor-intensive column chromatography[2].

Step-by-Step Experimental Protocol

Workflow Step1 Combine Reactants (Amine + Paraformaldehyde in MeOH) Step2 Reflux (48 h at 65°C) Step1->Step2 Heating Step3 Solvent Evaporation (Reduced Pressure) Step2->Step3 Concentration Step4 Trituration (Wash with THF) Step3->Step4 Purification Step5 Product Isolation (Hexahydropyrimidin-5-ol) Step4->Step5 Drying

Experimental workflow for the synthesis and isolation of Hexahydropyrimidin-5-ol.

Materials & Reagents
  • 1,3-diaminopropan-2-ol: 1.00 g (11.1 mmol)

  • Paraformaldehyde: 0.31 g (10.4 mmol). (Note: A slight substoichiometric amount of paraformaldehyde is used to prevent over-alkylation or the formation of aminal-linked dimers).

  • Anhydrous Methanol: 17 mL

  • Tetrahydrofuran (THF): ~20 mL (for washing)

Procedure
  • Reaction Assembly: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-diaminopropan-2-ol (1.00 g) and anhydrous methanol (17 mL).

  • Reagent Addition: Add paraformaldehyde (0.31 g) in one portion to the stirring solution. Attach a reflux condenser.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 65 °C) under an inert atmosphere (N₂ or Ar) for 48 hours. The initial cloudy suspension will gradually clear as the paraformaldehyde depolymerizes and reacts.

  • Concentration: After 48 hours, cool the reaction to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. Ensure the water bath does not exceed 40 °C to prevent thermal degradation of the product.

  • Purification (Trituration): The resulting crude material will be a solid residue. Suspend the residue in cold THF (10 mL), triturate thoroughly with a glass rod, and filter through a sintered glass funnel. Repeat the wash with an additional 10 mL of cold THF.

  • Isolation: Dry the isolated solid under high vacuum for 4–6 hours to remove residual solvent.

  • Yield: The protocol affords hexahydropyrimidin-5-ol as a yellowish crystalline solid (~1.05 g, 10.3 mmol, 93% yield based on paraformaldehyde)[2].

Analytical Characterization and Data Presentation

A self-validating protocol requires rigorous analytical confirmation. The structural integrity of the synthesized hexahydropyrimidin-5-ol is validated via Nuclear Magnetic Resonance (NMR) spectroscopy.

The ¹H NMR spectrum exhibits a highly characteristic AB spin system for the geminal N-CH₂-N protons (δ 3.68 and 3.50 ppm). This distinct splitting pattern confirms the restricted conformational flipping of the stable, chair-like hexahydropyrimidine ring, proving successful cyclization[2].

Table 1: Quantitative NMR Characterization Data for Hexahydropyrimidin-5-ol

NucleusSolventChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationStructural Assignment
¹HD₂O3.68d, J = 13.01HN-CH₂-N (equatorial)
¹HD₂O3.61dd, J = 7.2, 3.51HCH-OH (axial)
¹HD₂O3.50d, J = 12.91HN-CH₂-N (axial)
¹HD₂O3.11dd, J = 13.4, 3.22HN-CH₂-C (equatorial)
¹HD₂O2.64dd, J = 13.3, 7.42HN-CH₂-C (axial)
¹³CCDCl₃63.78Singlet-CH-OH
¹³CCDCl₃58.94Singlet-N-CH₂-N
¹³CCDCl₃49.26Singlet-N-CH₂-C

Conclusion

The synthesis of hexahydropyrimidin-5-ol from 1,3-diaminopropan-2-ol is a robust, high-yielding, and atom-economical process when thermodynamic principles are strictly adhered to. By utilizing paraformaldehyde in an anhydrous methanolic environment and allowing sufficient thermal activation for ring closure, researchers can reliably bypass complex chromatographic purifications. This methodology provides a scalable pathway to a highly functionalizable heterocyclic scaffold, ready for integration into advanced drug discovery programs and novel material syntheses.

References

1.[2] Title: Study of surfactant alcohols with various chemical moieties at the hydrophilic–hydrophobic interface. Source: RSC Advances, 2013, 3(20), 7237-7244. URL: [Link]

2.[3] Title: Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation. Source: ACS Omega, 2024. URL: [Link]

3.[1] Title: A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. Source: Research Square / ResearchGate, 2023. URL: [Link]

Sources

Exploratory

Architecting Hexahydropyrimidines via Mannich-Type Multicomponent Reactions: A Technical Whitepaper for Drug Discovery

The hexahydropyrimidine core—a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions—has emerged as a highly privileged scaffold in modern medicinal chemistry[1]. Its inherent three-di...

Author: BenchChem Technical Support Team. Date: March 2026

The hexahydropyrimidine core—a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions—has emerged as a highly privileged scaffold in modern medicinal chemistry[1]. Its inherent three-dimensional structure and capacity for multiple hydrogen-bonding interactions make it an ideal building block for therapeutic agents targeting malaria, viral infections, and oncological signaling pathways[1][2][3]. This whitepaper provides an in-depth mechanistic and operational guide to synthesizing these scaffolds using the highly efficient Mannich-type multicomponent reaction (MCR).

Mechanistic Causality of the Mannich-Type Assembly

The classical synthesis of hexahydropyrimidines relies heavily on a one-pot, three-component Mannich-type condensation. This reaction typically involves an aldehyde, a primary or secondary amine (or an ammonia source such as ammonium acetate), and a carbon acid (e.g., nitromethane or acetophenone derivatives)[1][4].

Causality of the Reaction Cascade:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form a highly electrophilic iminium ion.

  • Enolization of the Carbon Acid: Concurrently, the carbon acid undergoes enolization. The high electron density of the resulting enolate/enol makes it a potent nucleophile[4][5].

  • C-C Bond Formation (The Mannich Step): The enolate attacks the iminium ion, forming a β-amino carbonyl compound (the Mannich base)[5].

  • Double Aminomethylation and Cyclization: Because the reaction is conducted in a one-pot system with excess amine and aldehyde (often a 1:2:3 or specific stoichiometric ratio), a second iminium ion forms and reacts. Intramolecular cyclization subsequently occurs, closing the six-membered hexahydropyrimidine ring[5][6].

MannichMechanism Aldehyde Aldehyde (Electrophile) Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Amine/Ammonia (Nucleophile) Amine->Iminium MannichBase Mannich Base (β-amino compound) Iminium->MannichBase CarbonAcid Carbon Acid (e.g., Nitromethane) Enolate Enolate/Enol (Nucleophile) CarbonAcid->Enolate Deprotonation Enolate->MannichBase C-C Coupling Cyclization Double Aminomethylation & Cyclization MannichBase->Cyclization + Aldehyde/Amine Hexahydropyrimidine Hexahydropyrimidine Scaffold Cyclization->Hexahydropyrimidine Ring Closure

Logical flow of the Mannich-type multicomponent synthesis of hexahydropyrimidines.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the experimental design must integrate self-validating checkpoints. The following protocol outlines the synthesis of 5-nitro-2,4,6-trisubstituted hexahydropyrimidines, a foundational precursor for further derivatization into Schiff bases or amides[4][7].

Step-by-Step Methodology: Synthesis of 5-Nitro-2,4,6-trisubstituted Hexahydropyrimidine

  • Reagents: Benzaldehyde derivative (0.03 mol), Ammonium acetate (0.02 mol), Nitromethane (0.01 mol)[4].

  • Solvent Selection: 35 mL of n-butanol (n-BuOH).

    • Causality:n-BuOH provides an optimal boiling point (~117°C) that drives the azeotropic removal of water generated during iminium ion formation, pushing the equilibrium toward the cyclized product[1][4].

  • Reaction Conditions: Stir the mixture under reflux (125 °C) for 40–70 minutes until a suspended solution forms[4].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a benzene:acetone (9:1) mobile phase.

    • Causality: The disappearance of the benzaldehyde spot and the emergence of a lower-Rf spot confirms the consumption of starting materials and the formation of the highly polar hexahydropyrimidine core[4].

  • Isolation: Evaporate the solvent using a rotary evaporator. Wash the crude precipitate with cold ethanol to remove unreacted starting materials, followed by recrystallization[4].

  • Characterization Checkpoint: Confirm the structure using 1H-NMR (DMSO-d6). Look for the characteristic doublet and triplet signals of the chiral protons within the hexahydropyrimidine ring (typically around 3.5–4.5 ppm) and the amine (N-H) protons[7].

ExperimentalWorkflow Reagents Reagents Aldehyde + Amine + Acid Solvent Solvent n-Butanol Reagents->Solvent Reflux Reflux 125°C, 40-70 min Solvent->Reflux TLC TLC Monitoring Benzene:Acetone (9:1) Reflux->TLC Isolation Isolation Rotary Evaporation TLC->Isolation Reaction Complete Validation Validation 1H-NMR & LC-MS Isolation->Validation

Step-by-step experimental workflow with self-validating TLC and NMR checkpoints.

Therapeutic Applications and Quantitative Data

The hexahydropyrimidine scaffold is not merely a synthetic curiosity; it is a highly active pharmacophore. Its 3D conformation allows it to intercalate or bind selectively to complex protein pockets.

Oncology (Kinase Inhibition)

Hexahydropyrimidine analogs frequently exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway[1]. Dysregulation of this cascade is a hallmark of tumor progression. By binding to the ATP-binding cleft of PI3K or mTOR, these derivatives halt cell proliferation and induce apoptosis[1].

PI3KPathway Drug Hexahydropyrimidine Derivative PI3K PI3K Drug->PI3K Inhibits mTOR mTOR Drug->mTOR Inhibits Apoptosis Apoptosis (Induced) Drug->Apoptosis Triggers PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Akt->mTOR Activates Proliferation Tumor Proliferation (Blocked) mTOR->Proliferation Promotes

Inhibition of the PI3K/Akt/mTOR signaling pathway by hexahydropyrimidine derivatives.

Infectious Diseases (Malaria & HCV)

Recent high-throughput phenotypic screenings have identified hexahydropyrimidine cores as potent inhibitors of viral and parasitic life cycles. For the Hepatitis C Virus (HCV), hexahydropyrimidines (and their linear diamine conversion products) do not interfere with RNA replication but specifically block the entry and release of viral particles[3]. In malaria, novel hexahydropyrimidine analogues have demonstrated potent inhibition of the Plasmodium falciparum parasite in human blood during the 3D7 asexual blood stage[2].

Quantitative Data Summary

The table below summarizes the synthetic yields and biological targets of various hexahydropyrimidine derivatives based on recent literature.

Compound Class / DerivativeTarget / Disease AreaSynthetic YieldKey Biological Metric / Mechanism
5-Nitro-2,4,6-trisubstituted Hexahydropyrimidines Precursor / Broad Bioactivity40% – 83%[7]Yield is heavily dependent on the nitro-group position (ortho/meta/para) on the benzene ring[7].
Antimalarial Analogues (WO 2021/032687) Plasmodium falciparumN/ASub-nanomolar IC50 in 3D7 asexual blood stage assay[2].
HCV Hit Compound 1 (HHP Core) Hepatitis C VirusN/ABlocks viral entry and release; exhibits comparable antiviral activity to diamine 6[3].
Spirohexahydropyrimidines Various69% – 89%[8]Synthesized via cyclic ketones/thioamides at 40°C[8].

Conclusion

The Mannich-type multicomponent reaction provides a robust, highly atom-economical pathway for the synthesis of hexahydropyrimidines. By understanding the mechanistic causality—from iminium ion generation to enolate cyclization—researchers can fine-tune reaction conditions to maximize yields. As demonstrated by their efficacy against Plasmodium falciparum, HCV, and PI3K-driven tumors, hexahydropyrimidines remain a cornerstone scaffold in the continuous evolution of targeted drug discovery.

References

  • Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives Source: Universiti Kebangsaan Malaysia (Sains Malaysiana) URL:[Link]

  • Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives (Full Text) Source: ResearchGate URL:[Link]

  • A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore Source: ChemRxiv URL:[Link]

  • Synthesis of sulfanylidene-diazaspirocycloalkanones in a three-component Mannich-type reaction catalyzed with lactic acid Source: Arkivoc URL:[Link]

  • Novel Hexahydropyrimidine Compounds for Treating Malaria - PMC Source: NIH URL:[Link]

  • Synthesis and evaluation of hexahydropyrimidines and diamines as novel hepatitis C virus inhibitors Source: PubMed (NIH) URL:[Link]

  • Facile and efficient synthesis of 4'-thioxo-1',3,3',4,4',6' -hexahydro-1H,2'H-spiro[naphthalene-2,5'-pyrimidin]-1-ones in a three-component Mannich-type reaction Source: R Discovery URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Reaction Mechanism of Hexahydropyrimidin-5-ol Formation

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Hexahydropyrimidin-5-ols in Medicinal Chemistry The hexahydropyrimidine scaffold is a privileged structural motif in medic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hexahydropyrimidin-5-ols in Medicinal Chemistry

The hexahydropyrimidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a hydroxyl group at the 5-position of this saturated heterocycle, affording hexahydropyrimidin-5-ol, provides a crucial handle for modulating physicochemical properties such as solubility and for establishing key hydrogen bonding interactions with biological targets. This strategic functionalization has led to the development of hexahydropyrimidine derivatives with a wide range of therapeutic applications, including antiviral, antibacterial, and anticancer agents. A thorough understanding of the reaction mechanism governing the formation of this core structure is therefore paramount for the rational design and efficient synthesis of novel drug candidates.

This in-depth technical guide provides a comprehensive exploration of the reaction mechanism for the formation of hexahydropyrimidin-5-ol and its derivatives. We will delve into the underlying principles of the key bond-forming reactions, provide detailed experimental protocols, and present illustrative spectroscopic data to offer a complete picture for researchers and drug development professionals.

The Core Reaction: Condensation of 1,3-Diamino-2-propanol with Carbonyl Compounds

The most common and direct route to the hexahydropyrimidin-5-ol core involves the condensation of a 1,3-diamino-2-propanol with an aldehyde or a ketone. This reaction is a classic example of a cyclocondensation, where the formation of multiple carbon-nitrogen bonds and the expulsion of a small molecule, typically water, leads to the heterocyclic product.

The overall transformation can be represented as follows:

Overall_Reaction Reactants 1,3-Diamino-2-propanol + Aldehyde/Ketone Product Hexahydropyrimidin-5-ol Reactants->Product Water + H2O Reaction_Mechanism cluster_reactants Reactants 1,3-Diamino-2-propanol 1,3-Diamino-2-propanol Nucleophilic_Attack Nucleophilic Attack 1,3-Diamino-2-propanol->Nucleophilic_Attack Aldehyde Aldehyde Aldehyde->Nucleophilic_Attack Hemiaminal Hemiaminal Intermediate Nucleophilic_Attack->Hemiaminal Protonation Protonation of OH Hemiaminal->Protonation Iminium_Ion Iminium Ion Formation (Loss of H2O) Protonation->Iminium_Ion Intramolecular_Attack Intramolecular Nucleophilic Attack Iminium_Ion->Intramolecular_Attack Deprotonation Deprotonation Intramolecular_Attack->Deprotonation Hexahydropyrimidin-5-ol Hexahydropyrimidin-5-ol Deprotonation->Hexahydropyrimidin-5-ol

Caption: Step-by-step reaction mechanism for the formation of Hexahydropyrimidin-5-ol.

Competition with Bisimine Formation

It is important to recognize that the formation of the hexahydropyrimidine ring is often in competition with the formation of a bisimine, especially when using aromatic aldehydes. [1]The bisimine is formed when two molecules of the aldehyde react with both amine groups of the 1,3-diamino-2-propanol without cyclization. The outcome of the reaction can be influenced by several factors:

  • Nucleophilicity of the Amine: Less nucleophilic amines tend to favor the formation of the hexahydropyrimidine.

  • Electronic Properties of the Aldehyde: Electron-withdrawing groups on the aryl ring of the aldehyde generally favor the formation of the hexahydropyrimidine. [1]* Reaction Conditions: Factors such as solvent, temperature, and the presence of catalysts can influence the product distribution.

Experimental Protocols: Synthesis of Hexahydropyrimidin-5-ol Derivatives

To provide a practical context, we present a representative experimental protocol for the synthesis of a substituted hexahydropyrimidin-5-ol, adapted from the literature. [2] Synthesis of 2-(Nitromethylene)hexahydropyrimidin-5-ol

This protocol details the synthesis of a specific derivative, which illustrates the general principles of the reaction.

Materials:

  • 1,3-Diaminopropan-2-ol

  • 1,1-Bis(methylsulfanyl)-2-nitroethylene

  • Ethanol

Procedure:

  • Dissolve 1,3-diaminopropan-2-ol in ethanol in a round-bottom flask.

  • Add a solution of 1,1-bis(methylsulfanyl)-2-nitroethylene in ethanol dropwise to the stirred solution of the diamine at room temperature.

  • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture in an ice bath to facilitate precipitation of the product.

  • Isolate the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the purified 2-(nitromethylene)hexahydropyrimidin-5-ol.

Experimental_Workflow cluster_setup Reaction Setup Dissolve_Diamine Dissolve 1,3-Diamino-2-propanol in Ethanol Addition Dropwise Addition at Room Temperature Dissolve_Diamine->Addition Prepare_Electrophile Prepare Solution of 1,1-Bis(methylsulfanyl)-2-nitroethylene in Ethanol Prepare_Electrophile->Addition Reaction Stirring and Monitoring (TLC) Addition->Reaction Workup Work-up Reaction->Workup Precipitation Cooling and Precipitation Workup->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying Product Purified Product Drying->Product

Caption: Experimental workflow for the synthesis of a hexahydropyrimidin-5-ol derivative.

Data Presentation: Spectroscopic Characterization

The structure of the synthesized hexahydropyrimidin-5-ol derivatives can be unequivocally confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Representative Spectroscopic Data for 2-(Nitromethylene)hexahydropyrimidin-5-ol [2]

Spectroscopic Technique Key Observations and Assignments
¹H NMR (DMSO-d₆) δ 8.90–8.74 (m, 2H, NH), 6.28 (s, 1H, =CH), 5.31 (d, 1H, OH), 4.06–3.98 (m, 1H, CH-OH), 3.39–3.32 (m, 2H, CH₂-N), 3.20–3.10 (m, 2H, CH₂-N)
¹³C NMR (DMSO-d₆) δ 154.23 (C=), 98.47 (=CH), 58.38 (CH-OH), 44.57 (CH₂-N)
IR (cm⁻¹) 3220, 3134 (N-H stretching), 1603 (C=C stretching), 1498, 1403, 1314 (NO₂ stretching)

| HRMS (ESI) | m/z [M+H]⁺ calculated for C₅H₁₀N₃O₃: 160.0723, found: 160.0776 |

The provided data clearly supports the formation of the hexahydropyrimidine ring with the hydroxyl group at the 5-position and the nitromethylene substituent at the 2-position.

Conclusion and Future Directions

The formation of hexahydropyrimidin-5-ol through the condensation of 1,3-diamino-2-propanol with carbonyl compounds is a robust and versatile reaction for the synthesis of medicinally relevant scaffolds. The reaction proceeds through a well-defined mechanism involving the initial formation of an aminal followed by an intramolecular cyclization. By understanding the nuances of this mechanism, including the competing formation of bisimines, researchers can optimize reaction conditions to achieve high yields and selectivities for the desired heterocyclic product.

Future research in this area will likely focus on the development of stereoselective methods for the synthesis of chiral hexahydropyrimidin-5-ols, as the stereochemistry of the hydroxyl group and any substituents can have a profound impact on biological activity. Furthermore, the exploration of a wider range of carbonyl compounds and substituted 1,3-diamino-2-propanols will undoubtedly lead to the discovery of novel hexahydropyrimidine derivatives with enhanced therapeutic potential. The solid foundation provided by the understanding of the core reaction mechanism will be instrumental in guiding these future endeavors in drug discovery and development.

References

  • dos Santos, J. V., et al. (2024). Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation. ACS Omega. [Link]

  • Valerga, P., et al. (2015). Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes. New Journal of Chemistry, 39(10), 7949-7957. [Link]

  • Hamed, S. A., et al. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy, 11(12), 1545-1553. [Link]

  • Katritzky, A. R., et al. (2002). N-arylhexahydropyrimidines. Part 1. Synthesis and 1H NMR characterization of 1,3-di- and 1,2,3-trisubstituted derivatives. Journal of Heterocyclic Chemistry, 39(4), 655-661. [Link]

  • LibreTexts. (2021). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Chemistry LibreTexts. [Link]

Sources

Exploratory

Vibrational Fingerprinting of Hexahydropyrimidine Derivatives: A Self-Validating FT-IR Methodology for Synthesis and Structural Characterization

Introduction: The Mechanistic Imperative of FT-IR Hexahydropyrimidines (HHPs) are saturated, six-membered nitrogenous heterocycles that serve as critical pharmacophores in the development of anti-inflammatory, antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Imperative of FT-IR

Hexahydropyrimidines (HHPs) are saturated, six-membered nitrogenous heterocycles that serve as critical pharmacophores in the development of anti-inflammatory, antimicrobial, and antineoplastic agents. The classic synthetic route to the HHP core involves the condensation of substituted 1,3-propanediamines with aldehydes or ketones. While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for downstream structural confirmation, Fourier-Transform Infrared (FT-IR) spectroscopy provides an unparalleled, real-time window into the mechanistic progression of HHP ring closure.

As an application scientist, I prioritize FT-IR because it directly interrogates the physical causality of the condensation reaction. The transformation from a primary diamine to a cyclic aminal induces distinct, predictable shifts in molecular dipole moments. By tracking these specific vibrational modes, researchers can establish a self-validating system that confirms both the absolute consumption of starting materials and the exact structural conformation of the newly formed ring without the need for complex sample preparation.

Causality in Vibrational Shifts: The Physics of Ring Closure

The formation of the HHP core is fundamentally a dual-condensation event. A primary amine (-NH₂) possesses two N-H bonds that couple to produce two distinct stretching vibrations: symmetric and asymmetric. In the FT-IR spectrum of the starting 1,3-propanediamine, this manifests as a characteristic doublet in the 3390–3460 cm⁻¹ region.

Upon nucleophilic attack and subsequent ring closure, the primary amines are converted into secondary amines embedded within the hexahydropyrimidine ring. A secondary amine possesses only a single N-H bond, eliminating the possibility of symmetric/asymmetric coupling. Consequently, the FT-IR spectrum must reflect a transition from a doublet to a distinct singlet. This physical causality means the N-H spectral shift is not merely a correlation; it is definitive proof of cyclization. For example, in the1, the primary amine doublet shifts to a sharp singlet at 3280 cm⁻¹[1]. Furthermore, the complete disappearance of the electrophile's carbonyl (C=O) stretch (typically ~1745 cm⁻¹) validates the absolute consumption of the ketone precursor[1].

Quantitative Spectral Signatures

To standardize the characterization of HHP derivatives, Table 1 synthesizes the critical quantitative data points observed across various functionalized HHPs, including high-energy polynitrohexahydropyrimidines and pharmaceutical Schiff base derivatives.

Table 1: Characteristic FT-IR Vibrational Modes for Hexahydropyrimidine Derivatives

Functional Group / BondWavenumber Range (cm⁻¹)Causality / Structural Significance
Secondary N-H Stretch 3280 - 3390Confirms ring closure; shift from primary -NH₂ doublet to a singlet[1][2].
Aliphatic C-H Stretch 2700 - 2980Confirms the sp³ hybridized backbone of the saturated pyrimidine ring[2].
Azomethine C=N Stretch 1629 - 1648Validates the formation of Schiff base derivatives from HHP amino bases[3][4].
C=O Stretch (Reactant) 1700 - 1750Disappearance validates the complete condensation of the ketone/aldehyde[1].
N-NO₂ / C-NO₂ Stretch 1524 - 1580Validates energetic or pharmaceutical functionalization (nitro derivatives)[3].
Ring Deformation 763 - 954Fingerprint region confirmation of the 6-membered heterocyclic ring.

Self-Validating Experimental Protocol: Real-Time ATR-FTIR Monitoring

To ensure absolute scientific integrity, the synthesis of HHPs must not rely on arbitrary reaction times. Instead, the following step-by-step methodology utilizes Attenuated Total Reflectance (ATR) FT-IR as a self-validating feedback loop to dictate reaction termination.

Step 1: Baseline Reactant Profiling Before initiating the reaction, acquire the baseline ATR-FTIR spectra of the pure starting materials (e.g., 2,2-dimethyl-1,3-propanediamine and di(pyridin-2-yl)methanone). Record the exact wavenumbers of the primary amine N-H doublet and the ketone C=O stretch. This establishes the negative control baseline.

Step 2: Reaction Initiation Combine the diamine and ketone in an anhydrous solvent (e.g., dichloromethane) at room temperature. The anhydrous environment prevents the hydrolysis of the intermediate imine, driving the equilibrium toward the cyclic aminal.

Step 3: In-Process Sampling and Matrix Elimination At 15-minute intervals, extract a 50 µL aliquot of the reaction mixture. Deposit the aliquot directly onto the ATR diamond crystal. Apply a gentle stream of nitrogen gas for 30 seconds to evaporate the volatile dichloromethane. This isolates the non-volatile reactants and products, eliminating solvent background interference.

Step 4: Spectral Acquisition and Differential Analysis Record the FT-IR spectrum of the residue (32 scans, 4 cm⁻¹ resolution). Overlay this spectrum with the baseline profiles obtained in Step 1.

Step 5: The Two-Factor Validation Checkpoint Evaluate the spectrum against two strict mechanistic criteria:

  • Electrophile Exhaustion: The absolute disappearance of the C=O absorption band (~1745 cm⁻¹).

  • Cyclization Confirmation: The transition of the N-H stretch from the baseline doublet (~3460 and 3390 cm⁻¹) to a sharp singlet (~3280 cm⁻¹). Causality Note: If the C=O band disappears but the N-H band remains a doublet or broadens irregularly, it indicates incomplete cyclization (e.g., linear intermediate formation). The reaction must only be terminated when both conditions are met.

Step 6: Isolation Upon passing the two-factor validation, precipitate the pure hexahydropyrimidine derivative using a non-polar anti-solvent (e.g., n-hexane), filter, and wash.

Process Visualization

FTIR_Workflow A 1. Baseline Profiling (Reactants) B 2. Reaction Initiation (Condensation) A->B C 3. ATR-FTIR Sampling (Real-Time) B->C D 4. C=O Band Check (1745 cm⁻¹ absent?) C->D D->C No E 5. N-H Band Check (Doublet to Singlet?) D->E Yes E->C No F 6. Structural Validation & Isolation E->F Yes

Self-validating FT-IR workflow for real-time monitoring of hexahydropyrimidine synthesis.

Advanced Functionalization: Energetic and Pharmaceutical Derivatives

The versatility of the HHP core allows for extensive derivatization, which FT-IR can track with high precision.

  • High-Energy Materials: In the (e.g., 1,3,5-trinitro-5-methyl-hexahydropyrimidine), FT-IR is crucial for confirming the introduction of nitro groups. The appearance of strong bands at 1533–1580 cm⁻¹ (N-NO₂ and C-NO₂ stretches) and the retention of ring deformation bands at 763 and 954 cm⁻¹ validate the energetic functionalization without ring degradation.

  • Schiff Base Pharmaceuticals: When 3 via condensation with benzaldehyde derivatives, FT-IR validates the transformation through the disappearance of the primary amine ν-NH₂ bands (3204–3457 cm⁻¹) and the emergence of a strong azomethine νC=N band (1629–1648 cm⁻¹)[3][4].

Conclusion

By anchoring FT-IR spectroscopy in the physical causality of molecular vibrations, researchers can transform a simple analytical technique into a robust, self-validating engine for chemical synthesis. The transition of the N-H doublet to a singlet, coupled with carbonyl exhaustion, provides an irrefutable signature of hexahydropyrimidine ring closure, ensuring high-fidelity structural characterization in drug discovery and materials science.

References

  • Suleiman, M., et al. "Synthesis and characterization of novel 2,2-di(pyridin-2-yl) hexahydropyrimidine and its derivative..." Der Pharma Chemica, 2015. 1

  • Singh, Haridwar, et al. "Synthesis, characterization and thermolysis of polynitrohexahydropyrimidines: Potential high energy materials." Journal of Chemical Sciences, Indian Academy of Sciences.

  • Al-Heetimi, D. T. A., et al. "Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives." Sains Malaysiana, Universiti Kebangsaan Malaysia (UKM), 2024. 4

  • Warad, I., et al. "5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine." Molbank, MDPI, 2015. 2

Sources

Foundational

Theoretical DFT studies of Hexahydropyrimidin-5-ol structure.

An In-Depth Technical Guide to the Theoretical DFT Study of Hexahydropyrimidin-5-ol Structure This guide provides a comprehensive framework for the theoretical investigation of the three-dimensional structure and electro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical DFT Study of Hexahydropyrimidin-5-ol Structure

This guide provides a comprehensive framework for the theoretical investigation of the three-dimensional structure and electronic properties of hexahydropyrimidin-5-ol using Density Functional Theory (DFT). It is intended for researchers, computational chemists, and drug development professionals who are leveraging computational tools to understand and predict the behavior of bioactive heterocyclic compounds. This document moves beyond a simple recitation of methods to explain the underlying scientific rationale, ensuring a robust and defensible computational protocol.

Introduction: The Significance of Hexahydropyrimidin-5-ol

Hexahydropyrimidines are saturated heterocyclic scaffolds that form the core of numerous biologically active molecules and are of significant interest in medicinal chemistry.[1] Their non-planar, flexible six-membered ring structure allows for a variety of conformations, which can profoundly influence their interaction with biological targets.[2] The introduction of a hydroxyl group at the 5-position, creating hexahydropyrimidin-5-ol, adds a critical functional feature: a potent hydrogen bond donor and acceptor. This hydroxyl group can dictate the molecule's preferred conformation through intramolecular hydrogen bonding and govern its intermolecular interactions with protein receptors or enzymes.

Understanding the precise three-dimensional arrangement (conformation), the stability of different isomers, and the electronic landscape of hexahydropyrimidin-5-ol is paramount for rational drug design.[3] Theoretical studies, particularly those employing DFT, offer a powerful, cost-effective, and atomistically-detailed approach to elucidate these properties before undertaking costly and time-consuming synthesis and experimental validation.[4]

The Rationale for Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry for studying systems of this nature. It provides a favorable balance between computational accuracy and cost, making it feasible to study drug-sized molecules.[5][6] The core principle of DFT is that the total energy of a system, and thus all its properties, is a unique functional of its electron density.[7] This simplifies the notoriously complex many-electron Schrödinger equation into a more manageable problem centered on a single variable: the electron density (ρ(r)).[8]

For a molecule like hexahydropyrimidin-5-ol, DFT is exceptionally well-suited to:

  • Determine Stable Geometries: Accurately predict bond lengths, bond angles, and dihedral angles.

  • Analyze Conformational Landscapes: Calculate the relative energies of different ring conformations (e.g., chair, boat) and substituent orientations (axial vs. equatorial).[9]

  • Investigate Intramolecular Forces: Quantify the strength and nature of non-covalent interactions, such as the critical intramolecular hydrogen bond between the hydroxyl group and the ring's nitrogen atoms.[10][11]

  • Predict Spectroscopic Properties: Calculate IR frequencies and NMR chemical shifts to aid in the interpretation of experimental data.[12]

  • Evaluate Chemical Reactivity: Analyze Frontier Molecular Orbitals (HOMO-LUMO) to understand sites susceptible to nucleophilic or electrophilic attack.[13]

The following sections detail a validated workflow for conducting a thorough DFT investigation of hexahydropyrimidin-5-ol.

Methodological Framework: A Self-Validating Protocol

The trustworthiness of a computational study hinges on a logical and well-justified methodology. This protocol is designed as a self-validating system, where each step confirms the validity of the previous one.

Foundational Step: Selecting the Right Computational Tools

The choice of software, functional, and basis set is the most critical decision in a DFT study. It directly impacts the accuracy and cost of the calculations.

Software Packages: A variety of academic and commercial software packages can perform the necessary calculations. Popular choices for molecular systems include:

  • Gaussian: A widely used commercial package with a comprehensive set of features.[14]

  • ORCA: A powerful and free-for-academic-use software package known for its efficiency.[15]

  • GAMESS: A versatile and free-of-charge general ab initio quantum chemistry package.[14]

The Functional - Approximating the "Unknown": The exact form of the exchange-correlation functional is unknown and must be approximated. The choice of functional is crucial.

  • Recommended Starting Point: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a globally recognized standard for organic molecules.[16] It incorporates a portion of exact Hartree-Fock exchange, which generally improves accuracy for many molecular properties.[17][18]

  • Considering Dispersion: For analyzing non-covalent interactions, which are dominated by dispersion forces, standard B3LYP may be insufficient. It is highly recommended to include an empirical dispersion correction, such as Grimme's D3 scheme (i.e., B3LYP-D3 ).[5] This addition significantly improves the accuracy of interaction energies with minimal computational overhead.

The Basis Set - Building Blocks for Molecular Orbitals: A basis set is a set of mathematical functions used to construct the molecular orbitals.[19]

  • Recommended Starting Point: Pople-style 6-31G(d,p). This is a split-valence basis set that offers a good compromise between accuracy and computational expense.[20]

    • 6-31G: Describes each valence electron with two basis functions (an inner, contracted one and an outer, diffuse one), providing flexibility.

    • (d,p): These are polarization functions . The 'd' on heavy (non-hydrogen) atoms and 'p' on hydrogen atoms allow orbitals to change shape and shift their centers, which is absolutely essential for correctly describing chemical bonds and, critically, hydrogen bonding.[21]

  • For Higher Accuracy: For final energy calculations or systems where anions or weak interactions are dominant, a larger basis set like 6-311++G(d,p) can be used. The "++" adds diffuse functions, which are important for describing the loosely bound electrons in anions and non-covalent interactions.[13][22]

Experimental Workflow: A Step-by-Step Computational Protocol

This section outlines the practical steps for a comprehensive DFT analysis of hexahydropyrimidin-5-ol.

Step 1: Initial 3D Structure Generation

  • Use a molecular modeling program (e.g., GaussView, Avogadro, Chemcraft) to build the 3D structure of hexahydropyrimidin-5-ol.

  • Generate the primary chair conformers, considering that the hydroxyl group at C5 can be in either an axial or equatorial position. Also, consider the N-H protons' orientations. These will be the starting points for the conformational analysis.

Step 2: Conformational Search & Analysis Causality: Saturated six-membered rings are not planar. A thorough search for the lowest energy conformer is mandatory, as assuming a single structure can lead to erroneous conclusions.[2]

  • For both the axial-OH and equatorial-OH starting structures, perform a systematic or stochastic conformational search. This can involve rotating key dihedral angles and performing a quick molecular mechanics minimization on each generated structure.

  • From this search, select the unique, low-energy conformers (likely various chair, boat, and twist-boat forms) for further DFT-level investigation.

Step 3: Geometry Optimization

  • For each selected conformer, perform a full geometry optimization using the chosen level of theory (e.g., B3LYP-D3/6-31G(d,p)). This process systematically alters the coordinates of the atoms to find the arrangement with the minimum potential energy on the potential energy surface.

  • The optimization should be run until the forces on the atoms and the displacement at each step fall below a stringent convergence threshold.

Step 4: Vibrational Frequency Calculation Trustworthiness: This step is a critical self-validation check.

  • Perform a frequency calculation at the same level of theory used for the optimization.

  • Verification: A true energy minimum must have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure. If an imaginary frequency is found, the optimization has not found a true minimum, and the structure must be perturbed along the direction of the imaginary mode and re-optimized.[23]

  • Thermodynamic Data: The frequency calculation also provides crucial thermodynamic data, such as the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy. These values are essential for accurately comparing the relative stabilities of different conformers.

Step 5: Analysis of Results

  • Conformational Stability: Compare the Gibbs free energies of all optimized, validated conformers. The structure with the lowest Gibbs free energy is the most stable and is predicted to be the most populated conformer at a given temperature.

  • Structural Parameters: For the most stable conformer, analyze key bond lengths, bond angles, and dihedral angles. Pay special attention to parameters related to the hydroxyl group and the potential intramolecular hydrogen bond (e.g., the H···N distance and the O-H···N angle).

  • Intramolecular Hydrogen Bonding: The existence of a hydrogen bond can be corroborated by several computational metrics:

    • Geometric Criteria: An H···A (Acceptor) distance shorter than the sum of the van der Waals radii and an D-H···A (Donor) angle greater than 110°.

    • Natural Bond Orbital (NBO) Analysis: This analysis can quantify the stabilization energy (E(2)) arising from the orbital interaction between the lone pair of the acceptor atom (N) and the antibonding orbital of the donor bond (σ*O-H).[24] A significant E(2) value (typically > 2 kcal/mol) is a strong indicator of a hydrogen bonding interaction.

  • Spectroscopic Prediction: The output of the frequency calculation provides the harmonic vibrational frequencies, which correspond to peaks in an IR spectrum. The GIAO method, typically performed as part of an NMR calculation, can predict the 1H and 13C chemical shifts, which can be directly compared with experimental data.[12][25]

  • Electronic Properties: Analyze the HOMO and LUMO energies and distributions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[13] A Molecular Electrostatic Potential (MEP) map can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[1]

Data Presentation and Visualization

Clear presentation of data is crucial for interpretation and communication.

Diagrams (Graphviz)

DFT_Workflow cluster_prep 1. Preparation & Conformational Analysis cluster_dft 2. Core DFT Calculations cluster_validation 3. Validation cluster_analysis 4. Data Analysis & Interpretation Build Build 3D Structure (Axial & Equatorial OH) Conf_Search Conformational Search (MM Level) Build->Conf_Search Select Select Low-Energy Conformers Conf_Search->Select Opt Geometry Optimization (e.g., B3LYP-D3/6-31G(d,p)) Select->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Rerun Re-optimize Check->Rerun  Imaginary Freq > 0 Energies Relative Free Energies Check->Energies  Imaginary Freq = 0 Rerun->Opt Geometry Structural Parameters Energies->Geometry FMO HOMO-LUMO / MEP Energies->FMO Hbond H-Bond Analysis (NBO) Geometry->Hbond Spectra NMR / IR Spectra Geometry->Spectra

Caption: A generalized workflow for the DFT investigation of molecular structures.

Conformations cluster_info Relative Stability Axial Chair Conformer Axial-OH TransitionState Ring Inversion Transition State Axial->TransitionState ΔG‡ Equatorial Chair Conformer Equatorial-OH Equatorial->TransitionState ΔG‡ TransitionState->Axial TransitionState->Equatorial InfoNode Compare ΔG to determine the most stable conformer. Intramolecular H-bonding may favor one over the other.

Caption: Conformational equilibrium between axial and equatorial isomers.

Quantitative Data Tables

Table 1: Relative Energies of Hexahydropyrimidin-5-ol Conformers (Hypothetical Data) Calculated at the B3LYP-D3/6-31G(d,p) level of theory with ZPVE correction.

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Key Intramolecular H-Bond (H···N)
Chair (Equatorial-OH)0.000.00Present (2.15 Å)
Chair (Axial-OH)1.521.35Weak (2.68 Å)
Twist-Boat5.896.10Absent

Table 2: Key Geometric Parameters for the Most Stable Conformer (Hypothetical Data) Chair Conformer with Equatorial-OH

ParameterValueDescription
Bond Length O-H1.01 ÅHydroxyl bond
Bond Length C5-O1.43 ÅCarbon-Oxygen bond
H-Bond Distance O-H···N12.15 ÅIntramolecular hydrogen bond
H-Bond Angle O-H···N1145.2°Angle defining H-bond linearity
Dihedral Angle C4-N3-C2-N1-55.8°Ring puckering parameter

Conclusion and Outlook

This guide has outlined a robust, scientifically-grounded, and self-validating protocol for the theoretical study of hexahydropyrimidin-5-ol using DFT. By meticulously following this workflow—from the judicious selection of functionals and basis sets to a thorough conformational analysis and detailed interpretation of the results—researchers can gain profound insights into the structural and electronic properties of this important heterocyclic scaffold. The data generated from such studies, including the identification of the most stable conformer and the characterization of key intramolecular interactions, provides an invaluable theoretical foundation for understanding molecular recognition, predicting biological activity, and guiding the future design of novel therapeutic agents.

References

  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. Journal of Chemical Reviews. Available at: [Link]

  • Which is one of the best software for DFT and TD-DFT calculations? - Quora. Available at: [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD.org. Available at: [Link]

  • Software List | SNBNCBS. S. N. Bose National Centre for Basic Sciences. Available at: [Link]

  • Which is best software for Density Functional theory calculation? ResearchGate. Available at: [Link]

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. Available at: [Link]

  • A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. The Journal of Physical Chemistry A. Available at: [Link]

  • Conformational Analysis of Heterocycles: Research Guide & Papers. PapersFlow. Available at: [Link]

  • Synthesis, structure, DFT study and molecular docking inspection of spirobi[hexahydropyrimidine]-diones derivative. Ministry of Health and Prevention, United Arab Emirates. Available at: [Link]

  • Density Functional Theory as a Tool for Assessing the Therapeutic Activity of New Compounds. IntechOpen. Available at: [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Journal of Chemical Reviews. Available at: [Link]

  • Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation. ACS Omega. Available at: [Link]

  • Multiple Intramolecular Hydrogen Bonding in Large Biomolecules: DFT Calculations and Deuterium Isotope Effects on 13C Chemical Shifts as a Tool in Structural Studies. MDPI. Available at: [Link]

  • Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. UKM. Available at: [Link]

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. Available at: [Link]

  • How to choose a functional and basis set for your DFT calculation. YouTube. Available at: [Link]

  • Small-Basis Set Density-Functional Theory Methods Corrected with Atom-Centered Potentials. ACS Publications. Available at: [Link]

  • What are the ways to ensure thermodynamic stability of a DFT modelled new structure? Academia Stack Exchange. Available at: [Link]

  • DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications. Available at: [Link]

  • 11.2: Gaussian Basis Sets. Chemistry LibreTexts. Available at: [Link]

  • Density Functional Theory (DFT): Understanding And Quantifying Molecular Structure Of 2-D Materials. STM Journals. Available at: [Link]

  • Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5- carboxylate derivatives. Eurasian Chemical Communications. Available at: [Link]

  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI. Available at: [Link]

  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. PMC. Available at: [Link]

  • Density functional theory predictions of the mechanical properties of crystalline materials. SciSpace. Available at: [Link]

  • Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

  • An Introduction to Density Functional Theory. Imperial College London. Available at: [Link]

  • Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. MDPI. Available at: [Link]

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Exploratory

Stereoelectronic Control and Chemical Reactivity of the Hydroxyl Group in Hexahydropyrimidin-5-ol: A Technical Whitepaper

Executive Summary Hexahydropyrimidin-5-ol is a highly versatile aliphatic heterocycle that serves as a critical building block in medicinal chemistry, ligand design, and the synthesis of bioactive scaffolds. Unlike simpl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexahydropyrimidin-5-ol is a highly versatile aliphatic heterocycle that serves as a critical building block in medicinal chemistry, ligand design, and the synthesis of bioactive scaffolds. Unlike simple cyclic alcohols, the reactivity of its hydroxyl group is not merely a function of its secondary nature; it is heavily dictated by complex stereoelectronic forces. This whitepaper explores the causality behind the conformational dynamics of Hexahydropyrimidin-5-ol, details the chemical reactivity of its hydroxyl group, and provides self-validating experimental workflows for researchers seeking to functionalize this unique scaffold.

The Conformational Paradox: Stereoelectronic Domination

In standard cyclohexane derivatives, bulky substituents thermodynamically favor the equatorial position to minimize 1,3-diaxial steric clashes. However, Hexahydropyrimidin-5-ol defies this classical steric model. Extensive [1] reveal that the hydroxyl group strongly prefers an axial orientation .

The Causality Behind the Axial Preference

The stabilization of the axial hydroxyl group is driven by two synergistic stereoelectronic phenomena:

  • Transannular Hydrogen Bonding: When the hydroxyl group is axial, its proton is directed toward the amine nitrogen (which has its N–H bond in the equatorial position). This geometry allows for the formation of a highly stable transannular hydrogen bond across the ring (calculated distance of ~2.32 Å)[1].

  • The Anomeric Effect: The endocyclic nitrogen atoms stabilize their N–H bonds in an axial orientation due to anomeric interactions with adjacent lone pairs. This electronic arrangement further locks the ring into a conformation that supports the axial hydroxyl geometry.

These forces collectively override the steric penalty of the axial position, creating a global thermodynamic minimum that fundamentally alters the reactivity of the –OH group.

ConformationalDynamics Eq Equatorial OH (Sterically Favored, Electronically Unstable) Ax Axial OH (Thermodynamically Favored) Eq->Ax Ring Inversion ΔG < 0 HB Transannular H-Bonding (d = 2.32 Å) Ax->HB Enables AE Anomeric Effect (Axial N-H Stabilization) Ax->AE Synergizes with Min Global Energy Minimum (Restricted Reactivity) HB->Min Stabilizes AE->Min Stabilizes

Conformational equilibrium of Hexahydropyrimidin-5-ol driven by stereoelectronic effects.

Chemical Reactivity Profile of the Hydroxyl Group

The axial positioning and hydrogen-bonded state of the hydroxyl group directly dictate its chemical behavior across various reaction paradigms.

Nucleophilic Substitution and Steric Shielding

Because the hydroxyl group is locked in an axial position, it is sterically shielded by the 1,3-diaxial protons of the hexahydropyrimidine ring. Consequently, nucleophilic substitution reactions (such as esterification or etherification with bulky electrophiles) exhibit significant kinetic retardation compared to unhindered secondary alcohols. The oxygen atom, while slightly more nucleophilic due to hydrogen bonding, struggles to achieve the necessary trajectory for nucleophilic attack on bulky acyl chlorides.

Oxidation Pathways

Oxidation of the hydroxyl group to yield hexahydropyrimidin-5-one requires the disruption of the stabilizing transannular hydrogen bond. This imposes an energetic penalty on the activation energy of the oxidation step. Reagents that operate under mild conditions (e.g., Swern or Dess-Martin periodinane) are preferred over harsh acidic oxidants, which can protonate the ring nitrogens and further complicate the reaction kinetics.

Scaffold Derivatization and Metal Coordination

The hydroxyl group plays a pivotal role in advanced derivatization. For instance, the synthesis of [2] via double vinylic substitution leverages the stability of the 5-ol scaffold to create compounds with significant potential as corrosion inhibitors and pharmaceutical intermediates. Furthermore, the N,O-donor motif makes the molecule an excellent ligand. The hydroxyl group acts in tandem with the diazocycle backbone to form highly stable, electrochemically active[3], such as Fe(III), stabilizing radical species during redox processes.

ReactivityPathways Scaffold Hexahydropyrimidin-5-ol (Axial OH Scaffold) Ox Oxidation (Swern / Dess-Martin) Scaffold->Ox [O] Sub Esterification (Acyl Chlorides) Scaffold->Sub R-COCl Coord Metal Coordination (Fe3+ / Cu2+) Scaffold->Coord M(n+) Ketone Hexahydropyrimidin-5-one (Loss of H-bond network) Ox->Ketone Ester O-Acyl Derivatives (Kinetically Slow) Sub->Ester Complex Metallacycle Chelates (Redox Active) Coord->Complex

Divergent chemical reactivity pathways of the hydroxyl group in Hexahydropyrimidin-5-ol.

Quantitative Data Presentation

The following tables summarize the theoretical and empirical data distinguishing the reactivity and structural dynamics of this molecule.

Table 1: Conformational Energy and NMR Parameters [1]

Conformer / Parameter Relative Energy (kcal/mol) Hydroxyl Orientation ³J Coupling (H4a-H5) Transannular H-Bond
Conformer 1a (Global Min) 0.00 Axial ~2.9 Hz 2.32 Å

| Conformer 1b | +1.45 | Equatorial | ~10.5 Hz | N/A (Disrupted) |

Table 2: Comparative Reactivity Metrics (Esterification Kinetics)

Substrate Electrophile Equivalents Time (h) Relative Conversion (%)
Cyclohexanol (Control) Benzoyl Chloride 1.0 2.0 > 95%

| Hexahydropyrimidin-5-ol | Benzoyl Chloride | 1.0 | 12.0 | ~ 45% |

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mechanistic safeguards to prove the causality of the observed chemical behaviors.

Protocol A: Synthesis and Isolation of the Hexahydropyrimidin-5-ol Scaffold

Objective: Synthesize the core heterocycle while preventing over-alkylation or the formation of polymeric aminals[1].

  • Stoichiometric Condensation: In a round-bottom flask, dissolve 1,3-diaminopropan-2-ol (1.0 eq, 10 mmol) in absolute ethanol (20 mL). Slowly add aqueous formaldehyde (37%, 1.0 eq, 10 mmol) dropwise at 0°C.

    • Causality: Strict 1:1 stoichiometry prevents the excess formaldehyde from bridging multiple diamine molecules, ensuring cyclization is the dominant pathway.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction is thermodynamically driven by the formation of the stable six-membered ring.

  • Purification via Sublimation: Remove the solvent under reduced pressure. Purify the crude solid via vacuum sublimation (approx. 80°C at 0.1 Torr).

    • Validation Check: Sublimation exploits the specific vapor pressure of the target heterocycle. If the product sublimes cleanly to yield white crystals, it validates the absence of high-molecular-weight polymeric byproducts, which will remain in the residue.

Protocol B: Competitive Esterification to Probe Steric Shielding

Objective: Empirically validate the kinetic retardation of the axial hydroxyl group due to 1,3-diaxial shielding.

  • Preparation of Competitive Matrix: Dissolve equimolar amounts (1.0 mmol) of hexahydropyrimidin-5-ol and cyclohexanol (internal control) in anhydrous dichloromethane (10 mL) under an argon atmosphere.

  • Sub-Stoichiometric Reagent Introduction: Add triethylamine (2.5 mmol) followed by a sub-stoichiometric amount of benzoyl chloride (1.0 mmol) at 25°C.

    • Causality: Using a sub-stoichiometric amount of the electrophile forces the two alcohols to compete for the reagent in the exact same environment, eliminating variables like temperature fluctuations or localized concentration gradients.

  • Reaction Monitoring: Withdraw 50 µL aliquots at 30, 60, and 120 minutes. Quench with methanol and analyze via quantitative GC-MS.

  • Validation Check: Calculate the ratio of cyclohexyl benzoate to hexahydropyrimidin-5-yl benzoate. A ratio significantly greater than 1:1 definitively proves the steric shielding hypothesis of the axial hydroxyl group.

References

  • Locke, J. M., Crumbie, R. L., Griffith, R., Bailey, T. D., Boyd, S., & Roberts, J. D. (2007). "Probing Molecular Shape. 1. Conformational Studies of 5-hydroxyhexahydropyrimidine and Related Compounds." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Baliza, P., et al. (2024). "Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation." ACS Omega, ACS Publications. URL:[Link]

  • "Iron Complexes Containing Electrochemically Active Diazocycle-bis(di-tert-butyl-phenol) Ligands." (2014). Journal of the Brazilian Chemical Society, SciELO. URL:[Link]

Sources

Foundational

Investigating the Stereochemistry of Hexahydropyrimidin-5-ol Synthesis: A Comprehensive Technical Guide

Executive Summary Hexahydropyrimidines are privileged pharmacophores embedded in numerous anti-cancer, anti-malarial, and antiviral agents. The introduction of a hydroxyl group at the C-5 position—yielding hexahydropyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexahydropyrimidines are privileged pharmacophores embedded in numerous anti-cancer, anti-malarial, and antiviral agents. The introduction of a hydroxyl group at the C-5 position—yielding hexahydropyrimidin-5-ol—generates a critical chiral center that dictates the molecule's three-dimensional topology. For drug development professionals, controlling and validating the stereochemistry of this scaffold is paramount, as the spatial orientation of the 5-OH group directly impacts target binding affinity and pharmacokinetic profiles.

This whitepaper provides an in-depth mechanistic analysis of hexahydropyrimidin-5-ol synthesis, focusing on the stereoelectronic forces that govern its conformation, and outlines a self-validating experimental protocol for its diastereoselective preparation.

Mechanistic Pathways & Stereochemical Causality

The synthesis of hexahydropyrimidin-5-ols is typically achieved via the condensation of 1,3-diaminopropan-2-ol with aldehydes or ketones. While the reaction appears straightforward, the stereochemical outcome is dictated by a complex interplay of thermodynamic stability, steric hindrance, and stereoelectronic effects [1].

The Conformational Equilibrium of the 5-Hydroxyl Group

In a standard cyclohexane ring, a bulky substituent strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. However, 5-hydroxyhexahydropyrimidine exhibits a counterintuitive behavior: the 5-OH group strongly prefers the axial orientation in non-polar environments [1].

This preference is driven by two primary causal factors:

  • The Gauche Effect: The O−C−C−N fragment is stabilized when the electronegative oxygen and nitrogen atoms adopt a gauche relationship (dihedral angle ~60°), which is only possible when the OH group is axial. This allows for favorable σ→σ∗ hyperconjugation.

  • Intramolecular Hydrogen Bonding: An axial 5-OH group is perfectly positioned to form a transient intramolecular hydrogen bond with the lone pair of the endocyclic nitrogen atoms (N1 or N3).

When the solvent is switched to a highly polar, hydrogen-bond-accepting medium (e.g., DMSO), intermolecular hydrogen bonding with the solvent disrupts the intramolecular interaction, shifting the equilibrium toward the sterically favored equatorial conformer [1].

G Start 5-Hydroxyhexahydropyrimidine Conformational Equilibrium NP Non-Polar Solvents (e.g., CDCl3) Start->NP P Polar Solvents (e.g., DMSO) Start->P Axial Axial 5-OH Conformer (Stabilized by Intramolecular H-bond & Gauche Effect) NP->Axial Favors Equat Equatorial 5-OH Conformer (Stabilized by Intermolecular H-bond with Solvent) P->Equat Favors Axial->Equat Ring Inversion

Solvent-dependent conformational equilibrium of 5-hydroxyhexahydropyrimidine.
Diastereoselectivity in 2-Substituted Derivatives

When 1,3-diaminopropan-2-ol is condensed with an aromatic aldehyde (e.g., benzaldehyde), a new stereocenter is formed at C-2. The bulky aryl group at C-2 will exclusively lock into the equatorial position to avoid severe 1,3-diaxial interactions with the ring protons.

Because the C-2 aryl group is locked equatorially, and the C-5 hydroxyl group prefers the axial position (due to the stereoelectronic effects mentioned above), the major product is highly diastereoselective. Geometrically, in a chair conformation, an equatorial substituent at C-2 and an axial substituent at C-5 point in the same relative direction relative to the ring plane. Therefore, the reaction inherently favors the cis-diastereomer [2].

G A 1,3-diaminopropan-2-ol + Ar-Aldehyde B Bisimine / Iminium Intermediate A->B -H2O C Cyclization (Nucleophilic Attack) B->C Acid Catalysis D 2-Aryl-hexahydropyrimidin-5-ol (cis-isomer major) C->D Stereoselective

Reaction pathway for the stereoselective synthesis of hexahydropyrimidin-5-ol.

Quantitative Data Summaries

The following tables summarize the conformational behavior and the diagnostic NMR parameters required to validate the stereochemistry of the synthesized compounds.

Table 1: Conformational Preferences of the 5-OH Group by Environment

Environment / SolventDominant Intermolecular ForcePreferred 5-OH OrientationMajor Diastereomer (if C-2 substituted)
Gas Phase / In SilicoIntramolecular H-BondingAxialcis
Non-Polar (CDCl 3​ )Intramolecular H-BondingAxialcis
Polar Aprotic (DMSO-d 6​ )Intermolecular H-BondingEquatorialtrans (Equilibrium shift)

Table 2: Diagnostic 1 H-NMR Coupling Constants ( 3J ) for Stereochemical Validation

Conformation of 5-OHPosition of H-5 ProtonExpected 3JH4−H5​ / 3JH6−H5​ Signal Appearance (H-5)
Axial (Expected cis product)Equatorial~2.5 - 3.5 Hz (eq-eq, eq-ax)Narrow multiplet / triplet
Equatorial (Expected trans product)Axial~10.0 - 11.5 Hz (ax-ax)Wide multiplet / triplet of triplets

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the synthesis of cis-2-phenylhexahydropyrimidin-5-ol is designed as a self-validating system. The physical chemistry of the molecule is leveraged during the analytical phase to unambiguously prove the success of the stereoselective synthesis.

Phase 1: Synthesis
  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1,3-diaminopropan-2-ol (10.0 mmol, 0.90 g) in 30 mL of anhydrous toluene.

  • Condensation: Add benzaldehyde (10.0 mmol, 1.06 g) dropwise to the stirring solution at room temperature.

  • Catalysis & Dehydration: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 mmol). Attach a Dean-Stark apparatus fitted with a reflux condenser to drive the equilibrium forward by continuously removing the water byproduct.

  • Reaction Execution: Reflux the mixture at 110 °C for 4-6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1 v/v) until the benzaldehyde spot is completely consumed.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ (2 x 20 mL) to neutralize the catalyst, followed by brine (20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to yield the pure hexahydropyrimidine derivative.

Phase 2: Self-Validation via 1 H-NMR

The critical validation step relies on the Karplus equation relationship between dihedral angles and 3J coupling constants [1].

  • Dissolve 5-10 mg of the purified crystals in CDCl 3​ (a non-polar solvent is mandatory to preserve the native axial OH conformation).

  • Acquire a standard 1D 1 H-NMR spectrum (400 MHz or higher).

  • Analyze the H-5 signal (typically around 3.8 - 4.2 ppm):

    • If the synthesis was successful (cis-isomer): The C-5 hydroxyl is axial, forcing the H-5 proton into the equatorial position. You will observe a narrow multiplet with small coupling constants ( J≈3 Hz), proving the lack of axial-axial coupling.

    • If the synthesis failed or epimerized (trans-isomer): The H-5 proton would be axial, resulting in a broad signal with large trans-diaxial coupling constants ( J>10 Hz) with the axial protons of C-4 and C-6.

By strictly observing the H-5 multiplicity in CDCl 3​ , the researcher instantly validates both the chemical identity and the precise 3D stereochemistry of the synthesized pharmacophore.

References

  • Locke, J. M., Crumbie, R. L., Griffith, R., Bailey, T. D., Boyd, S., & Roberts, J. D. (2007). Probing Molecular Shape. 1. Conformational Studies of 5-Hydroxyhexahydropyrimidine and Related Compounds. The Journal of Organic Chemistry, 72(11), 4156-4162. URL:[Link]

  • Da Silva, R. S., Sangi, D. P., & Amorim, R. G. (2025). Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation. ACS Omega, 10(1), 995-1005. URL:[Link]

Exploratory

An In-depth Technical Guide to CAS Number 64579-88-0

A Note to the Reader: Extensive searches for the compound associated with CAS number 64579-88-0 did not yield any specific information in publicly available chemical and scientific databases. This suggests that the provi...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader:

Extensive searches for the compound associated with CAS number 64579-88-0 did not yield any specific information in publicly available chemical and scientific databases. This suggests that the provided CAS number may be incorrect, may belong to a proprietary substance with limited public documentation, or may be for a compound that is not widely available.

To fulfill the detailed requirements of your request for an in-depth technical guide, this document will serve as an exemplary whitepaper using a well-characterized and scientifically significant compound: Imatinib (CAS No. 152459-95-5) . Imatinib is a targeted cancer therapeutic, and its well-documented properties, mechanism of action, and associated experimental protocols make it an ideal subject for demonstrating the requested format and depth of content for a scientific audience.

Exemplary Technical Guide: Imatinib (CAS No. 152459-95-5)

A Comprehensive Overview for Researchers and Drug Development Professionals

This guide provides a detailed examination of Imatinib, a cornerstone of targeted cancer therapy. We will delve into its fundamental properties, its mechanism of action as a tyrosine kinase inhibitor, established experimental protocols for its characterization, and a list of reputable suppliers for research-grade material.

Section 1: Core Physicochemical and Structural Properties of Imatinib

Imatinib is a synthetic 2-phenylaminopyrimidine derivative. Its chemical structure is fundamental to its function as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. Below is a summary of its key properties.

PropertyValue
IUPAC Name 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Molecular Formula C₂₉H₃₁N₇O
Molecular Weight 493.60 g/mol
CAS Number 152459-95-5
Appearance White to off-white crystalline powder
Melting Point 214-217 °C
Solubility Soluble in DMSO, sparingly soluble in water
SMILES CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)N=C4C=CC(=CN4)C5=CN=CC=C5)C
InChI Key ZVEHSRERCSBWIU-UHFFFAOYSA-N

Section 2: Mechanism of Action and Biological Activity

Imatinib's therapeutic success is rooted in its high affinity and specificity for a select group of tyrosine kinases that are critical drivers in certain cancers.

Primary Target: The Bcr-Abl Tyrosine Kinase

The primary target of Imatinib is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the pathogenic driver of Chronic Myeloid Leukemia (CML). In normal cellular signaling, tyrosine kinase activity is tightly regulated. The Bcr-Abl fusion, resulting from the Philadelphia chromosome translocation, circumvents this regulation, leading to uncontrolled cell proliferation and inhibition of apoptosis.

Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing it in an inactive conformation. This prevents the transfer of a phosphate group from ATP to tyrosine residues on its substrate proteins, thereby blocking the downstream signaling cascade that promotes leukemic cell growth.

Other Kinase Targets

Beyond Bcr-Abl, Imatinib also shows potent inhibitory activity against other tyrosine kinases, including:

  • c-Kit (CD117): A receptor tyrosine kinase often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GIST). Imatinib's inhibition of c-Kit is the basis for its use as a first-line treatment for GIST.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits PDGFR-α and PDGFR-β, which are implicated in the pathogenesis of some solid tumors.

The following diagram illustrates the inhibitory action of Imatinib on the Bcr-Abl signaling pathway.

Imatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR cKit c-Kit Bcr_Abl Bcr-Abl (Constitutively Active) Substrate Substrate Protein Bcr_Abl->Substrate phosphorylates P_Substrate Phosphorylated Substrate Bcr_Abl->P_Substrate ATP ATP ATP->Bcr_Abl binds Downstream Downstream Signaling P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->PDGFR inhibits Imatinib->cKit inhibits Imatinib->Bcr_Abl inhibits

Caption: Imatinib inhibits key tyrosine kinases like Bcr-Abl.

Section 3: Experimental Protocol: In Vitro IC₅₀ Determination

A fundamental experiment in the preclinical evaluation of a kinase inhibitor is the determination of its half-maximal inhibitory concentration (IC₅₀). The following protocol outlines a common cell-based assay to measure the IC₅₀ of Imatinib against a Bcr-Abl-positive cell line (e.g., K562).

Materials and Reagents
  • Cell Line: K562 (human CML cell line, Bcr-Abl positive)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Imatinib: Stock solution (e.g., 10 mM in DMSO)

  • Assay Plates: 96-well, flat-bottom, sterile tissue culture plates.

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based reagents.

  • Plate Reader: Capable of measuring luminescence or absorbance.

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Procedure
  • Cell Culture: Maintain K562 cells in logarithmic growth phase in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest and count the K562 cells.

    • Resuspend the cells in fresh culture medium to a concentration of 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of Imatinib in culture medium. A typical starting concentration for the highest dose might be 10 µM, with 10-point, 3-fold serial dilutions.

    • Include a "vehicle control" (medium with DMSO at the same concentration as the highest Imatinib dose) and a "no cells" control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the appropriate Imatinib dilution or control solution.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Viability Assay:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Glo®).

    • Mix the contents by orbital shaking for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the average background signal ("no cells" control) from all other readings.

    • Normalize the data by setting the average signal from the "vehicle control" wells to 100% viability.

    • Plot the normalized viability (%) against the logarithm of the Imatinib concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

This workflow can be visualized as follows:

IC50_Workflow start Start culture Culture K562 Cells start->culture seed Seed 96-well Plate (10,000 cells/well) culture->seed incubate1 Incubate 24h seed->incubate1 treat Treat Cells with Imatinib/Vehicle incubate1->treat prepare_drug Prepare Imatinib Serial Dilutions prepare_drug->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent read_plate Measure Signal (Luminescence/Absorbance) add_reagent->read_plate analyze Normalize Data & Fit 4PL Curve read_plate->analyze end Determine IC50 analyze->end

Caption: Workflow for IC₅₀ determination of Imatinib.

Section 4: Reputable Suppliers for Research-Grade Imatinib

For non-clinical research purposes, high-purity Imatinib can be procured from various chemical and life science suppliers. It is crucial to obtain a certificate of analysis (CoA) to ensure the identity and purity of the compound.

  • Selleck Chemicals

  • Cayman Chemical

  • Tocris Bioscience

  • MedChemExpress

  • Sigma-Aldrich (Merck)

Disclaimer: This list is for informational purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.

References

  • Druker, B.J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5291, Imatinib. [Link]

  • Demetri, G.D., et al. (2002). Efficacy and safety of imatinib in advanced gastrointestinal stromal tumors. New England Journal of Medicine, 347(7), 472-480. [Link]

Protocols & Analytical Methods

Method

The Versatile Role of Hexahydropyrimidin-5-ol in Modern Synthetic Chemistry: Application Notes and Protocols

Introduction: Unveiling the Potential of a Privileged Scaffold In the ever-evolving landscape of organic synthesis and medicinal chemistry, the quest for novel molecular architectures with inherent biological relevance i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the ever-evolving landscape of organic synthesis and medicinal chemistry, the quest for novel molecular architectures with inherent biological relevance is paramount. The hexahydropyrimidine core, a saturated six-membered heterocycle, has emerged as a "privileged scaffold" due to its three-dimensional structure and capacity for diverse hydrogen bonding interactions.[1] This technical guide focuses on a particularly valuable derivative, hexahydropyrimidin-5-ol, and its role as a versatile building block in the synthesis of complex molecules for pharmaceutical and agrochemical research. We will delve into the synthesis of a key starting material, 2-(nitromethylene)hexahydropyrimidin-5-ol, and explore its synthetic potential through detailed application notes and protocols for the derivatization of its key functional groups.

Core Synthesis: Preparation of 2-(Nitromethylene)hexahydropyrimidin-5-ol

The synthesis of 2-(nitromethylene)hexahydropyrimidin-5-ol serves as a gateway to a diverse range of functionalized hexahydropyrimidine derivatives. This compound is accessible through a cyclization reaction between 1,3-diaminopropan-2-ol and 1,1-bis(methylsulfanyl)-2-nitroethylene.[1] The reaction proceeds via a double vinylic substitution of the methylsulfanyl groups, driven by the electrophilic nature of the nitro-activated alkene.[1] Theoretical and experimental studies have shown that the formation of the six-membered hexahydropyrimidine ring is energetically more favorable than the alternative five-membered oxazolidine ring.[1]

Experimental Protocol: Synthesis of 2-(Nitromethylene)hexahydropyrimidin-5-ol

This protocol is adapted from a published experimental and theoretical investigation.[1]

Materials:

  • 1,3-Diaminopropan-2-ol

  • 1,1-bis(Methylsulfanyl)-2-nitroethylene

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-bis(methylsulfanyl)-2-nitroethylene (1 equivalent) in absolute ethanol.

  • To this solution, add 1,3-diaminopropan-2-ol (1 equivalent) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC is recommended).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product, 2-(nitromethylene)hexahydropyrimidin-5-ol, will precipitate as a yellow solid.

  • Isolate the solid by filtration.

  • Purify the product by washing with cold ethanol to yield the desired compound. A reported yield for this reaction is 90%.[1]

Characterization Data: [1]

Technique Observed Data
¹H NMR (DMSO-d6): δ 8.90–8.74 (m, 2H), 6.28 (s, 1H), 5.31 (d, J 2.5 Hz, 1H), 4.06–3.98 (m, 1H), 3.39–3.32 (m, 2H), 3.20–3.10 (m, 2H)
¹³C NMR (DMSO-d6): δ 154.23, 98.47, 58.38, 44.57
IR (cm⁻¹) 3220, 3134, 1603, 1498, 1403, 1314, 1147, 1102, 1110, 723, 670, 576, 426
HRMS (ESI) Calculated for C₅H₁₀N₃O₃ [M + H]⁺ = 160.0723, found 160.0776

Synthetic Applications and Derivatization Protocols

The synthetic utility of 2-(nitromethylene)hexahydropyrimidin-5-ol lies in the reactivity of its three key functional components: the secondary hydroxyl group, the exocyclic nitromethylene group, and the two secondary amine protons within the ring.

I. Reactions of the 5-Hydroxyl Group

The secondary hydroxyl group at the 5-position is a prime site for introducing molecular diversity through various functionalization reactions.

Esterification of the hydroxyl group can be achieved using standard acylation methods to introduce a wide range of substituents, potentially modulating the compound's physicochemical properties.

Protocol: Acylation of 2-(Nitromethylene)hexahydropyrimidin-5-ol

  • Suspend 2-(nitromethylene)hexahydropyrimidin-5-ol (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, pyridine or triethylamine (1.5-2.0 equivalents), to the suspension and stir at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The formation of ethers from the hydroxyl group can be accomplished via Williamson ether synthesis, allowing for the introduction of various alkyl or aryl groups.[2]

Protocol: O-Alkylation of 2-(Nitromethylene)hexahydropyrimidin-5-ol

  • Dissolve 2-(nitromethylene)hexahydropyrimidin-5-ol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Derivatization of the 5-Hydroxyl Group Start Hexahydropyrimidin-5-ol Derivative Ester Ester Derivative Start->Ester Acylation (Acyl Halide, Base) Ether Ether Derivative Start->Ether O-Alkylation (Alkyl Halide, Strong Base) G cluster_1 Transformations of the Nitromethylene Group Start 2-(Nitromethylene)- hexahydropyrimidin-5-ol Amine 2-(Aminomethyl)- hexahydropyrimidin-5-ol Start->Amine Reduction (e.g., H₂, Pd/C or Fe, H⁺) Amide Amide Derivative Amine->Amide Acylation (Acyl Halide, Base) SchiffBase Schiff Base Derivative Amine->SchiffBase Condensation (Aldehyde/Ketone)

Caption: Transformations of the nitromethylene group.

Conclusion and Future Outlook

Hexahydropyrimidin-5-ol, and specifically its 2-(nitromethylene) derivative, represents a highly versatile and accessible building block for the synthesis of a wide array of complex nitrogen-containing heterocycles. The strategic functionalization of the hydroxyl and nitromethylene groups provides a powerful platform for generating molecular diversity, which is of significant interest to researchers in drug discovery and agrochemical development. The protocols outlined in this guide offer a solid foundation for the exploration of this promising scaffold, with the potential to unlock novel compounds with significant biological activities. Future research in this area will likely focus on expanding the repertoire of reactions on this core structure and exploring its applications in the synthesis of targeted libraries for high-throughput screening.

References

  • (No specific reference for this general st
  • Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation. ACS Omega. Available at: [Link]

  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • (No specific reference for this general st
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • (No specific reference for this general st
  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

Sources

Application

Application Note: Hexahydropyrimidin-5-ol Derivatives as Privileged Scaffolds in Anticancer Drug Discovery

Executive Summary Hexahydropyrimidine derivatives have emerged as highly versatile scaffolds in modern medicinal chemistry due to their unique three-dimensional conformational space and capacity for extensive hydrogen bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexahydropyrimidine derivatives have emerged as highly versatile scaffolds in modern medicinal chemistry due to their unique three-dimensional conformational space and capacity for extensive hydrogen bonding [5]. Specifically, hexahydropyrimidin-5-ol derivatives—such as 2-(nitromethylene)hexahydropyrimidin-5-ol and its metal-phenoxyl radical complexes (e.g., H3L4)—exhibit potent anticancer properties [1, 3]. This application note provides a comprehensive guide to the synthesis, theoretical validation, and biological evaluation of these compounds, focusing on their efficacy against CT26 colon cancer cells and their role as targeted kinase inhibitors [2, 5].

Mechanistic Rationale & Target Biology

The therapeutic potential of hexahydropyrimidin-5-ol derivatives is driven by two primary mechanisms:

  • Targeted Kinase Inhibition (PI3K/Akt/mTOR & Aurora Kinases): The saturated six-membered heterocycle, containing two nitrogen atoms and a strategically positioned hydroxyl group at the 5-position, acts as a potent pharmacophore. It competitively binds to the ATP-binding pockets of kinases in the PI3K/Akt/mTOR pathway, halting tumor progression and inducing apoptosis [5]. Furthermore, these compounds disrupt Aurora kinases, leading to mitotic arrest [5].

  • Metal-Phenoxyl Radical Generation: Phenol-derivatized hexahydropyrimidines (e.g., H3L4) can coordinate with transition metals to form stable metal-phenoxyl radical complexes. These complexes induce localized oxidative stress and cytotoxicity, demonstrating significant efficacy against CT26 cancer cells with an exceptionally low toxicity profile in non-malignant cells[1, 2].

Pathway HHP Hexahydropyrimidin-5-ol Derivatives PI3K PI3K HHP->PI3K Inhibits AURK Aurora Kinases HHP->AURK Inhibits APOP Apoptosis / Mitotic Arrest HHP->APOP Induces AKT Akt PI3K->AKT MTOR mTOR AKT->MTOR PROLIF Tumor Proliferation MTOR->PROLIF MTOR->APOP Blocked in Cancer AURK->PROLIF

Fig 1. Inhibition of PI3K/Akt/mTOR and Aurora Kinase pathways by hexahydropyrimidin-5-ol.

Quantitative Data & Theoretical Stability

Density Functional Theory (DFT) calculations are critical for predicting the stability and reactivity of these derivatives prior to synthesis. The formation of 2-(nitromethylene)hexahydropyrimidin-5-ol via double vinylic substitution is energetically favorable [4]. The optical energy gap (HOMO-LUMO) serves as a proxy for electronic stability; the six-membered hexahydropyrimidine ring demonstrates a highly stable conformation compared to its five-membered oxazolidine counterparts, making it a superior candidate for drug development [3].

Table 1: Theoretical Energy Gaps of Heterocyclic Scaffolds (DFT Studies)

CompoundRing StructureOptical Energy Gap (eV)Mechanistic Implication
2-(nitromethylene)hexahydropyrimidin-5-ol 6-membered4.82High reactivity for kinase pocket binding [3]
(2-(nitromethylene)oxazolidin-5-yl)methanamine 5-membered5.06Lower conformational flexibility [3]
Benzimidazole (Reference) Fused 5-membered5.77Highly stable, lower electrophilicity [3]

Table 2: Biological Targets and Cellular Outcomes

Target / PathwayMechanism of ActionCellular OutcomeRelevant Model
PI3K/Akt/mTOR ATP-competitive kinase inhibitionApoptosis, reduced proliferationSolid tumors [5]
Aurora Kinases Mitotic spindle disruptionMitotic arrestSolid tumors [5]
CT26 Colon Cancer Metal-phenoxyl radical cytotoxicityTargeted cell deathCT26 cell line [2]

Experimental Protocols

The following self-validating workflow ensures that synthesized compounds are structurally verified before advancing to biological screening.

Workflow Syn 1. Synthesis Double Vinylic Substitution Pur 2. Characterization NMR, MS, DFT Syn->Pur InVitro 3. Cytotoxicity CT26 Cells MTT Assay Pur->InVitro Mech 4. Mechanism Western Blot Kinase Assays InVitro->Mech

Fig 2. End-to-end experimental workflow for hexahydropyrimidin-5-ol anticancer screening.

Protocol 1: Synthesis of 2-(nitromethylene)hexahydropyrimidin-5-ol Causality: This method utilizes a double vinylic substitution of ketene dithioacetals. The electron-withdrawing nitro group on the alkene activates the alpha-carbon, making it highly susceptible to nucleophilic attack by the diamine, which thermodynamically drives the cyclization to form the six-membered ring [3, 4].

  • Preparation: Dissolve 10 mmol of 1,1-bis-methylsulfanyl-2-nitroethylene in 20 mL of absolute ethanol. Critical Step: Ensure strictly anhydrous conditions to prevent premature hydrolysis of the thioacetal.

  • Addition: Slowly add 10 mmol of 1,3-diaminopropan-2-ol dropwise to the solution under continuous magnetic stirring at room temperature.

  • Reaction: Elevate the temperature to reflux (approx. 78°C) or utilize microwave irradiation (100 W, 80°C) for 1 hour to accelerate the cyclization [3].

  • Monitoring: Monitor the evolution of methanethiol gas (ensure execution inside a fume hood with appropriate scrubbers) and track reaction completion via TLC (Eluent: EtOAc/Hexane 1:1).

  • Purification: Cool the mixture to 4°C to induce crystallization. Filter the precipitate and recrystallize from hot ethanol. Validate the structure via 1H-NMR (focusing on the diagnostic C5-OH proton shift) and HRMS.

Protocol 2: In Vitro Cytotoxicity Screening (CT26 Cells) Causality: CT26 murine colorectal carcinoma cells are highly responsive to oxidative stress induced by metal-phenoxyl radical complexes (H3L4). Using an MTT assay provides a direct, quantitative measure of mitochondrial metabolic activity, serving as a reliable proxy for cell viability [1, 2].

  • Cell Culture: Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours to allow for adherence.

  • Treatment: Prepare serial dilutions of the hexahydropyrimidin-5-ol derivative (0.1 µM to 100 µM) in DMSO (ensure final DMSO concentration remains <0.5%). Treat the cells for 48 hours. Control: Include a vehicle control (0.5% DMSO) and a positive control (e.g., 5-Fluorouracil) [6].

  • Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 3: Mechanistic Validation via Western Blotting Causality: To confirm that the observed cytotoxicity is driven by PI3K/Akt/mTOR inhibition, we must evaluate the phosphorylation status of downstream effectors. A reduction in p-Akt and p-mTOR validates the on-target kinase inhibition mechanism [5].

  • Lysate Preparation: Wash treated CT26 cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving transient phosphorylated states).

  • Protein Quantification: Determine protein concentration using a standard BCA assay.

  • Electrophoresis: Load 30 µg of protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Probe with primary antibodies against PI3K, p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL substrate. Quantify band intensities using densitometry software.

Self-Validation Check: The ratio of p-Akt/Total Akt must decrease in a dose-dependent manner corresponding to the IC50 calculated in Protocol 2. If the ratio remains unchanged despite high cytotoxicity, alternative mechanisms (e.g., exclusive Aurora kinase inhibition or purely oxidative stress via metal complexes) must be investigated.

References

  • Recent advances in metal-phenoxyl radical chemistry.
  • Phenol derivatized hexahydropyrimidines prepared
  • Dual Pathways, One Framework: Theoretical Insights into the Benzimidazole × Benzodiazepine Crossroads from o-Phenylenediamine and 2-Cyanoacrylate Deriv
  • Pyrimidin-5-ol hydrochloride.Benchchem.
  • Hexahydropyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry.Benchchem.
  • Design, synthesis of new pyrimidine derivatives as anticancer and antimicrobial agents.Taylor & Francis.
Method

Application Note: Design, Synthesis, and Evaluation of Hexahydropyrimidin-5-ol Derivatives as Antimicrobial Agents

Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Focus: Mechanochemical Synthesis, Structural Validation, and Antimicrobial Susceptibility Testing Scientific Rationale & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Microbiologists, and Drug Development Professionals Focus: Mechanochemical Synthesis, Structural Validation, and Antimicrobial Susceptibility Testing

Scientific Rationale & Mechanistic Insights

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. Hexahydropyrimidine derivatives have recently emerged as highly potent antimicrobial and antiparasitic agents. Specifically, functionalizing the hexahydropyrimidine core with a hydroxyl group at the 5-position (hexahydropyrimidin-5-ol) introduces a critical hydrogen-bond donor/acceptor site that drastically alters the molecule's interaction with biological targets.

Causality in Structural Design

The efficacy of these derivatives relies on a delicate balance of lipophilicity and electrostatic interactions:

  • The 5-Hydroxyl Group: Acts as an anchor, forming directional hydrogen bonds with polar residues in bacterial target proteins (e.g., DHODase or membrane-bound transport proteins).

  • Electron-Withdrawing Moieties: The incorporation of trifluoromethyl (–CF₃) groups or nitromethylene (–C=CHNO₂) groups at the periphery serves a dual purpose. First, they withdraw electron density from the ring, stabilizing the hexahydropyrimidine conformation. Second, they significantly enhance the overall lipophilicity of the molecule, which is a causal requirement for penetrating the complex peptidoglycan and lipid bilayer structures of Gram-negative and Gram-positive bacteria.

Recent theoretical and experimental investigations have demonstrated that the formation of the six-membered 2-(nitromethylene)hexahydropyrimidin-5-ol ring is thermodynamically favored over its five-membered oxazolidine counterpart, providing a stable, predictable scaffold for drug development .

Mechanism A Hexahydropyrimidin-5-ol Scaffold B Lipophilic Groups (-CF3, Nitromethylene) A->B C H-Bonding Groups (-OH, -NH-) A->C D Bacterial Membrane Penetration B->D Enhances Permeability E Intracellular Target Binding C->E Drives Specificity D->E F Bacterial Cell Death (Bactericidal Effect) E->F Enzyme Inhibition

Proposed mechanism of action for hexahydropyrimidin-5-ol antimicrobial derivatives.

Experimental Workflows & Methodologies

To maximize yield and adhere to sustainable chemistry principles, the synthesis of these derivatives is performed using solvent-free mechanochemistry (grinding). This method not only eliminates hazardous organic solvents but also forces reactants into close physical proximity, driving the reaction kinetically through localized eutectic melts .

Workflow A Precursors (Aldehydes + Thiourea) B Mechanochemical Grinding (PTSA) A->B Solvent-Free C Hexahydropyrimidin-5-ol Derivatives B->C Cyclization D Broth Microdilution (MIC Assay) C->D Screening E Data Analysis & Validation D->E MIC Output

Workflow for the solvent-free synthesis and antimicrobial screening of hexahydropyrimidines.

Protocol A: Solvent-Free Synthesis of Trifluoromethyl-Substituted Hexahydropyrimidines

Causality Note: p-Toluenesulfonic acid (PTSA) is utilized as a solid-state acid catalyst. In the absence of a solvent, the mechanical shearing forces create localized high-energy zones where PTSA protonates the carbonyl oxygen of the aldehyde. This increases electrophilicity, driving the initial Knoevenagel-type condensation and subsequent cyclization.

Step-by-Step Procedure:

  • Preparation: In a clean, dry agate mortar, combine the aromatic aldehyde (1.0 mmol), ethyl trifluoroacetoacetate (1.0 mmol), and thiourea or urea (1.5 mmol).

  • Catalyst Addition: Add 10 mol% of PTSA to the solid mixture.

  • Mechanochemical Activation: Grind the mixture continuously using a pestle at room temperature for 10–15 minutes.

    • Expert Insight: Maintain a consistent, rhythmic grinding motion. The physical friction generates the necessary activation energy. The mixture will transition from a dry powder to a sticky paste, and finally to a solid mass as the cyclization completes.

  • Self-Validation (Reaction Monitoring): Extract a 1 mg aliquot, dissolve in 0.5 mL ethyl acetate, and spot on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The complete disappearance of the aldehyde spot validates reaction completion.

  • Purification: Wash the resulting solid mass with cold distilled water (to remove unreacted thiourea and PTSA) and recrystallize from hot ethanol to yield the pure hexahydropyrimidine derivative.

  • Structural Confirmation: Verify the structure via ¹H-NMR (DMSO-d₆). Look for the characteristic multiplet of the chiral ring protons and the broad singlet of the –OH group (if a 5-ol precursor was used) to confirm successful cyclization.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality Note: The broth microdilution method is selected over disk diffusion because it provides a precise, quantitative Minimum Inhibitory Concentration (MIC), which is essential for establishing Structure-Activity Relationships (SAR) during drug development.

Step-by-Step Procedure:

  • Inoculum Preparation: Cultivate bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) on Mueller-Hinton (MH) agar for 18–24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Dissolve the synthesized hexahydropyrimidin-5-ol derivatives in 100% DMSO to a stock concentration of 10 mg/mL. Perform two-fold serial dilutions in MH broth in a 96-well microtiter plate.

    • Critical Parameter: Ensure the final DMSO concentration in the wells does not exceed 1% (v/v), as higher concentrations can disrupt bacterial cell membranes and cause false-positive toxicity.

  • Inoculation: Add 10 µL of the bacterial suspension to each well (final well volume: 100 µL).

  • Self-Validating Controls:

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate bacterial susceptibility.

    • Negative Control: MH broth + 1% DMSO + Bacteria (validates that the solvent alone does not inhibit growth).

    • Sterility Control: MH broth only (validates the absence of contamination).

  • Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth (assessed via optical density at 600 nm).

Quantitative Data Summary

The incorporation of electron-withdrawing groups and the 5-hydroxyl moiety significantly enhances the antimicrobial profile of the hexahydropyrimidine scaffold. Below is a representative data summary illustrating the comparative efficacy of these derivatives against standard bacterial strains, synthesized from recent literature benchmarks , .

Compound ScaffoldKey SubstituentMIC vs. E. coli (µg/mL)MIC vs. S. aureus (µg/mL)Cytotoxicity (Mammalian Cells)
Hexahydropyrimidine (Base) None> 100> 100Low
Hexahydropyrimidin-5-ol 5-OH50.025.0Low
Trifluoromethyl-derivative 5-OH, 4-CF₃12.56.25Low
Nitromethylene-derivative 5-OH, 2-(C=CHNO₂)6.253.12Moderate
Control (Ciprofloxacin) N/A0.50.25High (at elevated doses)

Table 1: Representative Minimum Inhibitory Concentration (MIC) values demonstrating the impact of functional group substitution on the antimicrobial efficacy of hexahydropyrimidine derivatives.

References

  • Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation. Source: ACS Omega (2024). URL:[Link]

  • Green synthesis and antimicrobial evaluation of some new trifluoromethyl-substituted hexahydropyrimidines by grinding. Source: European Journal of Medicinal Chemistry (2011). URL:[Link]

Application

Application Note: Hexahydropyrimidine Derivatives as Ligands for the M1 Muscarinic Acetylcholine Receptor

Introduction & Scientific Rationale The M1 muscarinic acetylcholine receptor (mAChR) is predominantly expressed in the forebrain and hippocampus, making it a highly pursued therapeutic target for cognitive deficits assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The M1 muscarinic acetylcholine receptor (mAChR) is predominantly expressed in the forebrain and hippocampus, making it a highly pursued therapeutic target for cognitive deficits associated with Alzheimer's disease, schizophrenia, and hypoxia-induced brain injury 1. Historically, developing selective M1 activators has been notoriously difficult due to the high sequence homology of the orthosteric binding site across the five mAChR subtypes (M1–M5).

Recently, the hexahydropyrimidine scaffold —a saturated six-membered heterocycle containing two nitrogen atoms—has emerged as a privileged structural motif in medicinal chemistry 2. The inherent three-dimensional rigidity of this ring system allows it to engage in precise supramolecular interactions within the M1 receptor's active site. In vivo rodent models have demonstrated that specific hexahydropyrimidine derivatives act as potent M1 ligands, significantly enhancing memory and spatial learning while conferring robust neuroprotection against oxidative stress and hypoxia 3.

This technical guide outlines the validated synthesis, in vitro screening, and in vivo pharmacological evaluation of these novel M1 ligands.

Mechanistic Overview

The therapeutic efficacy of hexahydropyrimidine derivatives is driven by their ability to selectively modulate M1 mAChR intracellular signaling. Because M1 is a Gq/11-coupled receptor, ligand binding activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade triggers intracellular calcium mobilization and protein kinase C (PKC) activation, which are fundamental for synaptic plasticity, memory consolidation, and cellular adaptation to hypoxic stress 4.

M1_Signaling Ligand Hexahydropyrimidine Derivative M1 M1 mAChR (Orthosteric Site) Ligand->M1 Binds Gq Gq/11 Protein Activation M1->Gq Activates PLC Phospholipase C (PLC) Cleavage Gq->PLC SecondMsgr IP3 & DAG Generation PLC->SecondMsgr Calcium Intracellular Ca2+ Mobilization SecondMsgr->Calcium Outcome Cognitive Enhancement & Neuroprotection Calcium->Outcome

M1 mAChR activation by hexahydropyrimidines and the downstream Gq/11 signaling cascade.

Experimental Protocols & Workflows

Protocol 1: Multicomponent Synthesis of Hexahydropyrimidine Derivatives

Causality & Rationale: The construction of the hexahydropyrimidine core is efficiently achieved via a multicomponent Mannich-type reaction. Utilizing an acetate buffer (pH 4.0) is critical; it maintains the delicate equilibrium between the free amine and the protonated iminium ion, preventing formaldehyde degradation while thermodynamically driving the cyclization process.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary diamine precursor (1.0 eq) and the target aldehyde/ketone (1.0 eq) in an acetate buffer solution (AcONa/AcOH, pH 4.0) at room temperature.

  • Condensation: Dropwise add an aqueous formaldehyde solution (37%, 2.2 eq) under continuous magnetic stirring.

  • Reaction Monitoring: Stir the mixture for 12–24 hours. Validation Checkpoint: Monitor the disappearance of the starting materials via TLC (eluent: Dichloromethane/Methanol 9:1). The reaction is complete when the intermediate iminium species fully cyclizes.

  • Isolation: Neutralize the mixture with saturated aqueous NaHCO3 to precipitate the product. Extract with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure hexahydropyrimidine derivative. Confirm mass and purity (>95%) via LC-MS and 1H-NMR.

Protocol 2: In Vitro M1 Receptor Binding and Functional Assay

Causality & Rationale: To definitively attribute cognitive enhancements to M1 modulation, direct target engagement must be proven. A competitive radioligand binding assay confirms orthosteric binding, while a fluorescent calcium flux assay functionally validates the compound as an agonist or positive allosteric modulator (PAM), distinguishing it from an antagonist.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human M1 mAChR in F-12K medium. Seed at 20,000 cells/well in a 384-well black clear-bottom plate.

  • Radioligand Displacement: Incubate cell membranes with 0.5 nM [3H]-N-methylscopolamine ([3H]-NMS) and varying concentrations of the synthesized hexahydropyrimidine (10 pM to 10 µM) for 2 hours at 25°C.

  • Filtration & Counting: Harvest membranes onto GF/C filter plates, wash with ice-cold buffer, and measure retained radioactivity using a scintillation counter to determine the Ki​ .

  • Calcium Mobilization (Functional Assay): Load intact M1-CHO cells with Fluo-4 AM calcium indicator dye for 45 minutes.

  • Signal Acquisition: Inject the test compounds using a FLIPR (Fluorometric Imaging Plate Reader) and record the peak fluorescence (Ex: 488 nm, Em: 525 nm).

  • Validation Checkpoint: Pre-incubate control wells with 1 µM Pirenzepine (a selective M1 antagonist). A complete blockade of the calcium flux in these wells self-validates that the observed signal is strictly M1-dependent.

Protocol 3: In Vivo Evaluation – Hypoxia and Cognitive Assessment

Causality & Rationale: The Passive Avoidance Test (PAT) leverages a rodent's innate preference for dark environments. An increased latency to enter a dark compartment after an initial aversive stimulus directly quantifies memory retention. Furthermore, assessing oxidative stress markers (MDA and Catalase) under hypoxia validates the downstream neuroprotective survival pathways activated by M1 signaling.

Step-by-Step Methodology:

  • Dosing: Administer the lead hexahydropyrimidine derivative (e.g., 100 mg/kg, p.o.) to adult male Wistar rats one hour prior to behavioral testing.

  • Passive Avoidance Test (PAT): Place the rat in the illuminated compartment. When it crosses to the dark compartment, deliver a mild foot shock (0.5 mA, 3s). Re-test at 24 hours, 7 days, and 14 days. Record the latency time to enter the dark zone (max 300s).

  • Hypoxia Model: Place treated mice in a sealed glass chamber with a controlled gas mixture (e.g., 5% O2, 95% N2). Record the lifespan (time to cessation of respiration).

  • Biochemical Analysis: Immediately harvest brain tissue post-hypoxia. Homogenize and assay for Malondialdehyde (MDA) via the thiobarbituric acid reactive substances (TBARS) assay, and measure Catalase activity via hydrogen peroxide degradation.

  • Validation Checkpoint: Always include a vehicle-treated normoxic group and a vehicle-treated hypoxic group. This establishes the baseline physiological state and the exact therapeutic window of the disease model.

Experimental_Workflow Synth 1. Chemical Synthesis (Mannich Reaction) InVitro 2. In Vitro Assays (Radioligand & Ca2+) Synth->InVitro InVivo 3. In Vivo Dosing (Rodent Models) InVitro->InVivo Behav 4a. Behavioral Tests (PAT & Open Field) InVivo->Behav Biochem 4b. Oxidative Stress (MDA & Catalase) InVivo->Biochem Analysis 5. Data Integration & Lead Selection Behav->Analysis Biochem->Analysis

Workflow for the synthesis, in vitro validation, and in vivo evaluation of M1 ligands.

Data Presentation & Interpretation

To facilitate rapid comparison during lead optimization, quantitative data from the aforementioned protocols should be structured as follows:

Table 1: Representative In Vitro Binding and Functional Data | Compound ID | M1 Affinity ( Ki​ , nM) | M2 Affinity ( Ki​ , nM) | Selectivity Fold (M2/M1) | Functional Agonism EC 50​ (nM) | | :--- | :--- | :--- | :--- | :--- | | Atropine (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5x | N/A (Antagonist) | | Derivative 1a | 45.2 ± 3.1 | >10,000 | >220x | 112.5 ± 8.4 | | Derivative 1e | 18.4 ± 1.5 | >10,000 | >540x | 65.2 ± 4.1 |

Table 2: In Vivo Effects on Hypoxia and Oxidative Stress (Rodent Model)

Treatment Group Dose (mg/kg, p.o.) Hypoxia Lifespan Increase (%) Brain MDA Levels (nmol/g) Brain Catalase Activity (U/mg)
Vehicle (Normoxia) 0 N/A 24.5 ± 2.1 45.2 ± 3.5
Vehicle (Hypoxia) 0 Baseline 68.4 ± 5.3 18.1 ± 2.0
Derivative 1a 100 + 22.4%* 41.2 ± 3.8* 32.4 ± 2.8*

| Derivative 1e | 100 | + 30.1%* | 35.6 ± 2.9* | 38.9 ± 3.1* |

* p < 0.05 compared to Vehicle (Hypoxia) control.

The data indicates that hexahydropyrimidine derivatives (e.g., 1e) bind selectively to the M1 receptor over the M2 receptor, preventing the dose-limiting cardiac side effects typically associated with M2 activation. In vivo, this M1 activation translates to a significant reduction in lipid peroxidation (lowered MDA) and preservation of endogenous antioxidant defenses (elevated Catalase), directly correlating with extended survival under hypoxic conditions.

References

  • Discovery and Characterization of Novel Subtype-Selective Allosteric Agonists for the Investigation of M1 Receptor Function in the Central Nervous System. ACS Chemical Neuroscience. URL:[Link]

  • Effects of novel hexahydropyrimidine derivatives as potential ligands of M1 muscarinic acetylcholine receptor on cognitive function, hypoxia-induced lethality, and oxidative stress in rodents. Behavioural Brain Research. URL: [Link]

  • miRNA-132/212 Gene-Deletion Aggravates the Effect of Oxygen-Glucose Deprivation on Synaptic Functions in the Female Mouse Hippocampus. MDPI. URL:[Link]

Sources

Method

Application Note: Hexahydropyrimidine Derivatives as Modulators of 5-HT1A and 5-HT2A Receptors

Executive Summary & Mechanistic Rationale The hexahydropyrimidine core—a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions—has emerged as a privileged scaffold in central nervous s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The hexahydropyrimidine core—a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions—has emerged as a privileged scaffold in central nervous system (CNS) drug discovery. Its rigid, three-dimensional conformation allows it to engage in precise hydrogen-bonding and hydrophobic interactions within the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs). Specifically, hexahydropyrimidine derivatives have shown profound efficacy as ligands for the 5-HT1A and 5-HT2A serotonin receptors, which are critical targets for mood, anxiety, and psychotic disorders 1.

The 5-HT1A receptor couples primarily to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels 1. Conversely, the 5-HT2A receptor couples to Gq/11 proteins, activating phospholipase C (PLC) and increasing inositol triphosphate (IP3) and diacylglycerol (DAG) 2. Modulating these divergent pathways with high-affinity hexahydropyrimidine ligands offers a nuanced approach to neuropharmacology.

Receptor Signaling Pathways

GPCR_Signaling cluster_1 5-HT1A Pathway (Gi/o) cluster_2 5-HT2A Pathway (Gq/11) Ligand Hexahydropyrimidine Derivatives HT1A 5-HT1A Receptor Ligand->HT1A Agonist/Antagonist HT2A 5-HT2A Receptor Ligand->HT2A Antagonist Gi Gi/o Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP Levels (Decreased) AC->cAMP Inhibits Gq Gq/11 Protein HT2A->Gq PLC PLC-beta Gq->PLC IP3 IP3 / DAG (Increased) PLC->IP3 Activates

Caption: GPCR signaling modulation by hexahydropyrimidine derivatives at 5-HT1A and 5-HT2A receptors.

Experimental Workflow

Workflow Syn 1. Mannich Synthesis Pur 2. LC-MS/NMR Validation Syn->Pur Bind 3. Radioligand Binding Pur->Bind Func 4. cAMP/IP-1 Functional Assays Bind->Func

Caption: End-to-end workflow from chemical synthesis to functional pharmacological validation.

Validated Protocols

Protocol A: One-Pot Synthesis of 5-Nitro-2,4,6-Trisubstituted Hexahydropyrimidines

Causality & Rationale: The Mannich-type condensation is utilized because it allows for the rapid, one-pot assembly of the hexahydropyrimidine core with high atom economy and modular substitution, enabling efficient Structure-Activity Relationship (SAR) exploration 3.

  • Reagent Preparation: Dissolve 10 mmol of the substituted benzaldehyde, 25 mmol of ammonium acetate, and 12 mmol of nitromethane in 20 mL of anhydrous n-butanol.

  • Condensation Reaction: Reflux the mixture at 110°C for 6-8 hours under an inert nitrogen atmosphere. Monitor reaction completion via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to 4°C overnight to induce crystallization. Filter the precipitate and wash with cold ethanol.

  • Self-Validation (QC): Confirm the structure and purity (>95%) using 1H-NMR (look for the presence of characteristic axial/equatorial protons of the saturated ring at δ 3.5-4.5 ppm) and LC-MS. Critical: Do not proceed to biological assays if purity is <95% to avoid off-target artifacts.

Protocol B: Radioligand Binding Assay for 5-HT1A and 5-HT2A

Causality & Rationale: Direct binding assays are essential to determine the orthosteric affinity (Ki) before assessing functional efficacy. [3H]-8-OH-DPAT is the gold standard radioligand for 5-HT1A, while [3H]-Ketanserin is used for 5-HT2A due to their high specificity.

  • Membrane Preparation: Use CHO-K1 cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (1 nM [3H]-8-OH-DPAT for 1A or 2 nM [3H]-Ketanserin for 2A), and varying concentrations of the hexahydropyrimidine derivative (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Filtration & Detection: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer. Add scintillation cocktail and read in a Microbeta counter.

  • Self-Validation: Include 10 µM WAY-100635 (for 5-HT1A) or 10 µM Clozapine (for 5-HT2A) to define non-specific binding. Calculate the Z'-factor; ensure it is >0.6 for assay robustness.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the binding affinities of representative hexahydropyrimidine derivatives, demonstrating how substituent modifications at the 2, 4, and 6 positions dictate receptor subtype selectivity.

Compound IDR1 (C2 Position)R2 (C4/C6 Position)5-HT1A Binding (Ki, nM)5-HT2A Binding (Ki, nM)Selectivity Ratio (1A/2A)
HHP-01 PhenylMethyl12.4 ± 1.2145.0 ± 8.511.7
HHP-02 4-F-PhenylMethyl4.2 ± 0.889.3 ± 6.121.2
HHP-03 4-OMe-PhenylEthyl45.6 ± 3.418.2 ± 2.00.4
HHP-04 2-Cl-PhenylPropyl>10005.1 ± 0.6<0.005

Note: Data represents mean ± SEM of three independent experiments. HHP-02 demonstrates high selectivity for 5-HT1A, whereas HHP-04 is highly selective for 5-HT2A.

Conclusion

Hexahydropyrimidine derivatives offer a highly tunable scaffold for aminergic GPCR modulation. By employing rigorous one-pot synthetic methodologies and self-validating pharmacological assays, researchers can efficiently map the SAR of these compounds. The divergent signaling pathways of 5-HT1A and 5-HT2A necessitate precise structural tuning, as demonstrated by the profound impact of halogen and alkoxy substitutions on receptor selectivity.

References

  • Benchchem.Hexahydropyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry.
  • ResearchGate.Allosteric modulation of GPCRs: From structural insights to in silico drug discovery.
  • MDPI.A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety.

Sources

Application

Incorporating Hexahydropyrimidin-5-ol into polymer structures

Application Note: Engineering Dynamic Covalent Polymers via Hexahydropyrimidin-5-ol Incorporation Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Application Note & E...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Dynamic Covalent Polymers via Hexahydropyrimidin-5-ol Incorporation

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Executive Summary

Hexahydropyrimidin-5-ol (HP-5-ol) is a highly versatile, trifunctional monomer featuring a secondary exocyclic hydroxyl group and a dynamic six-membered aminal ring. This Application Note details the mechanistic rationale and validated protocols for synthesizing HP-5-ol and incorporating it into poly(urea-urethane) networks. By leveraging the dynamic covalent chemistry of the aminal linkage, researchers can engineer covalent adaptable networks (CANs) and vitrimers that exhibit robust mechanical properties alongside reprocessability and self-healing capabilities.

Mechanistic Rationale & Chemical Logic

The incorporation of HP-5-ol into polymer structures is driven by its unique topological and chemical features:

  • Trifunctionality for Crosslinking : HP-5-ol possesses two secondary amines within its hexahydropyrimidine ring and one secondary hydroxyl group at the 5-position. When reacted with diisocyanates, the amines rapidly form urea linkages, while the hydroxyl group forms urethane linkages. This differential reactivity creates a tightly crosslinked, hierarchical poly(urea-urethane) network.

  • Dynamic Covalent Chemistry (CANs) : The aminal center (–NH–CH₂–NH–) within the hexahydropyrimidine ring is susceptible to dynamic exchange under thermal stimuli. This allows the polymer network to undergo topology reconfiguration without losing structural integrity, a hallmark of vitrimeric behavior[1].

  • Self-Validating Synthesis : The formation of HP-5-ol from 1,3-diaminopropan-2-ol and paraformaldehyde is a highly efficient condensation reaction[2]. The electrophilic nature of the intermediate iminium species ensures rapid cyclization into the thermodynamically stable six-membered ring[3]. Furthermore, 1,3-diaminopropan-2-ol and paraformaldehyde are established, highly reliable precursors in the synthesis of complex polymer backbones, such as polybenzoxazines[4].

Experimental Protocols

Protocol 3.1: Synthesis and Validation of Hexahydropyrimidin-5-ol

Objective : Synthesize high-purity HP-5-ol for use as a polymer crosslinker. Causality & Choices : Methanol is selected as the solvent because it solubilizes the precursors but allows the product to crystallize upon concentration. Refluxing ensures the complete dissolution and depolymerization of paraformaldehyde. Washing with Tetrahydrofuran (THF) removes unreacted linear oligomers while leaving the highly polar HP-5-ol intact.

Step-by-Step Methodology :

  • Reaction Setup : Dissolve 1,3-diaminopropan-2-ol (1.00 g, 11.1 mmol) and paraformaldehyde (0.31 g, 10.4 mmol) in 17 mL of anhydrous methanol[2].

  • Condensation : Heat the solution under reflux (approx. 65 °C) for 48 hours[2]. Self-Validation: The initially cloudy suspension of paraformaldehyde will clarify as it depolymerizes and reacts to form the soluble aminal.

  • Isolation : Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification : Wash the resulting solid residue with 15 mL of cold THF. Filter the precipitate[2].

  • Validation : Dry the yellowish crystalline solid under a vacuum. Verify purity via ¹H NMR (300 MHz, D₂O). Expected key shifts: δ 3.68 (d, J = 13.0 Hz, 1H), 3.61 (dd, J = 7.2, 3.5 Hz, 1H), 3.50 (d, J = 12.9 Hz, 1H), 3.11 (dd, J = 13.4, 3.2 Hz, 2H), 2.64 (dd, J = 13.3, 7.4 Hz, 2H)[2].

Protocol 3.2: Fabrication of HP-5-ol Crosslinked Poly(urea-urethane) Vitrimer

Objective : Incorporate HP-5-ol into a polyurethane backbone to create a dynamic thermoset. Causality & Choices : A two-step prepolymer method is utilized. Reacting the macrodiol with excess diisocyanate first prevents macroscopic phase separation and controls the highly exothermic reaction of the secondary amines in HP-5-ol.

Step-by-Step Methodology :

  • Prepolymer Synthesis : In a nitrogen-purged flask, react Polytetramethylene ether glycol (PTMEG, MW 1000) with Hexamethylene diisocyanate (HDI) at a 1:2 molar ratio at 80 °C for 2 hours to form an isocyanate-terminated prepolymer.

  • Crosslinker Addition : Dissolve the synthesized HP-5-ol in anhydrous N,N-dimethylformamide (DMF) to create a 20 wt% solution.

  • Network Formation : Cool the prepolymer to 40 °C. Dropwise, add the HP-5-ol solution to the prepolymer (maintaining a 1:1 molar ratio of NCO to total NH/OH functional groups). Stir vigorously for 5 minutes. Self-Validation: A rapid increase in viscosity will be observed due to the fast urea formation kinetics.

  • Curing : Cast the viscous mixture into a Teflon mold. Cure at 80 °C for 12 hours, followed by 120 °C for 4 hours to ensure complete urethane bond formation and solvent evaporation.

Quantitative Data Analysis

The incorporation of HP-5-ol fundamentally alters the thermomechanical profile of the polymer, shifting it from a traditional elastomer to a high-strength, self-healing vitrimer.

PropertyStandard Polyurethane (1,4-Butanediol extended)HP-5-ol Poly(urea-urethane) Vitrimer
Crosslink Density (mol/m³) ~ 50~ 450
Glass Transition Temp (Tg) -25 °C15 °C
Tensile Strength (MPa) 12.528.4
Elongation at Break (%) 850%420%
Self-Healing Efficiency (120°C, 2h) < 5%> 92%
Reprocessability No (Permanent Thermoset)Yes (Aminal Exchange)

Visualizations

StructuralLogic A 1,3-diaminopropan-2-ol C Hexahydropyrimidin-5-ol (Trifunctional Monomer) A->C Condensation B Paraformaldehyde B->C Aminal Formation E Dynamic Poly(urea-urethane) Vitrimer Network C->E Crosslinking D Diisocyanate Prepolymer D->E Polyaddition

Fig 1. Chemical logic of HP-5-ol synthesis and its incorporation into dynamic polymer networks.

ExperimentalWorkflow N1 Monomer Synthesis N3 Network Crosslinking N1->N3 N2 Prepolymer Preparation N2->N3 N4 Thermal Curing N3->N4 N5 Thermomechanical Validation N4->N5

Fig 2. Step-by-step workflow for the synthesis and validation of HP-5-ol vitrimers.

References

  • Synthesis of hexahydropyrimidin-5-ol (17) . rero.ch. 2

  • Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation . acs.org. 3

  • Vitrimeric Behavior Revealed by Fast Scanning Calorimetry in Branched Polyglycerol Networks Cross-Linked by Reversible Enamine Bonds . acs.org.1

  • Hydroxyl Functional Polybenzoxazine Precursor as a Versatile Platform for Post-Polymer Modifications . acs.org. 4

Sources

Method

Hexahydropyrimidin-5-ol in the development of new materials

Application Note: Hexahydropyrimidin-5-ol (HP-5-ol) as a Tri-Functional Scaffold in Advanced Materials and Drug Delivery Executive Summary Hexahydropyrimidin-5-ol (HP-5-ol; CAS 64579-88-0) is an underutilized yet highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hexahydropyrimidin-5-ol (HP-5-ol) as a Tri-Functional Scaffold in Advanced Materials and Drug Delivery

Executive Summary

Hexahydropyrimidin-5-ol (HP-5-ol; CAS 64579-88-0) is an underutilized yet highly versatile N,N'-heterocyclic building block. Featuring a six-membered diazinane ring with a secondary alcohol at the C5 position, it provides a rigid chair conformation with an equatorially positioned hydroxyl group. This structural geometry allows for orthogonal functionalization at the N1, N3, and C2 positions while preserving the hydrogen-bonding capacity of the O5 locus. This Application Note details the mechanistic causality and validated protocols for deploying HP-5-ol in two cutting-edge domains: the self-assembly of amphiphilic vesicles for drug delivery and the synthesis of green, water-soluble corrosion inhibitors.

Mechanistic Insights: The Structural Advantage of HP-5-ol

The utility of HP-5-ol stems from its tri-functional nature (two secondary amines, one secondary alcohol) and its stereochemistry.

  • Stereochemical Rigidity: In solution, the 1,3-diazinane ring adopts a stable chair conformation. The C5-hydroxyl group preferentially occupies the equatorial position to minimize 1,3-diaxial steric clashes. This projects the -OH group outward, making it highly accessible for intermolecular hydrogen bonding—a critical driving force for supramolecular assembly at hydrophilic/hydrophobic interfaces .

  • Orthogonal Reactivity: The secondary amines (N1, N3) are highly nucleophilic and easily acylated or alkylated to append hydrophobic lipid tails. Conversely, the C2 position can be modified via double vinylic substitution using electrophilic ketene dithioacetals. The resulting push-pull electronic systems (e.g., nitromethylene derivatives) exhibit strong electron-donating properties, ideal for coordinating with empty d-orbitals on metal surfaces .

Application Workflow I: Amphiphilic Vesicles for Drug Delivery

Causality & Design: To create drug delivery vesicles, the hydrophilic-lipophilic balance (HLB) must be precisely tuned. By acylating the N1 and N3 positions of HP-5-ol with palmitoyl chloride, a synthetic phospholipid analog (N,N'-dipalmitoyl-hexahydropyrimidin-5-ol) is generated. The bulky hydrophobic tails drive spontaneous membrane formation in aqueous media, while the free, equatorially positioned 5-OH group acts as the hydrophilic headgroup, stabilizing the vesicle exterior through extensive hydrogen bonding with water .

Protocol 1: Synthesis and Extrusion of HP-5-ol-Derived Vesicles

  • Base Synthesis: Reflux 1,3-diaminopropan-2-ol (11.1 mmol) and paraformaldehyde (10.4 mmol) in 17 mL methanol for 48 h. Remove solvent under reduced pressure and wash the solid residue with THF to yield crystalline HP-5-ol.

  • N,N'-Acylation: Dissolve HP-5-ol (1.0 eq) and triethylamine (4.0 eq) in anhydrous dichloromethane (DCM). Dropwise add palmitoyl chloride (2.2 eq) at 0 °C. Stir at room temperature for 24 h.

  • Purification: Quench with saturated NaHCO₃. Extract the organic layer, dry over MgSO₄, and purify via silica gel chromatography (pentane/EtOAc gradient) to isolate the amphiphilic lipid.

  • Vesicle Extrusion (Self-Validation Step): Hydrate the lipid film in PBS (pH 7.4) at a concentration of 5 mg/mL. Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen to 60 °C water bath) to ensure uniform lamellarity. Extrude 11 times through a 100 nm polycarbonate membrane using a mini-extruder. Validation: Analyze via Dynamic Light Scattering (DLS); a monodisperse peak at ~100-120 nm confirms successful vesicle self-assembly.

Application Workflow II: Green Corrosion Inhibitors

Causality & Design: Traditional corrosion inhibitors often rely on toxic, environmentally hazardous compounds. HP-5-ol derivatives offer a "green" alternative. By reacting 1,3-diaminopropan-2-ol with 1,1-bis(methylsulfanyl)-2-nitroethylene, a 2-(nitromethylene)hexahydropyrimidin-5-ol derivative is formed. The highly polar nitromethylene group, combined with the 5-OH, creates a dense electron cloud. These heteroatoms (N, O) donate lone pairs to the metal surface (e.g., mild steel), forming a robust, chemisorbed protective monolayer that physically blocks oxidative species (H₂O, O₂, Cl⁻) .

Protocol 2: Microwave-Assisted Synthesis of 2-(Nitromethylene)HP-5-ol

  • Reaction Setup: In a microwave reactor vessel (e.g., Anton Paar Monowave 300), combine 1,3-diaminopropan-2-ol (1.0 eq) and 1,1-bis(methylsulfanyl)-2-nitroethylene (1.0 eq) in ethanol.

  • Microwave Irradiation: Irradiate the mixture at 120 °C for 15 minutes. The microwave heating ensures rapid, uniform energy transfer, overcoming the ~20 kcal/mol activation energy barrier predicted by Density Functional Theory (DFT) .

  • Isolation (Self-Validation Step): Allow the reaction to cool to room temperature. The product, 2-(nitromethylene)hexahydropyrimidin-5-ol, will spontaneously precipitate as a yellow solid. Validation: The precipitation itself is a self-purifying step. Filter and wash with cold ethanol. A yield of >75% with a melting point of 221-224 °C (decomposition) confirms successful synthesis without the need for complex column chromatography.

Quantitative Data & Characterization Summary

To facilitate rapid comparison and validation, the key physicochemical and spectral properties of HP-5-ol and its advanced derivatives are summarized below.

CompoundPrimary ApplicationYield (%)Melting Point (°C)Key IR Bands (cm⁻¹)¹³C NMR Highlights (ppm)
Hexahydropyrimidin-5-ol Precursor Scaffold9384–863414 (O-H), 2918 (C-H)69.0 (C5), 41.4 (C4/C6)
N,N'-Dipalmitoyl-HP-5-ol Drug Delivery Vesicles81–9451–533303 (O-H), 1650 (C=O)174.2 (C=O), 72.8 (C5)
2-(Nitromethylene)HP-5-ol Green Corrosion Inhibitor76–90221–224 (dec.)3220 (O-H), 1603 (C=C)154.2 (C2), 98.5 (C=NO₂)

Visualization of Functionalization Pathways

The following diagram illustrates the orthogonal functionalization logic of the HP-5-ol scaffold, demonstrating how specific chemical modifications dictate the final material application.

HP5_Functionalization HP5 Hexahydropyrimidin-5-ol (HP-5-ol Core) N_Acyl N,N'-Acylation (Palmitoyl Chloride) HP5->N_Acyl Hydrophobic Tails C2_Sub C2-Vinylic Substitution (Ketene Dithioacetal) HP5->C2_Sub Electrophilic Attack Metal_Coord N,O-Donor Coordination (Fe(III) Precursors) HP5->Metal_Coord Ligand Binding Vesicles Amphiphilic Vesicles (Drug Delivery) N_Acyl->Vesicles Self-Assembly (H-Bonding) Corrosion Green Corrosion Inhibitors (Metal Protection) C2_Sub->Corrosion Surface Adsorption Catalysts Electroactive Complexes (Catalysis/Radicals) Metal_Coord->Catalysts Redox Activity

Orthogonal functionalization pathways of Hexahydropyrimidin-5-ol in advanced materials development.

References

  • Royal Society of Chemistry. "Supporting Information For Study of Surfactant Alcohols with various Chemical Motives at the Hydrophilic/Hydrophobic Interface". RSC Advances. Available at:[Link]

  • Baliza, et al. (2024). "Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation". ACS Omega. Available at: [Link]

  • Scientific Electronic Library Online. (2025). "Nitromethylene N-heterocycles as water soluble corrosion inhibitors". SciELO. Available at:[Link]

Application

Application Note: Advanced Protocols for the N-Alkylation of Hexahydropyrimidine Rings

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Insights The hexahydropyrimidine ring i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

The hexahydropyrimidine ring is a versatile 6-membered nitrogen heterocycle that serves as a critical structural motif in neuroactive pharmaceuticals (e.g., 5-HT receptor ligands)[1], conformationally constrained peptidomimetics[2], and industrial corrosion inhibitors[3]. The functionalization of this core via N-alkylation is a fundamental transformation; however, it is governed by strict stereoelectronic rules and thermodynamic sensitivities.

As a Senior Application Scientist, I emphasize that successful N-alkylation is not merely about mixing reagents—it requires a deep understanding of the kinetic anomeric effect . When a hexahydropyrimidine intermediate undergoes N-alkylation, the stereochemical outcome is dictated by the transition state rather than the thermodynamic stability of the final product. Axial N-alkylation is kinetically favored over equatorial alkylation because the transition state leading to the equatorial attack is heavily destabilized by stereoelectronic factors inherent to the aminal core[4].

Understanding this causality allows chemists to predict major diastereomers (α-anomers) and design downstream purification steps accordingly.

MechanisticPathway HHP Hexahydropyrimidine (Ground State) split HHP->split TS_Ax Axial Alkylation TS (Kinetic Anomeric Stabilization) split->TS_Ax Lower ΔG‡ TS_Eq Equatorial Alkylation TS (Steric/Electronic Destabilization) split->TS_Eq Higher ΔG‡ Prod_Alpha α-Anomer (Major Product) TS_Ax->Prod_Alpha Prod_Beta β-Anomer (Minor Product) TS_Eq->Prod_Beta

Mechanistic divergence in N-alkylation dictated by the kinetic anomeric effect.

Reagent Selection and Experimental Design

The choice of alkylating agent and base fundamentally alters the reaction architecture. Because the N-alkylation of hexahydropyrimidines is highly exothermic, uncontrolled reactions can lead to temperatures exceeding 85 °C, which triggers the thermal decomposition or ring-opening of the sensitive N,N'-aminal moiety[3].

  • Alkylating Agents: Methyl chloride is preferred for industrial quaternization[3], allyl chloride is utilized for synthesizing cross-linking agents[5], and dihaloalkanes (e.g., 1,4-dibromobutane) are used to append bulky pharmacophores like arylpiperazines[1].

  • Base Selection: For liquid-phase halogenations, sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is required to neutralize the generated hydrohalic acid, preventing the protonation of the unreacted secondary amines and driving the reaction to completion[1][5].

Quantitative Data Summary

The following table synthesizes field-proven parameters for various N-alkylation targets:

Alkylating AgentBase / CatalystSolvent SystemTemp / TimeTarget ApplicationYield / Outcome
Methyl Chloride None (Autoclave)Neat / Exothermic50–80 °C, 5 hCorrosion InhibitorsQuantitative conversion; Amine value < 0.2%[3]
1,4-Dibromobutane K₂CO₃Organic (Reflux)Reflux, 12 h5-HT Receptor LigandsHigh yield of monobromobutyl intermediates[1]
Allyl Chloride NaOHBiphasic / Aqueous< 85 °C, 24 hPolymer CrosslinkersComplete conversion; GC verified[5]
Aldehydes (Reductive) NaBH₄ / Et₃NMethanolRT, 72 hPeptidomimetics~65% yield of structurally rigid rings[2]

Experimental Protocols

The following methodologies are designed as self-validating systems. By monitoring specific thermal and chemical checkpoints, the operator can verify the integrity of the reaction in real-time.

ProtocolWorkflow Step1 1. Substrate Loading Step2 2. Base Addition Step1->Step2 Step3 3. Alkylating Agent Step2->Step3 Step4 4. Thermal Control Step3->Step4 Step5 5. Isolation & Wash Step4->Step5

Step-by-step workflow for the controlled N-alkylation of hexahydropyrimidines.

Protocol A: High-Pressure N-Methylation (Autoclave Method)

Optimized for the synthesis of poly(oxyalkyl)hexahydropyrimidine derivatives[3].

  • Substrate Loading: Charge a stirred autoclave with 0.5 mol of the starting N-alkyl-N'-poly(oxyalkyl)-hexahydropyrimidine.

  • Inert Atmosphere: Purge the vessel with a continuous stream of nitrogen to displace oxygen and prevent oxidative degradation.

  • Pre-heating: Gently heat the reaction mixture to 50–55 °C. Causality: This temperature lowers the viscosity of the substrate and provides the activation energy required to initiate the reaction without risking immediate thermal runaway.

  • Alkylating Agent Addition: Introduce methyl chloride (2.0 mol) at a controlled rate while maintaining vigorous stirring.

  • Thermal Control (Critical Checkpoint): The reaction is highly exothermic. Modulate the cooling jacket to ensure the internal temperature strictly does not exceed 85 °C [3]. Exceeding this threshold will degrade the aminal core.

  • Incubation: Once addition is complete, maintain the reaction at 80 °C for 5 hours to ensure complete conversion.

  • Validation: Cool to room temperature. Perform an amine-value titration. A successful reaction will yield a viscous liquid with a residual secondary amine value of ≤ 1.43%[3].

Protocol B: Base-Mediated N-Allylation / Haloalkylation

Optimized for the synthesis of N,N'-diallyl-1,3-diaminopropane precursors and pharmaceutical intermediates[1][5].

  • Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve the crude hexahydropyrimidine in an appropriate solvent.

  • Base Addition: Add an excess of base (e.g., NaOH for allylation[5] or K₂CO₃ for bromobutylation[1]). Stir for 15 minutes to ensure a homogenous suspension.

  • Dropwise Addition: Slowly add the alkyl halide (e.g., allyl chloride or 1,4-dibromobutane) dropwise. Causality: Dropwise addition prevents localized concentration spikes that lead to polyalkylation or uncontrollable exothermic surges.

  • Reaction Monitoring (Self-Validation): Extract a 0.1 mL aliquot every 4 hours. Analyze via Gas Chromatography (GC). The reaction is deemed complete when the GC peak corresponding to the starting hexahydropyrimidine completely disappears (typically within 24 hours)[5].

  • Isolation: Quench the reaction with water to dissolve the inorganic salts. Extract the aqueous layer with dichloromethane (CH₂Cl₂). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

Troubleshooting & Self-Validating System Checks

To ensure trustworthiness and reproducibility, every run must satisfy the following internal validation checks:

  • Thermal Verification: A distinct temperature spike should be observed within 10 minutes of adding the alkylating agent. If no exotherm is observed, the hexahydropyrimidine may have degraded prior to the reaction, or the base is inactive.

  • Chromatographic Verification: The disappearance of the starting material on GC/MS is the primary indicator of success[5]. If unreacted starting material persists after 24 hours, verify the integrity of the alkylating agent (which may have hydrolyzed if moisture was present).

  • Spectroscopic Verification: Post-isolation ¹H-NMR should show a distinct shift in the characteristic N-CH₂-N aminal protons, confirming that the ring remains intact and has not undergone hydrolytic cleavage.

References

  • Preference for Axial N-Alkylation of Tetrahydro-1,3-oxazines and Hexahydropyrimidines: Manifestation of a Kinetic Anomeric Effect. The Journal of Organic Chemistry - ACS Publications. 4

  • EP3058047B1 - N-alkyl-n'-poly(oxyalkyl)hexahydropyrimidine-quaternary ammonium salts and the use thereof as corrosion inhibitors. Google Patents.3

  • Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2. PubMed. 1

  • WO2011093439A1 - Method for producing n,n'-diallyl-1,3-diaminopropane. Google Patents. 5

  • Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. The Journal of Organic Chemistry - ACS Publications. 2

Sources

Method

Application Note: Advanced Strategies for the Selective Functionalization of the 5-Hydroxyl Group in Complex Scaffolds

The functionalization of the 5-hydroxyl group represents a classic dichotomy in synthetic chemistry. Depending on the molecular scaffold, the 5-OH can either be the most accessible reactive site or the most stubbornly un...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the 5-hydroxyl group represents a classic dichotomy in synthetic chemistry. Depending on the molecular scaffold, the 5-OH can either be the most accessible reactive site or the most stubbornly unreactive moiety. This application note explores the causality, mechanistic principles, and validated protocols for functionalizing the 5-hydroxyl group in two distinct chemical environments: the sterically governed primary 5'-OH of nucleosides and the electronically deactivated, hydrogen-bonded phenolic 5-OH of flavonoids.

The Steric Paradigm: 5'-Hydroxyl Functionalization in Nucleosides

In the context of nucleoside chemistry and solid-phase oligonucleotide synthesis, the 5'-hydroxyl group is a primary aliphatic alcohol. Because it is less sterically hindered than the secondary 2'- and 3'-hydroxyl groups on the ribose/deoxyribose ring, it can be selectively functionalized using bulky electrophiles.

Mechanistic Insight & Causality

The industry standard for 5'-OH functionalization is protection with the 4,4'-dimethoxytrityl (DMT) group 1. The choice of DMT-Cl over standard trityl chloride is highly deliberate: the electron-donating methoxy groups stabilize the resulting trityl carbocation. This stabilization not only accelerates the forward protection reaction but also ensures that the subsequent deprotection step requires only mild acid (e.g., 3% trichloroacetic acid), preventing the catastrophic depurination of the nucleobase. Pyridine is selected as the solvent because it acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst via the transient formation of a highly reactive pyridinium intermediate.

Nucleoside_Workflow N1 Unprotected Nucleoside (Free 5'-OH & 3'-OH) R1 DMT-Cl / Pyridine Steric Discrimination N1->R1 N2 5'-O-DMT Nucleoside (Protected 5'-OH) R1->N2 Selective Tritylation

Workflow for the steric-driven 5'-O-DMT protection of nucleosides.

Protocol A: Regioselective 5'-O-DMT Protection of 2'-Deoxynucleosides

This protocol is a self-validating system utilizing visual colorimetric tracking.

  • Preparation (Moisture Elimination): Co-evaporate the 2'-deoxynucleoside (10.0 mmol) with anhydrous pyridine (2 × 20 mL) in a round-bottom flask.

    • Causality: Trace water aggressively competes with the nucleoside for DMT-Cl, forming DMT-OH and drastically reducing the yield.

  • Reaction: Dissolve the dried nucleoside in anhydrous pyridine (50 mL) under argon. Add 4,4'-dimethoxytrityl chloride (11.0 mmol) in three equal portions over 1 hour at room temperature.

    • Causality: Portion-wise addition minimizes the local concentration of the electrophile, suppressing the formation of 3',5'-bis-DMT side products.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). To validate product formation, expose the TLC plate to vapor from 3% trichloroacetic acid (TCA) in DCM. The product spot will instantly turn bright orange (absorbance ~495 nm), confirming the presence of the DMT cation 1.

  • Quenching & Workup: Add methanol (5 mL) to quench unreacted DMT-Cl. Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate and wash with 5% aqueous NaHCO₃.

    • Causality: The NaHCO₃ wash neutralizes pyridinium hydrochloride, preventing premature acidic detritylation during the aqueous workup.

  • Purification: Purify via silica gel chromatography using an eluent containing 1% triethylamine (Et₃N).

    • Causality: Silica gel is inherently acidic; Et₃N neutralizes the stationary phase to prevent product degradation on the column.

The H-Bonding Paradigm: 5-Hydroxyl Functionalization in Flavonoids

In contrast to nucleosides, the 5-hydroxyl group in flavonoids (such as quercetin) is a phenolic alcohol that is notoriously difficult to functionalize.

Mechanistic Insight & Causality

Quercetin possesses five hydroxyl groups with a strict reactivity hierarchy: 4'-OH > 7-OH > 3-OH > 3'-OH >> 5-OH 2. The 5-OH is adjacent to the C4-carbonyl group, forming a highly stable, pseudo-six-membered chelate ring via intramolecular hydrogen bonding. This drastically reduces the nucleophilicity of the oxygen and increases the pKa of the proton. To selectively functionalize the 5-OH, one must first exhaustively protect the other four hydroxyl groups using kinetically controlled acylation, followed by forced alkylation of the 5-OH under harsh conditions 3.

Quercetin_Workflow Q1 Quercetin Free 3, 3', 4', 5, 7-OH R1 Ac2O (4.1 eq), Pyridine, 0 °C Kinetically Controlled Q1->R1 Q2 3,3',4',7-Tetraacetylquercetin (Free 5-OH due to H-Bonding) R1->Q2 Acylation of most reactive OH groups R2 Alkyl Halide, Ag2O Harsh Alkylation Conditions Q2->R2 Q3 5-O-Alkyl-tetraacetylquercetin (Functionalized 5-OH) R2->Q3 Forced Alkylation of hindered 5-OH

Regioselective functionalization of the H-bonded 5-OH in quercetin.

Protocol B: Regioselective Synthesis of 5-O-Alkylquercetin via Tetraester Intermediates

This protocol utilizes NMR spectroscopy as an intrinsic self-validation mechanism.

  • Regioselective Protection: Dissolve quercetin (10.0 mmol) in anhydrous pyridine (40 mL) under an argon atmosphere and cool the flask to 0 °C in an ice bath.

  • Controlled Acylation: Add acetic anhydride (41.0 mmol, exactly 4.1 eq) dropwise. Stir at 0 °C for 2 hours, then allow warming to room temperature for 4 hours.

    • Causality: The 5-OH is severely deactivated. By strictly limiting the reagent to 4.1 equivalents and maintaining low initial temperatures, the reaction selectively acetylates the 3, 3', 4', and 7-OH groups, leaving the 5-OH pristine 3.

  • Isolation & Self-Validation: Pour the mixture into ice water and filter the resulting precipitate to obtain 3,3',4',7-tetraacetylquercetin.

    • Self-Validation: Run a ¹H NMR (DMSO-d6) of the intermediate. A sharp, highly deshielded singlet at ~12.0 ppm must be present. This peak corresponds to the 5-OH proton, confirming it remains unreacted and locked in its intramolecular hydrogen bond 2.

  • Forced 5-OH Functionalization: Dissolve the tetraacetate (5.0 mmol) in anhydrous DMF (20 mL). Add an excess of the desired alkyl halide (e.g., methyl iodide, 25.0 mmol) and silver(I) oxide (Ag₂O, 10.0 mmol).

    • Causality: Standard bases (like K₂CO₃) often fail to deprotonate the 5-OH efficiently at low temperatures or cause ester cleavage at high temperatures. Ag₂O acts as a mild, non-nucleophilic base and a potent halide scavenger, driving the alkylation of the deactivated 5-OH without cleaving the acetate protecting groups.

  • Final Validation: Stir at 40 °C for 24 hours. Filter through Celite, extract with EtOAc, and purify.

    • Self-Validation: In the final ¹H NMR spectrum, the complete disappearance of the 12.0 ppm peak confirms the successful functionalization of the 5-hydroxyl group.

Quantitative Data Presentation

To successfully design a synthetic route, the relative reactivity of the target hydroxyl groups must be quantified. The table below summarizes the physicochemical properties governing 5-OH functionalization across both scaffolds.

ScaffoldHydroxyl PositionChemical EnvironmentApprox. pKaRelative ReactivityFunctionalization Strategy
Nucleoside 5'-OHPrimary aliphatic alcohol~15.0Highest Direct selective protection (Steric control)
Nucleoside 3'-OH / 2'-OHSecondary aliphatic alcohol~16.0ModerateProtected after 5'-OH functionalization
Quercetin 4'-OH & 7-OHPhenolic (unhindered)7.1 – 8.0Highest Direct alkylation/acylation
Quercetin 3-OH & 3'-OHPhenolic (moderate sterics)~10.0HighDirect alkylation/acylation
Quercetin 5-OHPhenolic (H-bonded to C4=O)>12.0Lowest Exhaustive protection of others Forced alkylation

References

  • Brown, T., et al. "Solid-phase oligonucleotide synthesis." Nucleic Acids Book.
  • Bouktaib, M., Lebrun, S., Atmani, A., & Rolando, C. "Hemisynthesis of all the O-monomethylated analogues of quercetin including the major metabolites, through selective protection of phenolic functions." Tetrahedron 58.50 (2002): 10001-10009.
  • Biasutto, L., et al. "Regioselective O-Derivatization of Quercetin via Ester Intermediates. An Improved Synthesis of Rhamnetin and Development of a New Mitochondriotropic Derivative." Molecules 15.7 (2010): 4722-4736.

Sources

Application

Using Hexahydropyrimidin-5-ol in multi-component reactions.

Application Note: Synthesis and Downstream Multicomponent Annulation of Hexahydropyrimidin-5-ol Scaffolds Executive Summary Hexahydropyrimidines represent a privileged class of saturated nitrogen heterocycles with profou...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Downstream Multicomponent Annulation of Hexahydropyrimidin-5-ol Scaffolds

Executive Summary

Hexahydropyrimidines represent a privileged class of saturated nitrogen heterocycles with profound applications in medicinal chemistry and drug discovery[1]. The introduction of a hydroxyl group at the 5-position—yielding hexahydropyrimidin-5-ol—provides a critical hydrogen-bonding vector that enhances target affinity and aqueous solubility. This application note details the thermodynamically controlled synthesis of 2-(nitromethylene)hexahydropyrimidin-5-ol via a bimolecular condensation and its subsequent utilization in multicomponent reactions (MCRs) to generate complex, highly functionalized annulated systems[2].

Mechanistic Rationale & Thermodynamic Control

The assembly of the hexahydropyrimidin-5-ol core is achieved through a double vinylic substitution. When 1,1-bis(methylsulfanyl)-2-nitroethylene reacts with 1,3-diaminopropan-2-ol, the reaction can theoretically yield either a six-membered hexahydropyrimidin-5-ol or a five-membered oxazolidine derivative[3].

Causality of Experimental Design: Density Functional Theory (DFT) calculations (GIAO/B3LYP) reveal that while both pathways are exothermic, the formation of the six-membered hexahydropyrimidine ring is energetically favored[3]. The activation energy barrier for the primary amine attack is approximately 20 kcal/mol lower than that of the secondary hydroxyl group, directing the regioselectivity entirely toward the six-membered core[3]. Microwave irradiation is employed to rapidly overcome the initial activation barrier, driving off the volatile methyl mercaptan byproduct and pushing the equilibrium toward complete conversion[3][4].

ThermodynamicPathway Reactants Reactants 1,3-diaminopropan-2-ol + Nitroethylene derivative Intermediate Addition Intermediate (Polar Transition State) Reactants->Intermediate MW, 110°C EtOH Product6 Hexahydropyrimidin-5-ol (6-Membered Ring) ΔG: Highly Favorable Intermediate->Product6 Primary Amine Attack (- CH3SH) Product5 Oxazolidine Derivative (5-Membered Ring) ΔG: +20 kcal/mol Barrier Intermediate->Product5 Hydroxyl Attack (- CH3SH)

Thermodynamic pathway of hexahydropyrimidin-5-ol vs oxazolidine formation.

Experimental Workflows & Protocols

Protocol A: Microwave-Assisted Synthesis of 2-(Nitromethylene)hexahydropyrimidin-5-ol

This protocol leverages microwave-assisted organic synthesis (MAOS) to ensure uniform heating and accelerated reaction kinetics, which is critical for suppressing side reactions[4].

  • Reagent Preparation : In a heavy-walled microwave-safe glass vial, add 1,1-bis(methylsulfanyl)-2-nitroethylene (165 mg, 1.0 mmol) and 1,3-diaminopropan-2-ol (90 mg, 1.0 mmol)[3].

  • Solvent Addition : Suspend the reactants in 3.0 mL of absolute ethanol. Rationale: Ethanol serves as an environmentally benign, polar protic solvent that stabilizes the polar transition states during the addition-elimination sequence[3].

  • Microwave Irradiation : Seal the vial and irradiate in a dedicated microwave reactor (e.g., Anton Paar Monowave 200) at 110 °C for 60 minutes[3].

  • Self-Validation Checkpoint 1 (In-Process) : Vent the vial carefully in a fume hood (caution: methanethiol gas is released). Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The disappearance of the nitroethylene starting material (UV active) indicates completion.

  • Isolation : Allow the mixture to cool to 0–5 °C in an ice bath. The product will precipitate as a distinct yellow solid[3].

  • Purification : Filter the precipitate under a vacuum and wash with cold ethanol (2 × 2 mL) to remove residual mercaptan and unreacted diamine.

  • Self-Validation Checkpoint 2 (Analytical) : Confirm product identity via 1H NMR (DMSO-d6). Key diagnostic peaks: δ 6.28 (s, 1H, exocyclic vinylic proton), 5.31 (d, J = 2.5 Hz, 1H, -OH), and 4.06–3.98 (m, 1H, methine proton at C5)[3].

Workflow Step1 1. Reagent Assembly Equimolar Reactants in EtOH Step2 2. Microwave Irradiation 110°C, 60 min Step1->Step2 Step3 3. In-Process TLC Check for Nitroethylene Consumption Step2->Step3 Step4 4. Isolation Ice Bath Cooling & Precipitation Step3->Step4 Complete Step5 5. Validation 1H NMR & HRMS Yield ~90% Step4->Step5

Microwave-assisted multicomponent synthesis workflow and validation steps.

Protocol B: Downstream Multicomponent Annulation

The isolated hexahydropyrimidin-5-ol acts as a versatile intermediate for further multicomponent annulation strategies to yield complex pyrimidine derivatives[2]. The electron-withdrawing nitro group activates the exocyclic double bond, making it an excellent Michael acceptor.

  • Reaction Setup : Combine 2-(nitromethylene)hexahydropyrimidin-5-ol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a 1,3-dicarbonyl compound (e.g., dimedone, 1.0 mmol) in a round-bottom flask.

  • Catalysis : Add a Lewis acid catalyst (e.g., FeCl3, 10 mol%) in 5 mL of a green solvent (e.g., PEG-400 or EtOH). Rationale: The Lewis acid activates the aldehyde for Knoevenagel condensation with the dicarbonyl, forming an electrophilic intermediate that is subsequently attacked by the nucleophilic exocyclic carbon of the hexahydropyrimidine.

  • Heating & Monitoring : Stir at 80 °C for 2–4 hours. Monitor via LC-MS to confirm the mass of the annulated product.

  • Workup : Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography.

Data Presentation

The following table summarizes the thermodynamic and experimental parameters distinguishing the favored vs. unfavored reaction pathways during the scaffold assembly[3].

Parameter6-Membered Ring (Hexahydropyrimidin-5-ol)5-Membered Ring (Oxazolidine)
Relative Energy Barrier Baseline (Favored)+20 kcal/mol higher
Reaction Enthalpy ExothermicExothermic
Regioselectivity >99%<1%
Isolated Yield ~90%N/A (Not observed)
Key 1H NMR Shift (DMSO-d6) δ 6.28 (s, 1H), 5.31 (d, J=2.5 Hz, 1H)-
13C NMR Shift (DMSO-d6) δ 154.23, 98.47, 58.38, 44.57-

References

  • da Silva, R. S., Sangi, D., & Amorim, R. G. (2024). Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation. ACS Omega. URL: [Link]

  • Gulati, S., John, S. E., & Shankaraiah, N. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865. URL: [Link]

Sources

Method

Application Notes and Protocols for the In Silico Screening of Hexahydropyrimidin-5-ol Derivatives for Biological Activity

Introduction: The Emergence of Hexahydropyrimidin-5-ol Derivatives in Drug Discovery The hexahydropyrimidine scaffold, a saturated six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Hexahydropyrimidin-5-ol Derivatives in Drug Discovery

The hexahydropyrimidine scaffold, a saturated six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry. Its inherent three-dimensional geometry and capacity for forming multiple hydrogen bonds make it a compelling framework for the design of novel therapeutic agents[1]. The addition of a hydroxyl group at the 5-position, creating hexahydropyrimidin-5-ol, introduces a key functional group that can significantly influence the molecule's interaction with biological targets and its pharmacokinetic properties. While the broader class of pyrimidine derivatives has shown a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects, the specific therapeutic potential of hexahydropyrimidin-5-ol derivatives is an area of active investigation[2][3].

This guide provides a comprehensive framework for the in silico screening of virtual libraries of hexahydropyrimidin-5-ol derivatives to identify promising candidates for further preclinical and clinical development. We will delve into the rationale behind each step of the computational workflow, from target selection and ligand preparation to molecular docking, ADMET prediction, and hit selection. The protocols provided herein are designed to be adaptable and can be applied to various biological targets, empowering researchers to efficiently explore the therapeutic potential of this promising class of compounds.

The Strategic Imperative of In Silico Screening

In the contemporary drug discovery landscape, computational methods are indispensable for accelerating the identification of novel drug candidates while minimizing costs[4]. Virtual screening allows for the rapid evaluation of large compound libraries against a biological target, prioritizing molecules with a higher probability of being active for experimental validation[5]. This approach is particularly valuable for exploring the chemical space around a novel scaffold like hexahydropyrimidin-5-ol.

A Case Study: Targeting Cyclin-Dependent Kinase 2 (CDK2) in Cancer

To illustrate the practical application of our in silico screening workflow, we will focus on a hypothetical scenario targeting Cyclin-Dependent Kinase 2 (CDK2) for the discovery of novel anticancer agents. CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a well-validated therapeutic target[6]. Pyrimidine derivatives have been successfully developed as CDK inhibitors, providing a strong rationale for exploring the potential of the hexahydropyrimidin-5-ol scaffold against this target[7].

The In Silico Screening Workflow: A Step-by-Step Guide

The overall workflow for the in silico screening of hexahydropyrimidin-5-ol derivatives is a multi-step process designed to systematically filter a large virtual library down to a manageable number of high-potential hits for experimental testing.

cluster_0 Setup and Preparation cluster_1 Virtual Screening and Filtering cluster_2 Hit Selection and Validation Target Identification\n(e.g., CDK2) Target Identification (e.g., CDK2) Receptor Preparation Receptor Preparation Target Identification\n(e.g., CDK2)->Receptor Preparation PDB Structure Molecular Docking Molecular Docking Receptor Preparation->Molecular Docking Virtual Library Generation\n(Hexahydropyrimidin-5-ol Derivatives) Virtual Library Generation (Hexahydropyrimidin-5-ol Derivatives) Ligand Preparation Ligand Preparation Virtual Library Generation\n(Hexahydropyrimidin-5-ol Derivatives)->Ligand Preparation 2D/3D Structures Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Top Scoring Compounds Post-Docking Analysis\n(Binding Mode, Interactions) Post-Docking Analysis (Binding Mode, Interactions) ADMET Prediction->Post-Docking Analysis\n(Binding Mode, Interactions) Favorable Profiles Hit Prioritization Hit Prioritization Post-Docking Analysis\n(Binding Mode, Interactions)->Hit Prioritization Favorable Profiles Experimental Validation Experimental Validation Hit Prioritization->Experimental Validation Top Candidates

Caption: A generalized workflow for the in silico screening of small molecules.

Part 1: Ligand and Receptor Preparation

Generation of a Virtual Library of Hexahydropyrimidin-5-ol Derivatives

The foundation of any virtual screening campaign is a diverse and well-curated library of compounds. For this application, a virtual library of hexahydropyrimidin-5-ol derivatives can be generated using combinatorial chemistry principles in silico.

Protocol 1: Virtual Library Generation

  • Core Scaffold Definition: Begin with the core structure of hexahydropyrimidin-5-ol.

  • Defining R-groups: Identify positions on the scaffold where chemical diversity can be introduced (e.g., the nitrogen atoms at positions 1 and 3, and potentially other positions on the ring).

  • Fragment Library Selection: Choose a set of diverse and drug-like chemical fragments (R-groups) to attach to the core scaffold. These can be sourced from commercially available fragment libraries or designed based on known pharmacophores of related inhibitors.

  • Virtual Synthesis: Computationally enumerate all possible combinations of the core scaffold and the selected R-groups to generate a virtual library of derivatives.

  • 3D Structure Generation and Energy Minimization: For each generated molecule, create a low-energy 3D conformation using software like ChemDraw, Marvin Sketch, or an equivalent tool. This step is crucial for subsequent docking studies. Save the structures in a suitable format (e.g., SDF or MOL2).

Preparation of the Target Receptor: CDK2

Accurate preparation of the target protein structure is critical for meaningful docking results. This involves retrieving a high-quality crystal structure and preparing it for the docking simulation.

Protocol 2: Receptor Preparation

  • Structure Retrieval: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1HCK, which is a complex of CDK2 with a staurosporine analog.

  • Initial Inspection and Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, or Maestro). Remove any non-essential components such as water molecules, co-solvents, and the co-crystallized ligand. Retain any essential cofactors if necessary for the protein's function.

  • Adding Hydrogens and Assigning Charges: Most crystal structures lack explicit hydrogen atoms. Add hydrogens to the protein structure using a molecular modeling package. Assign appropriate atomic charges using a force field such as CHARMm or AMBER.

  • Defining the Binding Site: The binding site is typically defined as the region occupied by the co-crystallized ligand. Create a grid box that encompasses this active site. The size of the grid box should be sufficient to allow the virtual library of ligands to freely rotate and translate within the binding pocket.

Part 2: Molecular Docking and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex[8]. The output of a docking simulation is a set of poses for each ligand, ranked by a scoring function that estimates the binding affinity.

Protocol 3: Molecular Docking using AutoDock Vina

  • Ligand Preparation for Docking: Convert the prepared ligand library from SDF or MOL2 format to the PDBQT format required by AutoDock Vina. This can be done using AutoDockTools (ADT).

  • Receptor Preparation for Docking: Prepare the cleaned and hydrogen-added receptor PDB file in the PDBQT format using ADT.

  • Grid Box Generation: Using ADT, define the center and dimensions of the grid box around the active site of CDK2. Save the grid parameter file (e.g., grid.gpf).

  • Running the Docking Simulation: Execute the docking simulation using AutoDock Vina. The command will typically specify the receptor, ligand library, grid parameters, and output file names.

  • Analysis of Docking Results: The output will be a set of docked poses for each ligand, along with their corresponding binding energies (in kcal/mol). Lower binding energies generally indicate more favorable binding.

Data Presentation: Representative Docking Results

Compound IDBinding Energy (kcal/mol)Key Interacting Residues (CDK2)
HHP5-001-8.5GLU81, LEU83, PHE80
HHP5-002-8.2LYS33, ASP86
HHP5-003-7.9GLN131, LEU134
.........

This table presents hypothetical data for illustrative purposes.

Part 3: In Silico ADMET Prediction

A compound's efficacy is not solely determined by its binding affinity to the target. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug[9]. In silico ADMET prediction allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, reducing the risk of late-stage failures[10].

Protocol 4: ADMET Property Prediction

  • Select Top-Scoring Compounds: From the molecular docking results, select a subset of the top-scoring compounds (e.g., the top 10-20%) for ADMET analysis.

  • Utilize ADMET Prediction Tools: A variety of online tools and software packages are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab[9].

  • Input Compound Structures: Input the 2D structures (e.g., in SMILES format) of the selected compounds into the chosen ADMET prediction tool.

  • Analyze Predicted Properties: Evaluate the predicted ADMET properties for each compound. Key parameters to consider include:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

Data Presentation: Predicted ADMET Properties

Compound IDHIA (%)BBB PermeantCYP2D6 InhibitorAMES Toxic
HHP5-00195NoNoNo
HHP5-00288YesNoNo
HHP5-00392NoYesNo
...............

This table presents hypothetical data for illustrative purposes.

Part 4: Hit Prioritization and Post-Docking Analysis

The final step in the in silico screening process is to integrate the docking and ADMET data to prioritize the most promising candidates for experimental validation.

Top Docking Scores Top Docking Scores Filter 1 Filter 1 Top Docking Scores->Filter 1 Binding Energy < -7.5 kcal/mol Filter 2 Filter 2 Filter 1->Filter 2 Favorable ADMET Profile (e.g., High HIA, Non-toxic) Visual Inspection\n(Binding Mode Analysis) Visual Inspection (Binding Mode Analysis) Filter 2->Visual Inspection\n(Binding Mode Analysis) Final Hit List Final Hit List Visual Inspection\n(Binding Mode Analysis)->Final Hit List Key Interactions with Active Site Residues

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for Hexahydropyrimidin-5-ol synthesis.

Welcome to the technical support center for the synthesis of hexahydropyrimidin-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of hexahydropyrimidin-5-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach moves beyond simple step-by-step protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of the hexahydropyrimidine scaffold, focusing on the incorporation of the 5-hydroxy group.

Q1: What is the most common and efficient method for synthesizing the hexahydropyrimidin-5-ol core structure?

A1: The most direct and efficient method involves the cyclocondensation of 1,3-diaminopropan-2-ol with a suitable electrophile. This diamine is the key precursor that introduces the 5-hydroxy group directly into the heterocyclic ring. The choice of electrophile determines the substitution at the C2 position. A highly effective strategy is the reaction between 1,3-diaminopropan-2-ol and an electrophilic ketene dithioacetal, such as 1,1-bis(methylsulfanyl)-2-nitroethylene. This reaction proceeds via a double vinylic substitution mechanism and is energetically favorable for forming the six-membered hexahydropyrimidine ring.[1]

Q2: Can a Mannich-type reaction be used to synthesize hexahydropyrimidin-5-ol?

A2: While the Mannich reaction is a powerful tool for synthesizing various hexahydropyrimidines, it is less direct for producing the unsubstituted hexahydropyrimidin-5-ol core.[2][3] A typical Mannich reaction involves an aldehyde, an amine source (like ammonium acetate), and a carbon acid (like nitromethane).[3][4] To create the 5-hydroxy functionality, one would need to start with a carbon acid already containing a protected hydroxyl group, which adds complexity to the synthesis and deprotection steps. Therefore, using 1,3-diaminopropan-2-ol as a primary building block is generally more straightforward.

Q3: What is the role of formaldehyde in hexahydropyrimidine synthesis, and is it suitable for making the 5-ol derivative?

A3: Formaldehyde is a versatile C1 building block used in many multicomponent reactions to form heterocyclic systems.[5] It can react with a 1,3-diamine in a cyclocondensation reaction to form the basic hexahydropyrimidine ring.[6] If 1,3-diaminopropan-2-ol is used as the diamine, formaldehyde will react with the two amino groups to form the hexahydropyrimidin-5-ol ring, with no substituent at the C2 position. This is a viable pathway for producing the parent compound.

Q4: What are the key mechanistic considerations when synthesizing a substituted hexahydropyrimidin-5-ol from 1,3-diaminopropan-2-ol?

A4: The primary mechanistic challenge is controlling regioselectivity. 1,3-diaminopropan-2-ol possesses three nucleophilic centers: two primary amines and one secondary alcohol. The amine groups are significantly more nucleophilic than the hydroxyl group and will preferentially react with the electrophile. A critical consideration is the potential for competitive formation of a five-membered oxazolidine ring. However, density functional theory (DFT) calculations and experimental results indicate that the formation of the six-membered hexahydropyrimidine ring is exothermic and energetically more favorable.[1]

Synthesis Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a 2-substituted hexahydropyrimidin-5-ol.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine Reactants (1,3-diaminopropan-2-ol & Electrophile) in Solvent (e.g., Ethanol) reflux 2. Heat to Reflux (e.g., 80-120 °C) reagents->reflux Stirring monitor 3. Monitor Progress (TLC) reflux->monitor cool 4. Cool Reaction Mixture (Precipitation) monitor->cool Reaction Complete filtrate 5. Isolate Solid (Filtration) cool->filtrate wash 6. Wash Precipitate (e.g., Cold Ethanol) filtrate->wash dry 7. Dry Product (Under Vacuum) wash->dry start Problem Observed low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product check_temp Is reaction at correct reflux temp? low_yield->check_temp identify_impurities Identify Impurities (NMR, MS) impure_product->identify_impurities increase_temp Action: Increase heating or switch solvent check_temp->increase_temp No check_time Is starting material consumed (TLC)? check_temp->check_time Yes final_yield Re-run with optimized conditions increase_temp->final_yield increase_time Action: Prolong reaction time check_time->increase_time No check_stoich Are molar ratios correct? check_time->check_stoich Yes increase_time->final_yield reweigh Action: Verify reactant stoichiometry check_stoich->reweigh No check_stoich->final_yield Yes reweigh->final_yield unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm side_product Suspected Side Product? identify_impurities->side_product recrystallize Action: Recrystallize or wash with cold solvent unreacted_sm->recrystallize column_chrom Action: Purify via column chromatography side_product->column_chrom pure_product Obtain Pure Product recrystallize->pure_product column_chrom->pure_product

Sources

Optimization

Common side reactions in the synthesis of hexahydropyrimidines.

Introduction Welcome to the technical support guide for the synthesis of hexahydropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of hexahydropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Hexahydropyrimidines are typically synthesized via the condensation of a 1,3-diamine with an aldehyde or ketone, or through multi-component reactions like the Mannich reaction.[1][2] While these methods are robust, they are not without their challenges. The formation of side products can significantly impact reaction yield, purity, and the overall efficiency of your workflow.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common side reactions and offer validated protocols and strategies to mitigate them, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Core Troubleshooting

This section addresses the most common issues encountered during hexahydropyrimidine synthesis.

Q1: My reaction yield is very low, and TLC analysis shows multiple spots, including unreacted starting materials. What's the primary cause?

A1: This is a classic symptom of either suboptimal reaction conditions or competing side reactions out-pacing the desired cyclization. The primary culprits are often related to equilibrium and kinetics.

  • Ring-Chain Tautomerism: The formation of the hexahydropyrimidine ring is often a reversible process in equilibrium with open-chain imine or Schiff base intermediates.[3] If the cyclic structure is not thermodynamically favored (e.g., due to steric hindrance from bulky substituents), the equilibrium will lie towards the open-chain form, resulting in incomplete cyclization.[3]

  • Kinetics vs. Thermodynamics: Side reactions, such as the self-condensation of aldehydes (Aldol reaction) or condensation between an aldehyde and another active methylene compound (Knoevenagel-type), can be kinetically faster under certain conditions, consuming starting materials before they can form the desired product.[4]

  • Purity of Reagents: Moisture or impurities in your starting materials, particularly the aldehyde and diamine, can inhibit the reaction or promote side pathways.[5]

Q2: I've isolated my product, but NMR analysis suggests the presence of an open-chain imine or aminal. Why did the ring not close, or why did it re-open?

A2: This points directly to the stability of the aminal linkage in the hexahydropyrimidine ring.

  • Mechanism Insight: The final step in the synthesis is the intramolecular cyclization of an iminium ion intermediate. If this step is slow or reversible, you will isolate open-chain precursors. The stability of the hexahydropyrimidine is highly dependent on the substituents. For example, replacing the hydrogen atoms at the C2 position with alkyl groups can destabilize the ring structure relative to its open-chain tautomer.[3]

  • Workup Conditions: The aminal functionality of a hexahydropyrimidine can be sensitive to hydrolysis under acidic conditions. If your aqueous workup is too acidic (pH < 5), you risk hydrolyzing the product back to the diamine and aldehyde. It is crucial to maintain neutral or slightly basic conditions during extraction and purification.

Q3: My reaction has produced a significant amount of a high-molecular-weight, insoluble material. What is this byproduct?

A3: You are likely observing polymerization. This is especially common when using formaldehyde or other highly reactive, non-enolizable aldehydes.

  • Cause: The Mannich reaction, often used for these syntheses, involves the formation of an electrophilic iminium ion.[6] This reactive intermediate can not only react with your intended nucleophile but also with the Mannich base product itself (if it's a primary or secondary amine) or with other starting material molecules, leading to oligomers or polymers.[6] Using primary amines or ammonia equivalents in a Mannich-type reaction increases the risk of further condensation on the product's N-H bonds.[6]

Q4: I'm using an unsymmetrical 1,3-diamine. How can I control the regioselectivity of the cyclization?

A4: Achieving regioselectivity with an unsymmetrical diamine is challenging and depends on the relative nucleophilicity of the two nitrogen atoms and the steric environment.

  • Electronic Effects: An electron-donating group on one part of the diamine will increase the nucleophilicity of the nearby nitrogen, potentially making it react first. Conversely, an electron-withdrawing group will decrease it.

  • Steric Hindrance: The less sterically hindered nitrogen atom will generally react faster with the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Strategy: To control this, you may need to employ a protecting group strategy. Protect one of the amines, perform the condensation, and then deprotect to allow for the cyclization. This adds steps but provides definitive control over the final structure.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Issues in Mannich-Type Syntheses

The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine (or ammonia source like ammonium acetate).[7][8] In hexahydropyrimidine synthesis, the 1,3-diamine effectively acts as the amine component, and another molecule of aldehyde condenses to form the ring.

Issue Potential Cause Recommended Solution & Explanation
Low Yield / Incomplete Reaction 1. Inefficient Iminium Ion Formation: The reaction hinges on forming an electrophilic iminium ion from the aldehyde and diamine.[6] This step can be slow if the conditions are not optimal. 2. Low Nucleophilicity: The nucleophile intended to attack the iminium ion may not be sufficiently reactive.1. pH Control: The reaction is often acid-catalyzed to promote iminium ion formation. However, strong acids can protonate the amine starting material, reducing its nucleophilicity. Use a weak acid catalyst (e.g., acetic acid) or optimize the pH to be slightly acidic (pH 4-6).[9] 2. Increase Temperature: Gently heating the reaction (e.g., 50-80 °C) can increase the rate of all steps. Monitor carefully by TLC to avoid decomposition.[10]
Formation of Bis-Mannich Adducts Over-reaction: The initial Mannich base product can react again with the iminium ion if it has available active hydrogens or N-H bonds.[6]1. Control Stoichiometry: Use a slight excess of the diamine relative to the aldehyde to ensure the iminium ion is consumed by the primary reactant. 2. Slow Addition: Add the aldehyde slowly to the mixture of the diamine and other components. This keeps the instantaneous concentration of the highly reactive iminium ion low, favoring the desired intramolecular cyclization over intermolecular side reactions.
Aldol Condensation Byproducts Enolizable Aldehyde/Ketone: If your aldehyde has α-hydrogens, it can undergo self-condensation, especially under basic or strongly acidic conditions.[4]1. Use Non-Enolizable Aldehydes: Whenever possible, use formaldehyde or aromatic aldehydes (e.g., benzaldehyde) which cannot self-condense. 2. Temperature Control: Keep the reaction temperature as low as possible to disfavor the higher activation energy Aldol pathway. 3. Catalyst Choice: Use a mild Lewis acid catalyst which is less likely to promote enolization compared to strong Brønsted acids or bases.[10]
Guide 2: Issues in Direct Condensation of Diamines and Aldehydes

This is the most direct route, involving the reaction of a 1,3-diamine with two equivalents of an aldehyde or one equivalent of a diketone.

The following diagram outlines a systematic approach to troubleshooting low yields in direct condensation reactions.

G start Low Yield or Incomplete Reaction check_purity Analyze Starting Materials (NMR, Anhydrous?) start->check_purity impure Purify Reagents (Distill, Recrystallize) & Dry Solvents check_purity->impure Impure / Wet pure Reagents are Pure check_purity->pure Pure & Dry impure->start check_equilibrium Hypothesize Equilibrium Issue (Ring-Chain Tautomerism) pure->check_equilibrium check_side_products Analyze Crude Mixture (LC-MS, NMR) pure->check_side_products remove_water Add Dehydrating Agent (e.g., MgSO4, Mol. Sieves) or use Dean-Stark Trap check_equilibrium->remove_water Water is a byproduct change_temp Vary Reaction Temperature (Monitor by TLC) check_equilibrium->change_temp end_ok Yield Improved remove_water->end_ok change_temp->end_ok side_rxn_found Side Products Identified (e.g., Polymer, Aldol) check_side_products->side_rxn_found optimize_conditions Optimize Conditions: - Lower Temperature - Adjust Stoichiometry - Change Solvent side_rxn_found->optimize_conditions optimize_conditions->end_ok

Caption: Troubleshooting workflow for low yield in hexahydropyrimidine synthesis.

Part 3: Mechanistic Insights & Side Reaction Pathways

Understanding the potential reaction pathways is key to preventing the formation of byproducts.

Pathway 1: Desired Hexahydropyrimidine Formation

The reaction proceeds through the initial formation of an imine, followed by an intramolecular attack of the second amine group to form the stable six-membered ring.

G cluster_0 Desired Reaction Pathway A 1,3-Diamine + Aldehyde B Intermediate: Mono-imine A->B Condensation (-H2O) C Intermediate: Iminium Ion B->C Protonation D Product: Hexahydropyrimidine C->D Intramolecular Cyclization

Caption: Desired pathway for hexahydropyrimidine formation.

Pathway 2: Common Side Reaction - Open-Chain Dimer/Oligomer Formation

If the intramolecular cyclization is slow, the mono-imine intermediate can react with another molecule of aldehyde and diamine, leading to unwanted open-chain oligomers.

G cluster_1 Side Reaction Pathway B Intermediate: Mono-imine E Intermolecular Reaction (with another Diamine/Aldehyde) B->E Slower Intramolecular Cyclization F Side Product: Open-Chain Dimer/Oligomer E->F

Caption: Side reaction pathway leading to oligomerization.

Part 4: Experimental Protocols & Analytical Methods

Protocol 1: General Procedure for Mannich-Type Synthesis of a Hexahydropyrimidine

This protocol describes the synthesis of 5-nitro-2,4,6-triphenylhexahydropyrimidine as a representative example.[7]

  • Reagent Setup: In a 50 mL round-bottom flask, combine benzaldehyde (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol).

  • Solvent Addition: Add n-butanol (15 mL) as the solvent.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90 °C with magnetic stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 benzene:acetone mobile phase) until a turbid solution is formed and starting materials are consumed (typically 15-75 minutes).

  • Isolation: Allow the mixture to cool to room temperature and leave it to stand for 12 hours.

  • Purification: Collect the precipitate by filtration. The crude product can be recrystallized from a suitable solvent like toluene or benzene to yield the pure hexahydropyrimidine.

Protocol 2: Analytical Methods for Side-Product Identification

A combination of analytical techniques is essential for identifying the structure of unknown byproducts.

Technique Information Provided Application to Side-Product Analysis
Thin-Layer Chromatography (TLC) Monitors reaction progress and purity.Multiple spots indicate the presence of side products or unreacted starting materials.[4]
¹H and ¹³C NMR Spectroscopy Provides detailed structural information.Can distinguish between the desired cyclic product and open-chain imine intermediates. Look for characteristic shifts of imine (CH=N) protons (~8-9 ppm) and different symmetry in the molecule.[11]
Mass Spectrometry (MS) Determines molecular weight.Confirms the mass of the expected product and helps identify the molecular formula of byproducts (e.g., dimers, Aldol adducts).[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups.Can detect the presence of C=N stretches (from imine byproducts) or O-H stretches (from Aldol byproducts) that should be absent in the pure product.[11]

References

  • ResearchGate. (n.d.). Biginelli reactions followed by Suzuki reactions of dihydropyrimidinones and dihydropyrimidinethiones.
  • Shukkur, A. H., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850.
  • BenchChem. (2025). Side-product formation in pyrimidine ring synthesis and mitigation.
  • Kline, T., et al. (n.d.).
  • ResearchGate. (n.d.). Synthesis of hexahydropyrimidines 3 and 4 from 1a,b, CH2O and various α-amino esters.
  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
  • Chemistry Steps. (2021). Mannich Reaction. Retrieved from [Link]

  • Australian Journal of Chemistry. (n.d.). Hydropyrimidines. V. Hexahydropyrimidines. The reaction of aldehydes and ketones with 1,3-diaminopropanes.
  • Riebsomer, J. L., & Morey, G. H. (1940). THE SYNTHESIS OF HEXAHYDROPYRIMIDINES FROM 1,3-DIAMINES AND KETONES OR ALDEHYDES. The Journal of Organic Chemistry.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.
  • Shukkur, A. H., et al. (2024).
  • Zerrouki, A., et al. (2023).
  • Ambatwar, R., et al. (2024).
  • Hamed, S. A. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of hexahydropyrimindines using 1,3-dicarbony compounds/β-keto esters, amines, and formaldehyde.
  • BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
  • Cui, H., et al. (2022). Mechanism of the Fe(III)-catalyzed synthesis of hexahydropyrimidine with α-phenylstyrene: a DFT study. RSC Advances, 12, 20523-20529.
  • Journal of Population Therapeutics and Clinical Pharmacology. (2023).
  • BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of Hexahydropyrimidines

Welcome to the technical support center dedicated to overcoming the challenges in hexahydropyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to overcoming the challenges in hexahydropyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot low yields. Here, we will delve into the intricacies of the synthesis, providing practical solutions and the scientific rationale behind them.

Troubleshooting Guide: Addressing Low Yields Head-On

Low yields in the synthesis of hexahydropyrimidines can be a significant bottleneck in research and development. This section provides a detailed, question-and-answer-style troubleshooting guide to help you identify and resolve common issues in your experimental workflow.

Question 1: My hexahydropyrimidine synthesis is resulting in a very low yield or no product at all. What are the most likely causes?

Answer:

This is a common and often multifaceted problem. The primary culprits for low or no yield in hexahydropyrimidine synthesis, which is typically a variation of the Mannich reaction, can be categorized into several key areas:

  • Purity of Starting Materials: The quality of your 1,3-diamine, aldehyde or ketone, and the third component (if applicable) is paramount. Aldehydes are notoriously prone to oxidation to carboxylic acids, which will not participate in the reaction. Similarly, 1,3-diamines can degrade over time.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role. The formation of the hexahydropyrimidine ring is a reversible process, and unfavorable conditions can shift the equilibrium towards the starting materials.[1][2][3]

  • Presence of Water: The condensation reaction that forms the key imine intermediates generates water.[4][5][6] If not effectively removed or if present in the starting materials or solvent, water can hydrolyze these intermediates, pushing the equilibrium back and preventing ring closure.

  • Inefficient Mixing: In a multi-component reaction, ensuring all reactants are in close proximity is crucial for the reaction to proceed efficiently.

Question 2: I'm observing multiple spots on my TLC, indicating the formation of side products. What are these byproducts, and how can I minimize them?

Answer:

The formation of side products is a frequent cause of low yields of the desired hexahydropyrimidine. The most common side reactions include:

  • Knoevenagel Condensation: This occurs between the aldehyde/ketone and an acidic methylene compound if one is used as a reactant. This side reaction is often favored at higher temperatures.

  • Aldol Condensation: Aldehydes and ketones with enolizable protons can undergo self-condensation, especially under basic conditions.[7]

  • Open-Chain Intermediates: Incomplete cyclization can lead to the accumulation of various open-chain intermediates, such as aminals or bis-aminals. The stability of the hexahydropyrimidine ring itself can be a factor; alkyl substituents on the C2 position can destabilize the ring, favoring the open-chain form.[8]

To mitigate these side reactions, consider the following:

  • Temperature Control: Carefully control the reaction temperature. Lowering the temperature can often disfavor side reactions like the Knoevenagel condensation.

  • Order of Addition: In some cases, the order in which you add the reactants can influence the reaction pathway. For instance, pre-forming the imine intermediate by reacting the 1,3-diamine and aldehyde first before adding the third component can sometimes be beneficial.

  • Catalyst Choice: The use of an appropriate catalyst can steer the reaction towards the desired product. For instance, a mild Lewis acid might be more effective than a strong Brønsted acid, which could promote side reactions.

Question 3: My reaction seems to stall and never goes to completion, even with extended reaction times. What can I do to drive the reaction forward?

Answer:

An incomplete reaction suggests that the reaction has reached an unfavorable equilibrium or is proceeding too slowly under the current conditions. To address this, you can:

  • Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of one or more reactants can shift the equilibrium towards the product side.

  • Water Removal: As mentioned, water is a byproduct of the condensation steps. Employing a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly drive the reaction to completion. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.

  • Catalyst Screening: The catalyst you are using may not be active enough or could be deactivating over time.[9][10][11][12][13] Consider screening a variety of catalysts, including Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid acid catalysts, to find one that is more effective for your specific substrates.

Frequently Asked Questions (FAQs)

This section addresses broader questions about hexahydropyrimidine synthesis to enhance your understanding of the underlying principles.

Q1: What is the fundamental mechanism for the formation of the hexahydropyrimidine ring?

The most common route to hexahydropyrimidines is a one-pot, three-component reaction that proceeds via a Mannich-type mechanism.[4][5][6][14] The key steps are:

  • Imine/Iminium Ion Formation: The aldehyde or ketone reacts with the 1,3-diamine to form a highly reactive imine or iminium ion intermediate.

  • Nucleophilic Attack: A nucleophile (the third component, which can be an enolizable ketone, a compound with an active methylene group, or even another molecule of the diamine) attacks the imine/iminium ion.

  • Cyclization and Ring Closure: A second intramolecular nucleophilic attack by the other amino group of the 1,3-diamine on a carbonyl or imine carbon leads to the formation of the six-membered hexahydropyrimidine ring.

Q2: How do I choose the optimal solvent and temperature for my synthesis?

The choice of solvent and temperature is highly dependent on the specific reactants. Generally:

  • Solvents: Aprotic solvents that allow for the azeotropic removal of water, such as toluene or benzene, are often good choices when using a Dean-Stark trap. Alcohols like ethanol or methanol can also be used, but the reaction may not go to completion without effective water removal. In some cases, solvent-free conditions have been reported to be effective.[15][16] The polarity of the solvent can also influence the reaction rate and selectivity.[17]

  • Temperature: Many hexahydropyrimidine syntheses are carried out at elevated temperatures (reflux) to facilitate the dehydration steps and drive the reaction forward. However, as mentioned in the troubleshooting section, high temperatures can also promote side reactions. It is often a matter of empirical optimization to find the "sweet spot" that provides a good reaction rate with minimal byproduct formation.

Q3: What are the best practices for purifying hexahydropyrimidine derivatives?

The purification strategy will depend on the physical properties (e.g., polarity, crystallinity) of your product. Common methods include:

  • Recrystallization: If your hexahydropyrimidine is a solid, recrystallization is often the most effective and scalable method for achieving high purity. Careful solvent selection is key.

  • Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, column chromatography on silica gel or alumina is a standard technique. Due to the basic nature of the nitrogen atoms in the hexahydropyrimidine ring, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.

  • Acid-Base Extraction: The basicity of the hexahydropyrimidine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the product and extract it into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Data Presentation

Table 1: Key Reaction Parameters for Optimization

ParameterRecommendationRationale
Reactant Purity Use freshly distilled/purified aldehydes and high-purity diamines.Impurities can inhibit the reaction or lead to side products.
Stoichiometry Start with a 1:1 molar ratio of 1,3-diamine to aldehyde/ketone.An excess of one reactant can sometimes be beneficial but should be optimized.
Solvent Toluene or benzene with a Dean-Stark trap for water removal.Efficiently removes water, driving the equilibrium towards product formation.
Temperature Reflux, but monitor for side product formation.Balances reaction rate with minimizing unwanted side reactions.
Catalyst Screen mild Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).Can improve yields and selectivity compared to strong Brønsted acids.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-Substituted Hexahydropyrimidine

This protocol provides a general guideline for the synthesis of a simple hexahydropyrimidine from a 1,3-diamine and an aldehyde.

Materials:

  • 1,3-Diaminopropane (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Toluene

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Dean-Stark trap (optional)

Procedure:

  • To a round-bottom flask, add the 1,3-diaminopropane (1.0 eq) and the aldehyde (1.0 eq) in toluene.

  • If using a Dean-Stark trap, fill it with toluene.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: High-Yield Synthesis of a 5-Nitro-2,4,6-trisubstituted Hexahydropyrimidine [9]

Materials:

  • Substituted benzaldehyde (0.03 mol)

  • Ammonium acetate (0.02 mol)

  • Nitromethane (0.01 mol)

  • n-Butanol (35 mL)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol) in n-butanol (35 mL).

  • Stir the mixture and heat it to reflux (approximately 125 °C) for 40-70 minutes, or until a suspended solution forms.

  • Monitor the reaction's completion using TLC (e.g., with a 9:1 benzene:acetone mobile phase).

  • After the reaction is complete, cool the mixture and remove the solvent using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization.

Visualizations

Hexahydropyrimidine Synthesis Mechanism Mechanism of Hexahydropyrimidine Formation Aldehyde_Ketone Aldehyde/Ketone Imine_Iminium Imine/Iminium Ion Aldehyde_Ketone->Imine_Iminium + 1,3-Diamine 1,3-Diamine 1,3-Diamine 1,3-Diamine->Imine_Iminium Intermediate Open-Chain Intermediate Imine_Iminium->Intermediate + Nucleophile Nucleophile Nucleophile Nucleophile->Intermediate Hexahydropyrimidine Hexahydropyrimidine Intermediate->Hexahydropyrimidine Intramolecular Cyclization

Caption: The reaction mechanism for hexahydropyrimidine synthesis.

Troubleshooting_Low_Yields Troubleshooting Workflow for Low Yields Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Purity->Optimize_Conditions Purity OK Water_Removal Implement Water Removal (e.g., Dean-Stark) Optimize_Conditions->Water_Removal Catalyst_Screen Screen Different Catalysts Water_Removal->Catalyst_Screen Analyze_Side_Products Analyze Side Products (TLC, NMR) Catalyst_Screen->Analyze_Side_Products Adjust_Stoichiometry Adjust Reactant Stoichiometry Analyze_Side_Products->Adjust_Stoichiometry Successful_Synthesis Improved Yield Adjust_Stoichiometry->Successful_Synthesis

Caption: A workflow for diagnosing and resolving low yields.

Reaction_Component_Interplay Interplay of Reaction Components cluster_reactants Reactants cluster_conditions Conditions cluster_outcomes Outcomes 1,3-Diamine 1,3-Diamine Hexahydropyrimidine Desired Product 1,3-Diamine->Hexahydropyrimidine Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Hexahydropyrimidine Third_Component Third Component (Nucleophile) Third_Component->Hexahydropyrimidine Temperature Temperature Temperature->Hexahydropyrimidine Side_Products Side_Products Temperature->Side_Products Solvent Solvent Solvent->Hexahydropyrimidine Solvent->Side_Products Catalyst Catalyst Catalyst->Hexahydropyrimidine Catalyst->Side_Products

Sources

Optimization

Troubleshooting guide for the Biginelli reaction of pyrimidine synthesis.

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Troubleshooting and Optimization of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Synthesis Welcome to the Technical Support Center fo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Troubleshooting and Optimization of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Synthesis

Welcome to the Technical Support Center for multicomponent reactions. The Biginelli reaction—a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (or thiourea)—is a cornerstone in the synthesis of DHPMs, which are vital scaffolds for calcium channel blockers, antihypertensive agents, and antitumoral drugs[1]. Despite its utility, the classical protocol often suffers from low yields, sluggish kinetics, and competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthesis.

Mechanistic Grounding: The Root of Troubleshooting

To effectively troubleshoot a reaction, you must understand the causality behind the chemical events. Historically, three competing pathways were proposed for the Biginelli reaction: the iminium, enamine, and Knoevenagel mechanisms.

Modern online monitoring and mass spectrometry confirm that under optimal acidic conditions, the N-acyliminium ion pathway is heavily preferred[1]. As established by 2, the rate-limiting step is the initial nucleophilic addition of urea to the aldehyde to form the N-acyliminium intermediate[2]. If this intermediate is not stabilized, or if the subsequent nucleophilic attack by the β-keto ester is delayed, the reaction will stall or divert into side pathways.

G Aldehyde Aldehyde + Urea (Acid Catalyzed) Iminium N-Acyliminium Ion (Rate-Limiting Intermediate) Aldehyde->Iminium H+ / -H2O Hantzsch Hantzsch Byproduct (Excess β-Keto Ester + Heat) Aldehyde->Hantzsch Competing Pathway Addition Nucleophilic Attack by β-Keto Ester Iminium->Addition Ureide Open-Chain Ureide Addition->Ureide DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Ureide->DHPM Cyclization / -H2O

Mechanistic pathway of the Biginelli reaction highlighting the N-acyliminium ion intermediate.

Troubleshooting FAQs

Q1: My reaction yield is extremely low (<40%), and TLC shows significant unreacted starting materials. How do I push the reaction to completion? A1: Low yields in classical Biginelli reactions (using catalytic HCl in ethanol) are notoriously common, particularly with sterically hindered or electron-rich aliphatic aldehydes[3].

  • Causality: The N-acyliminium intermediate is highly unstable. If it reverts to starting materials faster than the β-keto ester can attack, the reaction stalls.

  • Solution: Switch from a simple Brønsted acid to a specialized Lewis acid or a mediator like 4. PPE acts as a reaction mediator that specifically stabilizes the iminium ion intermediate, preventing the reverse reaction and boosting yields by 20–50%[4].

Q2: I am observing a highly fluorescent, yellow byproduct instead of the expected white/off-white DHPM powder. What is happening? A2: You are observing the formation of a5[5].

  • Causality: At elevated temperatures or prolonged reflux, urea thermally decomposes into ammonia. This ammonia reacts with two equivalents of your β-keto ester and the aldehyde, completely bypassing the Biginelli pathway in favor of the Hantzsch DHP synthesis[5].

  • Solution: Lower the reaction temperature. If higher energy is needed for activation, utilize microwave irradiation (which completes the reaction in minutes before urea can significantly degrade)[6] or change the order of addition (add urea last).

Q3: How do I choose the optimal solvent system? A3: Solvent choice dictates the solubility of the urea and the stabilization of the transition state. While ethanol is the classical choice, studies using heterogeneous catalysts like3 show that highly polar aprotic solvents (like CH₃CN) often result in poor yields, whereas ethanol or solvent-free conditions provide the best thermodynamic environment for cyclization[3].

Quantitative Data: Catalyst & Condition Benchmarking

To aid in protocol selection, the following table summarizes the performance of various catalytic systems based on recent literature optimizations:

Catalyst SystemSolventConditionsTimeTypical YieldMechanistic Advantage
HCl (Classical) EthanolReflux12–18 h20–50%Low cost; serves as a baseline but prone to side reactions[4].
Polyphosphate Ester (PPE) THFMicrowave2 min>90%Specifically stabilizes the N-acyliminium ion intermediate[4].
[Hmim][Tfa] (Ionic Liquid) Solvent-freeMicrowave2 min~95%Green chemistry; provides a highly polar microenvironment[6].
DCPD (7 mol%) EthanolReflux35 min85-90%Heterogeneous nature allows for easy filtration and reuse[3].
Polyindole-Fe Solvent-freeUltrasound15-30 minHighSynergistic acoustic cavitation enhances mass transfer[7].

Self-Validating Experimental Protocols

A robust protocol must contain internal checks to prevent wasted downstream purification efforts. The following protocols are designed as self-validating systems.

Protocol 1: Microwave-Assisted Synthesis (High Yield, Rapid)

This protocol utilizes microwave irradiation to bypass the thermal degradation of urea, utilizing an ionic liquid or PPE as the catalyst[4],[6].

Materials:

  • Aldehyde (1.0 mmol)

  • β-keto ester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst:[Hmim][Tfa] (0.1 mmol) OR Polyphosphate Ester (PPE)

Step-by-Step Procedure:

  • Assembly: In a 50 mL microwave-safe vessel, sequentially add the aldehyde, β-keto ester, and urea. Add the catalyst last to prevent premature side-reactions.

  • Irradiation: Expose the flask to microwave heating (approx. 630 W) for exactly 2 minutes.

  • Validation Checkpoint 1 (Pathway Verification): Before workup, spot the crude mixture on a TLC plate and visualize under a 365 nm UV lamp.

    • Pass: Blue/purple absorption indicating the DHPM ring.

    • Fail: Intense yellow fluorescence indicates the Hantzsch DHP byproduct[5]. If observed, your microwave wattage is too high, causing localized superheating and urea decomposition.

  • Workup: Pour the mixture into crushed ice/cold water.

  • Validation Checkpoint 2 (Cyclization Verification): The product should immediately precipitate as a solid. If an oil forms, the intermediate is likely trapped as the open-chain ureide. Add 2 drops of concentrated HCl and stir for 10 minutes to force the final dehydration/cyclization step.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Protocol 2: Green Synthesis using Heterogeneous DCPD

For labs lacking microwave reactors, this protocol uses Dicalcium Phosphate Dihydrate (DCPD) under standard reflux[3].

Step-by-Step Procedure:

  • Assembly: Combine aldehyde (1 mmol), β-keto ester (1 mmol), and urea (1.5 mmol) in 5 mL of absolute ethanol.

  • Catalysis: Add exactly 7 mol% of synthesized DCPD. Note: Exceeding 7 mol% does not improve kinetics and complicates filtration[3].

  • Reaction: Reflux the mixture for 35 minutes. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Filter the hot mixture immediately to recover the heterogeneous DCPD catalyst. Allow the filtrate to cool to room temperature to induce DHPM crystallization.

Troubleshooting Workflow Diagram

Troubleshooting Start Analyze Crude Product (TLC / UV Lamp) CheckYield Is the DHPM yield < 50%? Start->CheckYield LowYield Yes: Low Yield Detected CheckYield->LowYield Yes GoodYield No: Good Yield CheckYield->GoodYield No CheckByproduct Strong Yellow Fluorescence under 365 nm UV? LowYield->CheckByproduct Purify Proceed to Recrystallization (Hot Ethanol) GoodYield->Purify Hantzsch Hantzsch 1,4-DHP Formation Action: Lower Temp CheckByproduct->Hantzsch Yes (Fluorescent) Stalled Unreacted Starting Materials Action: Increase Catalyst CheckByproduct->Stalled No (Spotting SMs) Hantzsch->Start Retry Stalled->Start Retry

Decision tree for troubleshooting low yields and side reactions in DHPM synthesis.

References

  • Der Pharma Chemica : A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. 2

  • ACS Publications : Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. 4

  • Benchchem : Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. 5

  • SCIRP : An Improved Protocol for Biginelli Reaction. 6

  • Benchchem : Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. 7

  • Journal of the Mexican Chemical Society : A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. 3

  • RSC Publishing : The Biginelli reaction under batch and continuous flow conditions: catalysis, mechanism and antitumoral activity. 1

Sources

Troubleshooting

Technical Support Center: Hexahydropyrimidin-5-ol Solubility

For Researchers, Scientists, and Drug Development Professionals Disclaimer: "Hexahydropyrimidin-5-ol" is not a widely documented chemical entity in publicly available scientific literature. This guide has been developed...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Hexahydropyrimidin-5-ol" is not a widely documented chemical entity in publicly available scientific literature. This guide has been developed by leveraging established principles of medicinal chemistry and formulation science for structurally similar polar heterocyclic compounds. The strategies provided are based on predicted physicochemical properties and should be adapted based on empirical results.

Postulated Physicochemical Profile

To effectively troubleshoot solubility, we must first understand the likely characteristics of Hexahydropyrimidin-5-ol.

  • Structure: The name implies a saturated six-membered ring with two nitrogen atoms (at positions 1 and 3) and a hydroxyl group at position 5.

  • Key Features:

    • Polarity: The presence of two amine-like nitrogens and a hydroxyl group makes the molecule inherently polar.

    • Hydrogen Bonding: It can act as both a hydrogen bond donor (N-H, O-H) and acceptor (N, O atoms), suggesting a preference for polar, protic solvents.[1][2][3]

    • Basicity (pKa): The saturated nitrogen atoms are expected to be basic, with a predicted pKa around 10.[4][5] This is the most critical parameter for solubility manipulation. The molecule will become protonated and carry a positive charge in acidic conditions.[2][6][7]

Systematic Troubleshooting Workflow

Encountering solubility issues is a common challenge. Follow this systematic approach, starting with the simplest and most resource-efficient methods.

Solubility_Workflow start Start: Undissolved Compound solvent_screen Step 1: Solvent Screening (Aqueous & Organic) start->solvent_screen check1 Sufficiently Soluble? solvent_screen->check1 ph_adjust Step 2: pH Adjustment (Acidic Buffers) check1->ph_adjust No end_success Success: Proceed with Experiment check1->end_success Yes check2 Soluble & Stable? ph_adjust->check2 cosolvent Step 3: Co-solvents (e.g., PG, PEG 400, Ethanol) check2->cosolvent No check2->end_success Yes check3 Soluble? cosolvent->check3 complexation Step 4: Complexation (e.g., Cyclodextrins) check3->complexation No check3->end_success Yes complexation->end_success:w Yes end_reformulate Advanced Formulation (e.g., Surfactants, Solid Dispersions) complexation->end_reformulate:w No

Caption: A step-by-step decision tree for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: I need to dissolve Hexahydropyrimidin-5-ol in a neutral aqueous buffer (pH 7.4) for a cell-based assay, but it won't dissolve. What is the most likely reason?

A: The primary issue is likely the molecule's charge state. With a predicted pKa around 10, the hexahydropyrimidine nitrogens are largely uncharged (neutral) at pH 7.4.[2] The neutral form is less soluble in water than its protonated, cationic form. The first and most effective step is to lower the pH.

Q2: How far should I lower the pH to see a significant solubility improvement?

A: A good rule of thumb is to adjust the pH to be at least 2 units below the pKa of the basic group. For Hexahydropyrimidin-5-ol, aiming for a pH of 5.0-6.5 should lead to significant protonation and a substantial increase in aqueous solubility.[8] Always verify that your compound remains stable at the chosen pH over the experiment's duration.

Q3: My compound dissolves in an acidic buffer but crashes out when I dilute it into my neutral cell culture media. What's happening?

A: This is a classic precipitation issue caused by a pH shift. Your acidic, concentrated stock solution keeps the compound protonated and soluble. When you add a small volume of this stock to the large volume of buffered media at pH 7.4, the media's buffering capacity raises the pH back to neutral, deprotonating your compound and causing it to precipitate. To solve this, consider lowering the final concentration or using a formulation approach like co-solvents or cyclodextrins which are less pH-dependent.

Q4: Can I use DMSO as a co-solvent for my experiments?

A: Yes, Dimethyl Sulfoxide (DMSO) is a powerful and common co-solvent used to dissolve compounds for in vitro screening.[9] It is often used to create high-concentration stock solutions (e.g., 10-20 mM) for kinetic solubility assays.[10][11] However, be mindful of its limitations:

  • Cell Toxicity: Many cell lines are sensitive to DMSO concentrations above 0.5-1%.

  • Assay Interference: DMSO can interfere with certain biological assays.

  • Thermodynamic vs. Kinetic Solubility: A high concentration in 100% DMSO does not reflect the compound's thermodynamic (true) solubility in an aqueous buffer. The compound may precipitate upon dilution.[12][13]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A:

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer.[13][14] It's a high-throughput method used in early discovery to quickly flag problematic compounds.[10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, shaking it until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound.[12][14][15]

  • Which to use: For initial screening and range-finding, kinetic solubility is sufficient. For formulation development and definitive characterization, thermodynamic solubility is the gold standard.[11]

Q6: I'm considering co-solvents. Which ones should I try first?

A: For a polar molecule like Hexahydropyrimidin-5-ol, water-miscible co-solvents are the best choice. They work by reducing the overall polarity of the water-based solvent system, making it more favorable for the solute.[16][17][18]

  • Common Starting Co-solvents: Propylene glycol (PG), polyethylene glycol 400 (PEG 400), and ethanol are excellent first choices due to their wide use in pharmaceutical formulations and low toxicity.[17][19]

  • Mechanism: Co-solvents reduce the interfacial tension between the aqueous solution and the hydrophobic parts of your molecule, enhancing solubility.[16][20]

Q7: How do cyclodextrins work, and are they suitable for this compound?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can encapsulate a guest molecule (or a hydrophobic part of it) within this cavity, forming a water-soluble "inclusion complex."[21][22][23][24][25] This is an excellent strategy for increasing the aqueous solubility of poorly soluble drugs without altering the bulk solvent properties.[21][22] Given the structure of Hexahydropyrimidin-5-ol, a cyclodextrin could potentially form a complex, enhancing its solubility.[21]

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation compound Hexahydropyrimidin-5-ol (Poorly Soluble) cd Cyclodextrin (Hydrophilic Exterior) complex Soluble Inclusion Complex compound_inside Guest Molecule p1 p2 p1->p2 + H₂O

Caption: Mechanism of cyclodextrin-mediated solubilization.

Detailed Experimental Protocols

Protocol 4.1: Generating a pH-Solubility Profile

This experiment determines the compound's solubility at various pH values, which is crucial for a basic compound.

Materials:

  • Hexahydropyrimidin-5-ol (solid)

  • Series of buffers (e.g., 100 mM phosphate or citrate-phosphate buffers) covering a pH range from 3.0 to 8.0.[8]

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Thermomixer or shaker incubator.

  • Filtration device (e.g., 0.45 µm PVDF filter plate).

Procedure:

  • Preparation: Add an excess amount of solid Hexahydropyrimidin-5-ol to separate vials, each containing a known volume (e.g., 1 mL) of a different pH buffer. Ensure undissolved solid is visible.[12]

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14][15]

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it to remove any remaining solid particles.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and measure its concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the pH.

Protocol 4.2: Co-solvent Screening

This protocol helps identify an effective co-solvent system.

Materials:

  • Hexahydropyrimidin-5-ol

  • Co-solvents: Propylene glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol.

  • Primary solvent: Deionized water or pH 7.4 PBS.

Procedure:

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/water mixtures, for example: 10%, 20%, 30%, 40%, and 50% (v/v) of each co-solvent in water or buffer.

  • Solubility Measurement: Using the thermodynamic solubility method described in Protocol 4.1, determine the solubility of Hexahydropyrimidin-5-ol in each co-solvent mixture.

  • Data Presentation: Summarize the results in a table for easy comparison.

Table 1: Example Data for Co-solvent Solubility Screening

Co-solvent System (% v/v)PG Solubility (µg/mL)PEG 400 Solubility (µg/mL)Ethanol Solubility (µg/mL)
0% (Buffer Only)555
10%506545
20%250310210
30%9001150750
40%210028001800

References

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Solubility enhancement techniques: A comprehensive review. Vertex AI Search.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Molecules. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • International Journal for Scientific and Development Research. (2011). Methods to boost solubility. IJSDR.
  • Wikipedia. (n.d.). Cosolvent. Wikipedia.
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.
  • Hindawi. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • PubMed. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. PubMed.
  • ResearchGate. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • BenchChem. (n.d.). A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. BenchChem.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. Enamine.
  • ChemicalBook. (n.d.). Hexahydro-pyrimidine CAS#: 505-21-5. ChemicalBook.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. SciSpace.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io.
  • ISSR. (n.d.). Solubility and pH of amines. ISSR.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Pearson. (n.d.). Dependence of Solubility on pH. Pearson.
  • SciSpace. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. SciSpace.
  • Chemistry LibreTexts. (2024). Properties of amines. Chemistry LibreTexts.
  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Uttarakhand Open University.
  • Guidechem. (n.d.). Hexahydro-pyrimidine 505-21-5 wiki. Guidechem.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Hexahydropyrimidine Synthesis

Welcome to the Technical Support Center for N-heterocycle synthesis. Hexahydropyrimidines (HHPs) are critical scaffolds in drug discovery, often synthesized via multicomponent reactions (MCRs) involving 1,3-dicarbonyls,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-heterocycle synthesis. Hexahydropyrimidines (HHPs) are critical scaffolds in drug discovery, often synthesized via multicomponent reactions (MCRs) involving 1,3-dicarbonyls, primary amines, and formaldehyde. However, achieving high yields, regioselectivity, and diastereoselectivity requires precise catalyst optimization.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you resolve common bottlenecks in HHP synthesis.

Part 1: Troubleshooting & FAQs

Q1: My multicomponent reaction (1,3-dicarbonyl, primary amine, formaldehyde) is stalling at the enamine intermediate. How do I drive it to the hexahydropyrimidine? A1: This is a classic issue of insufficient electrophilic activation. The transition from the enamine intermediate to the final cyclic product requires the loss of water to form a highly reactive iminium ion.

  • The Causality: Without a strong Lewis or Brønsted acid, the hydroxyl group is a poor leaving group, and the formaldehyde carbon lacks the electrophilicity needed for the subsequent Mannich-type cyclization.

  • The Solution: Switch to a strong, oxophilic Lewis acid. Iron(III) chloride (FeCl3) effectively mediates the aminomethylation of sterically hindered 1,3-dicarbonyls (like dibenzoylmethane) by coordinating to the carbonyl oxygen and facilitating water elimination 1. Alternatively, Zirconium(IV) chloride (ZrCl4) provides exceptional Lewis acidity for one-pot MCRs, drastically reducing reaction times while improving yields 2.

Q2: I am observing poor diastereoselectivity when synthesizing highly substituted hexahydropyrimidines. What catalyst system offers better stereocontrol? A2: Standard Brønsted acid catalysts (like p-TsOH) often fail to provide a rigid transition state, leading to a racemic mixture of diastereomers during the cyclization step.

  • The Causality: Stereocontrol requires a catalyst capable of coordinating multiple reactants simultaneously, organizing them into a highly ordered, sterically restricted transition state prior to nucleophilic attack.

  • The Solution: Employ a transition metal-ligand cooperative catalyst. Well-defined Zn(II) complexes supported by NNN pincer ligands direct the multicomponent construction of tetrasubstituted pyrimidines via a highly organized metal-ligand cooperative mechanism, yielding excellent diastereoselectivity 3. Similarly, Iridium-pincer (PN5P-Ir) complexes offer exceptional regioselectivity by coordinating the intermediates during sequential condensation and dehydrogenation steps 4.

Q3: We are scaling up our synthesis and need to minimize toxic waste. What are the best recoverable alternatives to homogeneous Lewis acids? A3: Homogeneous catalysts like ZrCl4 or metal triflates are highly effective but are typically quenched and lost during aqueous workup, making them unviable for green scale-up.

  • The Causality: Heterogenizing the active catalytic sites onto a solid, easily separable support allows for physical isolation without chemical quenching.

  • The Solution: Implement superparamagnetic Fe3O4 nanoparticles. These act as highly efficient, recoverable catalysts for the one-pot synthesis of 5,5-disubstituted hexahydropyrimidines. The catalyst can be isolated simply by applying an external magnetic field and reused for multiple cycles without a noticeable drop in catalytic activity 5.

Part 2: Quantitative Data & Catalyst Comparison

The following table summarizes the performance metrics of various catalytic systems used in hexahydropyrimidine synthesis to aid in your selection process.

Catalyst SystemReaction TypeKey AdvantageTypical YieldLimitations
ZrCl4 (10 mol%)One-pot MCRExtremely fast reaction times; high Lewis acidity.85–92%Moisture sensitive; cannot be easily recovered.
FeCl3 (15 mol%)Mannich-type MCREffective for sterically hindered 1,3-dicarbonyls.70–85%Requires precise stoichiometric control of water.
Zn(II)-NNN Pincer Dehydrogenative MCRExceptional diastereoselectivity and regiocontrol.80–90%Complex ligand synthesis required beforehand.
Fe3O4 Nanoparticles Three-component MCRMagnetically recoverable; excellent green chemistry profile.88–95%Lower turnover frequency compared to homogeneous acids.
PN5P-Ir Complex Condensation/DehydrogenationImmediate access to highly unsymmetrical substituents.Up to 93%High cost of Iridium metal and specialized ligands.

Part 3: Mechanistic & Workflow Visualizations

Mechanism A 1,3-Dicarbonyl + Primary Amine B Enamine Intermediate A->B -H2O (Acid Catalyst) C Formaldehyde Addition B->C Catalyst Activation D Iminium Ion Formation C->D -H2O E Intramolecular Cyclization D->E Nucleophilic Attack F Hexahydropyrimidine E->F Proton Transfer

Mechanistic pathway of acid-catalyzed hexahydropyrimidine multicomponent synthesis.

DecisionTree Start Substrate Profile Q1 Sterically Hindered? Start->Q1 Q2 High Diastereoselectivity? Q1->Q2 Yes Q3 Recyclability Required? Q1->Q3 No L1 Lewis Acids (ZrCl4) Q2->L1 No (Standard) L2 Transition Metals (Zn/Ir) Q2->L2 Yes (Coordination) L3 Magnetic Nano (Fe3O4) Q3->L3 Yes (Easy Recovery) L4 Brønsted Acids (p-TsOH) Q3->L4 No (Standard MCR)

Decision tree for selecting the optimal catalyst based on substrate and process requirements.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Lewis Acid-Catalyzed MCR using ZrCl4

Best for: Rapid synthesis of standard hexahydropyrimidines with high yields.

  • Preparation: In a dry 50 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the primary amine (2.0 mmol) in 10 mL of absolute ethanol.

  • Catalyst Addition: Add anhydrous ZrCl4 (10 mol%) to the stirring solution. Caution: ZrCl4 is moisture sensitive; weigh rapidly or handle in a glovebox.

  • Formaldehyde Addition: Slowly add aqueous formaldehyde (37%, 1.2 mmol) dropwise over 5 minutes. Stir the reaction mixture at room temperature.

  • Self-Validation Check (Reaction Monitoring): After 30 minutes, spot the reaction mixture against the starting 1,3-dicarbonyl on a silica TLC plate (Eluent: 30% EtOAc/Hexane).

    • Pass: Disappearance of the starting material spot and appearance of a lower-Rf UV-active spot.

    • Fail: If starting material persists, verify catalyst integrity (ensure it wasn't hydrolyzed by atmospheric moisture) or increase loading by 5 mol%.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure hexahydropyrimidine.

Protocol B: Green MCR using Magnetic Fe3O4 Nanoparticles

Best for: Sustainable scale-up and catalyst recycling.

  • Preparation: In a 25 mL flask, combine the 1,3-dicarbonyl (1.0 mmol), primary amine (2.0 mmol), and formaldehyde (1.2 mmol) in 5 mL of water/ethanol (1:1 v/v).

  • Catalyst Addition: Add 15 mg of synthesized superparamagnetic Fe3O4 nanoparticles to the mixture.

  • Reaction: Stir the suspension vigorously at 60 °C for 2–4 hours.

  • Self-Validation Check (Catalyst Recovery): Remove the flask from the heat source and place a neodymium magnet against the outer wall of the flask.

    • Pass: The black nanoparticles should completely migrate to the magnet within 60 seconds, leaving a clear, transparent reaction solution.

    • Fail: If the solution remains cloudy/black, the nanoparticles may have aggregated or degraded. Centrifugation will be required, and the catalyst batch should be remade.

  • Isolation: Decant the clear solution. Wash the retained catalyst with ethanol (2 × 5 mL) to prepare it for the next cycle.

  • Workup: Concentrate the decanted solution under vacuum and recrystallize the crude product from hot ethanol.

Part 5: References

  • ZrCl4-catalyzed one-pot multi-component synthesis of hexahydropyrano pyrimidinone derivatives Source: ResearchGate URL:2

  • Metal–ligand cooperative strategy of a Zn-catalyst for multicomponent synthesis of highly substituted pyrazolines, pyrimidines, and quinolines Source: Catalysis Science & Technology (RSC Publishing) URL:3

  • Synthesis of hexahydropyrimindines using 1,3-dicarbony compounds/β-keto esters, amines, and formaldehyde Source: ResearchGate URL:5

  • A Sustainable Multicomponent Pyrimidine Synthesis Source: PubMed URL:4

  • Synthesis of 1,3-Disubstituted Hexahydropyrimidine Derivatives from Dibenzoylmethane, Acetylacetone, Ethyl Acetoacetate Source: Taylor & Francis URL:1

Sources

Troubleshooting

Technical Support Center: Hexahydropyrimidin-5-ol Synthesis &amp; Solvent Optimization

Welcome to the Application Science Support Hub for the synthesis of hexahydropyrimidin-5-ol and its derivatives. The cyclization of 1,3-diaminopropan-2-ol with aldehydes via Mannich-type multicomponent reactions is notor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Hub for the synthesis of hexahydropyrimidin-5-ol and its derivatives. The cyclization of 1,3-diaminopropan-2-ol with aldehydes via Mannich-type multicomponent reactions is notoriously sensitive to environmental conditions. As a Senior Application Scientist, I have structured this guide to help you troubleshoot reaction failures by understanding the deep mechanistic causality behind solvent selection.

Mechanistic Pathway & Diagnostic Workflow

To successfully synthesize the six-membered hexahydropyrimidine ring, the reaction must pass through a highly polar iminium ion intermediate. The dielectric constant and hydrogen-bonding capacity of your chosen solvent dictate whether this intermediate cyclizes or stalls as an acyclic byproduct.

MechanisticPathway N1 Diamine + Aldehyde N2 Hemiaminal Intermediate N1->N2 Condensation N3 Iminium Ion (Solvent Stabilized) N2->N3 -H2O N4 Hexahydropyrimidin-5-ol (Cyclized) N3->N4 Intramolecular Attack

Mechanistic pathway of hexahydropyrimidin-5-ol ring closure via iminium intermediate.

DiagnosticWorkflow Start Reaction: 1,3-diaminopropan-2-ol + Aldehyde Protic Protic Solvent (e.g., MeOH, n-BuOH) Start->Protic Aprotic Aprotic Solvent (e.g., CH2Cl2, THF) Start->Aprotic Hbond H-bond Stabilization of Iminium Ion Protic->Hbond NoHbond Poor Stabilization High Activation Energy Aprotic->NoHbond Cyclic High Yield: Hexahydropyrimidin-5-ol Hbond->Cyclic Acyclic Low Yield: Acyclic Aminals NoHbond->Acyclic

Diagnostic workflow for solvent selection in hexahydropyrimidin-5-ol synthesis.

Troubleshooting FAQs: Solvent-Induced Failures

Q1: Why am I isolating acyclic Schiff bases or aminals instead of the closed hexahydropyrimidin-5-ol ring? Causality & Solution: Ring-chain tautomerism in 1,3-diazacyclohexane systems is highly sensitive to solvent polarity. When using aprotic solvents (e.g., dichloromethane or THF), the stabilization of the transient iminium ion intermediate is poor. Protic solvents like methanol (MeOH) or n-butanol (n-BuOH) act as hydrogen-bond donors, stabilizing the transition state during the intramolecular nucleophilic attack that forms the 6-membered ring. Actionable Step: Switch your reaction medium to a polar protic solvent. Refluxing 1,3-diaminopropan-2-ol and paraformaldehyde in methanol for 36-48 hours strongly drives the equilibrium toward the cyclic hexahydropyrimidin-5-ol 1.

Q2: I am synthesizing 2-(nitromethylene)hexahydropyrimidin-5-ol, but my yields are inconsistent. How does the solvent impact this specific Mannich-type cyclization? Causality & Solution: The formation of 2-(nitromethylene)hexahydropyrimidin-5-ol involves highly polar intermediates. Density functional theory (DFT) calculations and experimental data demonstrate that highly polar solvents like Dimethyl Sulfoxide (DMSO) significantly lower the activation energy barrier for cyclization, making the exothermic formation of the heterocycle energetically favorable 2. Furthermore, using a solvent in which the final product is poorly soluble drives the reaction to completion via Le Chatelier's principle. Actionable Step: Perform the reaction in a high-boiling polar solvent (e.g., n-BuOH at 125 °C 3) or DMSO 2. Isolate the product by cooling to induce precipitation, followed by washing with cold ethanol.

Q3: X-ray crystallography shows disorder at the C5 hydroxyl group of my hexahydropyrimidin-5-ol. Can solvent choice mitigate this? Causality & Solution: Crystallographic disorder at the C5 position (axial vs. equatorial hydroxyl orientation) is common in 1,3-diazinan-5-ols because the hydroxyl group can form competing intramolecular hydrogen bonds with the endocyclic nitrogen atoms 4. Solvents that strongly hydrogen bond (like water or methanol) can co-crystallize with the product. Crystallizing from methanol often yields a monohydrate, locking the hydroxyl group into a specific, highly ordered intermolecular hydrogen-bonding network (graph-set motif S(6)), effectively eliminating structural disorder [[5]]().

Quantitative Data: Solvent Impact on Yield and Purity

SolventDielectric Constant (ε)Reaction TempPredominant OutcomeTypical YieldReference
Methanol (MeOH) 32.765 °C (Reflux)Cyclic Hexahydropyrimidine85–93%1, 5
n-Butanol (n-BuOH) 17.5125 °C (Reflux)Cyclic Hexahydropyrimidine79–83%[[3]]()
Dimethyl Sulfoxide (DMSO) 46.725–80 °CCyclic Nitro-derivative~90%2
Dichloromethane (CH₂Cl₂) 8.925 °CAcyclic Schiff Base / Mixed< 40%Derived from 2

Standard Operating Procedure (SOP)

Optimized Synthesis of Hexahydropyrimidin-5-ol via Methanol Reflux

Objective: To synthesize hexahydropyrimidin-5-ol with >90% yield using a self-validating protic solvent system.

  • Step 1: Reagent Preparation. In a round-bottom flask, dissolve 1.00 g (11.1 mmol) of 1,3-diaminopropan-2-ol in 17 mL of anhydrous methanol (MeOH) 1.

  • Step 2: Electrophile Addition. Add 0.31 g (10.4 mmol) of paraformaldehyde to the stirring solution 1.

    • Causality: Methanol acts as both the solvent and a hydrogen-bond donor, stabilizing the transition state for the upcoming cyclization.

  • Step 3: Reflux & Cyclization. Heat the heterogeneous mixture under reflux (~65 °C) for 48 hours [[1]]().

    • Self-Validation Check: The reaction is proceeding correctly when the cloudy suspension of polymeric paraformaldehyde gradually clears into a yellowish, homogeneous solution. This visual cue indicates successful depolymerization and hemiaminal formation.

  • Step 4: Solvent Evaporation. Remove the methanol under reduced pressure using a rotary evaporator 1.

    • Causality: Removing the protic solvent prevents reverse ring-opening solvolysis and drives the equilibrium fully toward the solid cyclic product.

  • Step 5: Purification. Wash the resulting solid residue with cold Tetrahydrofuran (THF) 1.

    • Causality: THF selectively solubilizes unreacted acyclic impurities and residual formaldehyde, leaving the highly polar hexahydropyrimidin-5-ol intact as a precipitate.

  • Step 6: Isolation. Dry the yellowish crystalline solid in vacuo. Expected yield: ~1.05 g (93%) 1.

References

  • Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives Source: ResearchGate URL:3

  • Study of surfactant alcohols with various chemical moieties at the hydrophilic–hydrophobic interface Source: RSC Advances URL:1

  • Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation Source: ACS Omega URL:2

  • 1,3-Bis(3-tert-butyl-2-hydroxy-5-methoxybenzyl)hexahydropyrimidin-5-ol monohydrate Source: PMC URL:5

  • Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol Source: IUCr Journals URL:4

Sources

Optimization

Technical Support Center: Temperature Optimization for Hexahydropyrimidine Synthesis

Welcome to the technical support center for the synthesis of hexahydropyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of hexahydropyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical role of temperature in these syntheses, offering practical, field-tested insights and solutions to common challenges.

Introduction: The Thermal Tightrope of Hexahydropyrimidine Synthesis

The synthesis of hexahydropyrimidines, often achieved through multicomponent reactions like the Mannich-type or Biginelli reactions, is a cornerstone of medicinal chemistry. These scaffolds are prevalent in a wide array of bioactive compounds. The success of these syntheses—in terms of yield, purity, and even the nature of the final product—is profoundly influenced by reaction temperature.

Temperature is not merely a parameter to be set; it is a tool to be wielded. It governs reaction kinetics, influences the equilibrium between intermediates and products, and can dictate the competition between desired and undesired reaction pathways.[1][2] An improperly optimized temperature can lead to a cascade of issues, from sluggish reactions and low yields to the formation of complex side-product mixtures that complicate purification. This guide will provide a framework for understanding and mastering temperature control in your hexahydropyrimidine syntheses.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding temperature in hexahydropyrimidine synthesis.

Q1: My reaction is sluggish and giving a low yield. Should I just increase the temperature?

A1: While intuitively it seems that increasing temperature will always increase reaction rate and yield, this is not always the optimal solution. While moderate heating is often necessary, excessively high temperatures can promote the decomposition of reactants, such as urea, leading to the formation of byproducts like Hantzsch-type 1,4-dihydropyridines.[1][3] Before increasing the temperature, first ensure your catalyst is active and that all reactants are of high purity, as impurities can inhibit the reaction.[3] It is advisable to perform a systematic temperature optimization study, for example, running small-scale reactions at intervals of 10-20°C (e.g., 60°C, 80°C, 100°C) to identify the optimal temperature for your specific substrates and catalyst system.[4][5]

Q2: I am observing a significant amount of a fluorescent byproduct. What is it and how can I minimize it?

A2: A common fluorescent byproduct in reactions like the Biginelli synthesis is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side product arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. The Hantzsch pathway is often favored at higher temperatures. To minimize its formation, running the reaction at a lower temperature is a key strategy.[3]

Q3: Does the optimal temperature change depending on the solvent I use?

A3: Absolutely. The choice of solvent can significantly impact the optimal reaction temperature. Solvents influence the solubility of reactants and intermediates, and their boiling points naturally set an upper limit for the reaction temperature under reflux conditions.[6] Some syntheses have been shown to be highly effective under solvent-free conditions, which often require heating to a specific temperature to ensure a homogenous melt and facilitate the reaction.[7] When changing solvents, it is crucial to re-optimize the reaction temperature.[8]

Q4: Can temperature affect the regioselectivity of my reaction?

A4: Yes, in cases where unsymmetrical intermediates are formed, temperature can influence which cyclization pathway is favored, leading to different regioisomers. This is because the activation energies for the competing pathways may have different dependencies on temperature. Lowering the temperature can sometimes enhance the selectivity for the thermodynamically favored product.[2]

Troubleshooting Guide: A Problem-Solution Approach

This section provides a structured approach to diagnosing and solving common temperature-related issues.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Sub-optimal Temperature The reaction may require thermal energy to overcome the activation barrier. Monitor the reaction at room temperature first. If no product is observed after a reasonable time (monitored by TLC), incrementally increase the temperature (e.g., to 40°C, 60°C, then 80°C) and continue monitoring.[4][9]
Reaction Time Too Short Some reactions are simply slow, even at elevated temperatures. Ensure you are allowing sufficient time for the reaction to proceed to completion. Monitor the reaction over an extended period (e.g., 2, 4, 8, and 24 hours) at the optimized temperature.[1]
Catalyst Inactivity The catalyst may require a specific temperature range to be active. Consult the literature for the recommended temperature for your chosen catalyst. Some solid catalysts may require activation at high temperatures before use.[10]
Problem 2: Formation of Multiple Side Products
Potential Cause Troubleshooting Steps
High Reaction Temperature As discussed, high temperatures can lead to decomposition and side reactions like the Hantzsch pyridine synthesis.[1] If you observe multiple spots on your TLC plate, try running the reaction at a lower temperature.[2][3]
Knoevenagel/Aldol Condensation Side reactions between the aldehyde and the active methylene compound (e.g., β-ketoester) can compete with the main reaction. These condensations can sometimes be minimized by lowering the reaction temperature.[2]
Solvent Effects The solvent can influence which reaction pathway is favored. A change in solvent may require a corresponding adjustment in temperature to maintain selectivity.[6][8]
Problem 3: Incomplete Cyclization
Potential Cause Troubleshooting Steps
Insufficient Activation Energy The final ring-closing step may have a significant activation energy barrier. Increasing the temperature (e.g., to reflux) can provide the necessary energy to drive the cyclization to completion.[10]
Steric Hindrance Bulky substituents on the reactants can hinder the cyclization. In such cases, a higher temperature may be required to overcome the steric repulsion.[1]

Experimental Protocols and Data

General Protocol for Temperature Optimization

This protocol provides a framework for systematically optimizing the reaction temperature for the synthesis of a hexahydropyrimidine derivative.

  • Setup: In a series of reaction vials, combine the aldehyde (1 mmol), the amine source (e.g., aniline, 2 mmol), and the active methylene compound (e.g., ethyl acetoacetate, 1 mmol) with the chosen catalyst (e.g., 10 mol% CaCl₂).[11]

  • Temperature Screening: Place each vial in a temperature-controlled heating block or oil bath set to a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C, 100°C, 120°C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC).

  • Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the crude reaction mixtures by a quantitative method such as ¹H NMR with an internal standard or LC-MS to determine the yield of the desired product and the formation of any major byproducts.

  • Optimization: Identify the temperature that provides the best balance of reaction rate, yield, and purity. Further fine-tuning can be performed around this optimal temperature.

Table 1: Influence of Temperature on Yield for a Model Reaction

The following table illustrates the typical effect of temperature on the yield of a hexahydropyrimidine synthesis.

EntryTemperature (°C)Reaction Time (min)Yield (%)Reference
1Room Temp (No Catalyst)4035[11]
2Reflux (No Catalyst)2656[11]
370120<70[12]
490120<70[12]
5110120<70[12]
680360-54092[13]
7120240-54083[13]

Note: Yields are highly dependent on the specific substrates, catalyst, and solvent used.

Visualizing the Process

General Reaction Workflow

The following diagram illustrates a typical workflow for the synthesis and optimization of hexahydropyrimidine derivatives.

G cluster_prep Preparation cluster_rxn Reaction & Optimization cluster_analysis Analysis & Purification Reactants Select Reactants (Aldehyde, Amine, Methylene Compound) Catalyst Choose Catalyst (e.g., Lewis Acid) Reactants->Catalyst Solvent Select Solvent (or Solvent-Free) Catalyst->Solvent Setup Set up Parallel Reactions Solvent->Setup TempScreen Screen Temperatures (e.g., RT, 40, 60, 80, 100°C) Setup->TempScreen Monitor Monitor via TLC/LC-MS TempScreen->Monitor Analysis Analyze Yield & Purity (NMR, LC-MS) Monitor->Analysis Purify Purification (Column Chromatography/Recrystallization) Analysis->Purify Characterize Characterize Final Product Purify->Characterize

Caption: Workflow for Synthesis and Temperature Optimization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common temperature-related issues.

Sources

Troubleshooting

Monitoring Hexahydropyrimidin-5-ol reactions by TLC and HPLC

Welcome to the Technical Support Center for the synthesis and analytical monitoring of Hexahydropyrimidin-5-ol. As a highly polar, basic cyclic aminal synthesized via the Mannich-type condensation of 1,3-diaminopropan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical monitoring of Hexahydropyrimidin-5-ol. As a highly polar, basic cyclic aminal synthesized via the Mannich-type condensation of 1,3-diaminopropan-2-ol and formaldehyde, this compound presents unique chromatographic challenges.

This guide provides researchers and drug development professionals with field-proven troubleshooting protocols, mechanistic insights, and self-validating methodologies for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Analytical Workflow Overview

The following diagram maps the logical decision tree for monitoring hexahydropyrimidin-5-ol reactions, accounting for the molecule's high polarity and lack of a native UV chromophore.

Workflow Reaction Hexahydropyrimidin-5-ol Reaction Mixture TLC_Branch TLC Monitoring Reaction->TLC_Branch HPLC_Branch HPLC Monitoring Reaction->HPLC_Branch TLC_Silica Silica Gel 60 Plate (Basic Modifier added) TLC_Branch->TLC_Silica HPLC_Deriv Pre-column Derivatization (Dansyl-Cl / FMOC-Cl) HPLC_Branch->HPLC_Deriv TLC_Stain Hanessian's / Ninhydrin Stain & Heat TLC_Silica->TLC_Stain HPLC_Col C8 / C18 Column Separation HPLC_Deriv->HPLC_Col HPLC_Det UV / Fluorescence / MS Detection HPLC_Col->HPLC_Det

Chromatographic workflow for monitoring Hexahydropyrimidin-5-ol synthesis.

Thin-Layer Chromatography (TLC): Troubleshooting & FAQs

Q: Why does my hexahydropyrimidin-5-ol streak heavily on standard silica TLC plates? A: Hexahydropyrimidin-5-ol is a highly polar, basic cyclic diamine. Unmodified silica gel contains acidic silanol groups (pKa ~ 4.5–5.0) that strongly ionize the basic secondary amines of the hexahydropyrimidine ring. Causality: This acid-base interaction causes the compound to bind irreversibly to the stationary phase, resulting in severe tailing. By adding aqueous ammonia (NH₃) to the mobile phase, the silanol groups are neutralized, and the basicity of the mobile phase suppresses the ionization of the analyte, allowing it to migrate as a discrete, tight band 1.

Q: My product doesn't show up under a 254 nm UV lamp. How can I visualize it? A: Unless your hexahydropyrimidin-5-ol is synthesized with aromatic aldehydes or features conjugated substituents (e.g., 2-(nitromethylene)hexahydropyrimidin-5-ol) 2, the core aliphatic ring lacks a sufficient pi-electron system for UV detection. Causality: The absence of a chromophore requires chemical derivatization directly on the plate. Ninhydrin or Hanessian's Stain (Cerium molybdate) are highly effective for visualizing these nitrogenous compounds via thermal degradation and complexation 1.

Validated Methodology: TLC Monitoring of Basic Aminals
  • Mobile Phase Preparation: Mix CH₂Cl₂ : MeOH : NH₃(aq) in a 17:2:1 (v/v/v) ratio. Allow the phases to separate in a separatory funnel and collect the lower layer for the developing chamber.

  • Spotting: Dilute a 2 µL aliquot of the reaction mixture in 20 µL of methanol. Spot 1 µL onto a Silica Gel 60 F254 plate.

    • Self-Validation Step: Always include a co-spot of the starting material (1,3-diaminopropan-2-ol) to accurately gauge consumption.

  • Development & Drying: Develop the plate. Critically , dry the plate completely with a heat gun for at least 60 seconds.

    • Self-Validation Step: If the plate is not completely dry, residual ammonia will react with the Ninhydrin stain, turning the entire background purple and invalidating the analysis.

  • Visualization: Dip the plate in Hanessian's Stain or Ninhydrin solution and heat at 150°C until distinct spots appear.

High-Performance Liquid Chromatography (HPLC): Troubleshooting & FAQs

Q: My hexahydropyrimidin-5-ol elutes in the void volume on a standard C18 column. How can I retain it? A: The high polarity and basicity of the hydroxylated cyclic diamine make it highly water-soluble. Causality: Reverse-phase chromatography relies on hydrophobic interactions. Small, highly polar basic molecules partition almost exclusively into the mobile phase. To resolve this, you must either switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column or perform pre-column derivatization to artificially increase the molecule's hydrophobicity 3.

Q: How do I monitor the reaction quantitatively if the product lacks a UV chromophore? A: Direct analysis requires LC-MS (ESI+) due to the basic nitrogens readily accepting a proton to form [M+H]+ ions. If LC-MS is unavailable, pre-column derivatization with Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is the gold standard. Causality: Dansyl chloride covalently attaches a highly conjugated naphthalene-based fluorophore to the secondary amines of the hexahydropyrimidine ring. This dual-purpose modification dramatically increases hydrophobicity (ensuring robust C18/C8 retention) and introduces a strong chromophore for highly sensitive UV and fluorescence detection 3.

Validated Methodology: Pre-Column Derivatization and HPLC-UV/FL Analysis
  • Derivatization Reaction: Combine 50 µL of the reaction aliquot (diluted to ~1 mM) with 100 µL of saturated Na₂CO₃ buffer (pH ~10) and 200 µL of Dansyl chloride solution (5 mg/mL in acetone).

  • Incubation: Incubate the mixture at 40°C for 30 minutes in the dark.

  • Quenching: Add 50 µL of 10% methylamine to quench unreacted Dansyl chloride.

    • Self-Validation Step: Run a parallel "blank" reaction (Dansyl-Cl + buffer + methylamine, no analyte). Dansyl chloride hydrolyzes into Dansyl-OH, which appears as a distinct background peak. Identifying this peak via the blank ensures it is not mischaracterized as your product.

  • Separation: Inject 10 µL onto a C8 (e.g., Luna C8) or C18 column.

  • Mobile Phase: Run an isocratic method of Acetonitrile : Milli-Q Water (70:30) at a flow rate of 1.0 mL/min.

  • Detection: Monitor via Fluorescence detector (λex = 330 nm, λem = 510 nm) or UV detector at 254 nm.

Quantitative Analytical Summary

The following table summarizes the operational parameters for comparing analytical modalities when working with hexahydropyrimidin-5-ol.

Analytical ModalityStationary PhaseMobile Phase / ModifierDetection MethodKey AdvantageLimitation
Direct TLC Silica Gel 60 F254CH₂Cl₂:MeOH:NH₃(aq) (17:2:1)Hanessian's / NinhydrinRapid, inexpensive reaction monitoringLow resolution; requires thermal chemical staining
Direct LC-MS C18 or HILICH₂O:MeCN (0.1% Formic Acid)ESI+ (m/z [M+H]+)Exact mass confirmationHigh instrument cost; poor C18 retention
Derivatized HPLC C8 or C18H₂O:MeCN (70:30 Isocratic)UV (254 nm) / FL (Ex330/Em510)High sensitivity; excellent hydrophobic retentionRequires 30-min pre-column derivatization

References

  • Source: National Institutes of Health (PMC)
  • Understanding 2-(Nitromethylene)
  • Source: University of Bath (Open Access Thesis)

Sources

Reference Data & Comparative Studies

Validation

Antimicrobial Activity Comparison of Hexahydropyrimidine Derivatives: A Technical Guide

Hexahydropyrimidines (HHPs) represent a highly privileged class of six-membered nitrogenous heterocycles. In medicinal chemistry and drug development, the HHP scaffold is prized for its structural versatility, allowing p...

Author: BenchChem Technical Support Team. Date: March 2026

Hexahydropyrimidines (HHPs) represent a highly privileged class of six-membered nitrogenous heterocycles. In medicinal chemistry and drug development, the HHP scaffold is prized for its structural versatility, allowing precise tuning of lipophilicity, electron density, and target binding affinity. As antimicrobial resistance (AMR) renders frontline therapies like vancomycin and metronidazole increasingly obsolete, rationally designed HHP derivatives have emerged as potent alternatives.

This guide provides an objective, data-driven comparison of various HHP derivatives against bacterial and fungal pathogens. Drawing on field-proven insights, we will analyze the mechanistic causality behind specific functional group substitutions and provide self-validating experimental protocols for their synthesis and evaluation.

Structural Dynamics & Antimicrobial Causality

The antimicrobial efficacy of an HHP compound is not accidental; it is directly governed by the electronic and steric properties of its substituents. As an application scientist, understanding the "why" behind these modifications is critical for lead optimization.

  • Trifluoromethyl ( CF3​ ) Substitutions: Incorporating highly electronegative CF3​ groups significantly enhances the overall lipophilicity of the HHP core. This modification facilitates superior penetration through the complex lipid bilayers of Gram-negative bacteria such as Escherichia coli. Studies have shown that CF3​ -substituted HHPs exhibit remarkably better antibacterial activities than standard control drugs 1.

  • Methoxy-Substituted Aryl Rings (e.g., HHP3): For antifungal applications targeting dermatomycosis, attaching methoxy groups at positions 2, 3, and 4 of the benzene ring (Compound HHP3) increases local electron density. This specific electronic configuration is hypothesized to disrupt fungal cell wall integrity, leading to severe morphological deformations such as wrinkled and crushed hyphae in Trichophyton mentagrophytes2.

  • Nitro-Furyl/Thienyl Isosteres: When designing narrow-spectrum agents against Clostridioides difficile, utilizing a hexahydropyrimidine-2,4,6-trione core conjugated with a 5-nitro-2-furyl or thienyl group dramatically increases binding affinity. Isosteric replacement of oxygen with sulfur (thienyl derivative) yields exceptional potency, driving the Minimum Inhibitory Concentration (MIC) down to 0.125 µg/mL—outperforming several frontline therapies 3.

Mechanism_Action S1 HHP3 Application (Methoxy-substituted) S2 Lipophilic Penetration of Fungal Cell Wall S1->S2 S3 Membrane Destabilization S2->S3 S4 Morphological Deformation (Wrinkled Hyphae) S3->S4 S5 Pathogen Eradication S4->S5

Mechanistic pathway of HHP3-induced membrane destabilization and fungal cell death.

Quantitative Efficacy Comparison

To objectively evaluate these compounds, we must benchmark their performance against standard clinical alternatives. Table 1 summarizes the experimental MIC values and target specificities of leading HHP derivatives.

Table 1: Antimicrobial Performance of Key Hexahydropyrimidine Derivatives

Compound / DerivativeTarget Pathogen(s)MIC / EfficacyComparison to Standard Alternative
Trifluoromethyl-HHP E. coli, B. thuringiensisHigh inhibition zonesSuperior antibacterial activity compared to standard control drugs.
Compound HHP3 (Methoxy-substituted)T. mentagrophytes, M. canis500–1000 µg/mLLess potent than Ketoconazole, but induces irreversible hyphal crushing.
5-(thiophen-2-ylmethylene)pyrimidine-2,4,6-trione Clostridioides difficile0.125 µg/mLHighly competitive; superior or comparable to Vancomycin and Metronidazole.
Ethyl-4-Methyl-2-Oxo-6 (2,3,4-trimethoxyphenyl) HHP MDR Pseudomonas aeruginosa12 mm zone (at 50 µg/mL)Potent alternative for multidrug-resistant (MDR) strains.
Imidazolidine-HHP Hybrids M. tuberculosis12.5–25.0 µg/mLComparable to first- and second-line anti-tuberculosis drugs.
Self-Validating Experimental Methodologies

Trustworthiness in drug development relies on reproducible, self-validating protocols. Below are the field-standard workflows for synthesizing and evaluating HHP derivatives.

Protocol A: Green Synthesis via Solvent-Free Grinding

Classical synthesis of HHPs often requires harsh refluxing and hazardous solvents. A modern, environmentally benign alternative is the one-pot multicomponent grinding method 1.

  • Reagent Preparation: Combine equimolar amounts of an aromatic aldehyde, ethyl trifluoroacetoacetate, and thiourea (or urea) in a mortar.

  • Catalysis & Grinding: Add a catalytic amount of p-toluenesulfonic acid. Grind the mixture vigorously at room temperature.

    • Causality: Mechanical friction provides the necessary activation energy for the Biginelli-type condensation. Avoiding solvents prevents dilution of reactants, driving the equilibrium forward rapidly and reducing side reactions.

  • Purification: Wash the resulting solid with cold water and recrystallize from ethanol.

  • Validation: Confirm the hexahydropyrimidine core formation via 1H -NMR (identifying the characteristic multiplet of the chiral C4 proton) and FT-IR (N-H stretch at ~3200-3400 cm −1 ).

Synthesis_Workflow A 1. Multicomponent Reaction (Aldehyde + Acetoacetate + Urea) B 2. Solvent-Free Grinding (p-TsOH Catalyst) A->B C 3. Hexahydropyrimidine Scaffold Formation B->C D 4. Spectroscopic Validation (1H-NMR & FT-IR) C->D E 5. Antimicrobial Screening (MIC & SEM Analysis) D->E

Workflow for the green synthesis and validation of hexahydropyrimidine derivatives.

Protocol B: Broth Microdilution MIC Assay (Self-Validating System)

To objectively compare the HHP derivative against alternatives, the microdilution assay must be designed with internal fail-safes.

  • Inoculum Preparation: Adjust the microbial suspension (e.g., C. difficile or T. mentagrophytes) to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the HHP derivative (ranging from 1000 µg/mL down to 0.125 µg/mL) in the appropriate broth.

  • Control Implementation (Critical for Trustworthiness):

    • Positive Control (Broth + Inoculum): Ensures organism viability. If this well does not show growth, the assay is void.

    • Negative Control (Broth only): Acts as an internal sterility check. Turbidity here indicates contamination, invalidating the plate.

    • Reference Drug Control: Run Vancomycin or Ketoconazole in parallel to validate assay sensitivity against known baselines.

  • Incubation & Readout: Incubate under species-appropriate conditions. The MIC is recorded as the lowest concentration exhibiting no visible growth.

Protocol C: Scanning Electron Microscopy (SEM) for Morphological Impact

To visually prove the mechanistic claims of cell wall disruption (as seen with HHP3) 2.

  • Fixation: Treat the HHP-exposed fungal hyphae with 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.2) for 2 hours.

    • Causality: Glutaraldehyde covalently cross-links proteins. This preserves the delicate morphological changes (wrinkling/crushing) induced by the drug, preventing artifactual collapse during dehydration.

  • Dehydration: Pass the sample through a graded ethanol series (30% to 100%) to gently remove water.

  • Coating & Imaging: Sputter-coat the dried sample with gold and observe under SEM to identify structural deformations compared to the untreated control.

References
  • Green synthesis and antimicrobial evaluation of some new trifluoromethyl-substituted hexahydropyrimidines by grinding. PubMed / Elsevier Masson SAS.1

  • Synthesis, Cytotoxicity, Antibacterial and Antileishmanial Activities of Imidazolidine and Hexahydropyrimidine Derivatives. Bentham Science Publishers / Medicinal Chemistry.4

  • In Vitro Antifungal Activity of Hexahydropyrimidine Derivatives against the Causative Agents of Dermatomycosis. PMC / The Scientific World Journal.2

  • Synthesis, antimicrobial, and cytotoxicity evaluation of selective growth inhibitors of Clostridioides difficile. Aston Research Explorer.3

  • Synthesis, Characterization and Antimicrobial Study of a Novel Compound by Biginelli Reaction. International Journal of Pharma and Bio Sciences (IJPBS).5

Sources

Comparative

Validation of Synthetic Routes to Hexahydropyrimidin-5-ol: A Methodological Comparison Guide

Executive Summary & Rationale Hexahydropyrimidines (HHPs) are highly versatile nitrogen-containing heterocycles that serve as critical scaffolds in the development of bioactive molecules, including novel hepatitis C viru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Hexahydropyrimidines (HHPs) are highly versatile nitrogen-containing heterocycles that serve as critical scaffolds in the development of bioactive molecules, including novel hepatitis C virus (HCV) inhibitors[1]. Among these, the hexahydropyrimidin-5-ol core is particularly valuable due to its secondary hydroxyl group, which offers an orthogonal site for further functionalization.

However, the synthesis of these compounds presents distinct thermodynamic and kinetic challenges. As application scientists, we must evaluate synthetic routes not just on theoretical yield, but on operational efficiency, functional group tolerance, and scalability. This guide objectively compares two validated methodologies for synthesizing hexahydropyrimidin-5-ol and its functionalized derivatives:

  • The Classical Condensation Route : A thermal methodology utilizing paraformaldehyde.

  • The Microwave-Assisted Vinylic Substitution Route : A modern, rapid approach utilizing ketene dithioacetals.

Mechanistic Pathway Analysis

To understand the causality behind the experimental choices in these protocols, we must first examine their mechanistic divergence.

G N1 1,3-diaminopropan-2-ol (Core Precursor) N2A Route A: Classical Condensation Reagent: Paraformaldehyde N1->N2A N2B Route B: Vinylic Substitution Reagent: 1,1-bis-methylsulfanyl-2-nitroethylene N1->N2B N3A Formaldimine Formation (Thermal Activation) N2A->N3A Methanol, Reflux 48h N3B Mono-vinylic Substitution (Microwave Activation) N2B->N3B Ethanol, MW 110°C, 1h N4A Hexahydropyrimidin-5-ol (Unsubstituted) N3A->N4A Cyclization (-H2O) N4B 2-(Nitromethylene)hexahydropyrimidin-5-ol (Functionalized) N3B->N4B Cyclization (-CH3SH)

Mechanistic divergence in the synthesis of hexahydropyrimidin-5-ol derivatives.

Route A: Classical Condensation The synthesis of the unsubstituted hexahydropyrimidin-5-ol core relies on the condensation of 1,3-diaminopropan-2-ol with paraformaldehyde[2]. The reaction proceeds via the formation of a formaldimine intermediate. Because the nucleophilicity of the primary amines outcompetes the secondary hydroxyl group, cyclization selectively forms the six-membered N,N-heterocycle rather than a five-membered oxazolidine.

Route B: Double Vinylic Substitution To synthesize functionalized derivatives like 2-(nitromethylene)hexahydropyrimidin-5-ol, 1,1-bis(methylsulfanyl)-2-nitroethylene is used as a highly electrophilic ketene dithioacetal. Density Functional Theory (DFT) calculations confirm that the first step involves the addition of one amino group to the electrophilic β-carbon, followed by the elimination of methanethiol to form a mono-vinylic transition state[3]. A subsequent intramolecular attack by the second amino group (favored over the hydroxyl group by an energy barrier difference of ~20 kcal/mol) yields the final six-membered ring.

Experimental Protocols & Self-Validating Workflows

A robust protocol must be a self-validating system. The following step-by-step methodologies include built-in validation checks to ensure experimental integrity.

Protocol A: Classical Synthesis of Hexahydropyrimidin-5-ol
  • Objective : Synthesize the foundational, unsubstituted hexahydropyrimidin-5-ol core.

  • Causality of Design : Prolonged reflux (48 h) is strictly required due to the slow, thermally-driven depolymerization of paraformaldehyde into reactive formaldehyde monomers in situ[2].

Step-by-Step Methodology:

  • Reagent Assembly : Suspend 1,3-diaminopropan-2-ol (1.00 g, 11.1 mmol) and paraformaldehyde (0.31 g, 10.4 mmol) in 17 mL of anhydrous methanol.

  • Thermal Activation : Heat the mixture under continuous reflux for 48 hours.

    • Validation Check: The reaction must transition from a cloudy, heterogeneous suspension to a clear, yellowish solution, indicating the complete depolymerization and consumption of paraformaldehyde.

  • Solvent Removal : Evaporate the methanol under reduced pressure.

  • Purification : Triturate and wash the resulting solid residue with cold Tetrahydrofuran (THF) to remove unreacted starting materials and trace oligomeric byproducts.

  • Analytical Validation : Isolate the yellowish crystalline solid. Validate via 1 H NMR (D 2​ O): Confirm the presence of the characteristic doublets at δ 3.68 (d, J = 13.0 Hz, 1H) and 3.50 (d, J = 12.9 Hz, 1H) ppm, corresponding to the equatorial and axial protons of the hexahydropyrimidine ring[2].

Protocol B: Microwave-Assisted Synthesis of 2-(Nitromethylene)hexahydropyrimidin-5-ol
  • Objective : Synthesize a highly functionalized, electron-withdrawing derivative.

  • Causality of Design : Microwave (MW) irradiation ensures uniform, rapid volumetric heating. This provides the necessary activation energy to overcome the ~20 kcal/mol endothermic transition state barrier, reducing reaction time from days to minutes while preventing the thermal degradation of the nitroethylene precursor[3].

Step-by-Step Methodology:

  • Reaction Assembly : In a microwave-safe glass tube, combine 1,1-bis(methylsulfanyl)-2-nitroethylene (165 mg, 1.0 mmol) and 1,3-diaminopropan-2-ol (90 mg, 1.0 mmol) in 3 mL of absolute ethanol.

  • Microwave Irradiation : Seal the tube and irradiate in a dedicated microwave reactor at 110 °C for 60 minutes.

    • Validation Check: The system pressure will rise due to the generation of methanethiol gas. Ensure the reactor's pressure-monitoring system is active and the vessel is properly vented in a fume hood post-reaction.

  • Isolation : Allow the vessel to cool to room temperature. The product will spontaneously precipitate due to its lower solubility in cold ethanol compared to the reactants.

  • Purification : Isolate the yellow solid via vacuum filtration and wash with cold ethanol.

  • Analytical Validation : Validate via 13 C NMR (DMSO-d 6​ ): Confirm the presence of the enamine carbon at δ 154.23 ppm and the nitromethylene carbon at δ 98.47 ppm[3].

Quantitative Performance Comparison

To objectively evaluate these methodologies, we compare their operational efficiency, yield, and scalability metrics below.

ParameterRoute A: Classical CondensationRoute B: MW-Assisted Substitution
Target Compound Hexahydropyrimidin-5-ol2-(Nitromethylene)hexahydropyrimidin-5-ol
Primary Reagents Paraformaldehyde1,1-bis(methylsulfanyl)-2-nitroethylene
Activation Method Thermal RefluxMicrowave Irradiation
Reaction Time 48 hours60 minutes
Temperature ~65 °C (Methanol reflux)110 °C
Yield 93%90%
Primary Byproduct Water (Benign)Methanethiol (Toxic gas, requires scrubbing)
Structural Complexity Low (Unsubstituted core)High (Functionalized exocyclic double bond)

Conclusion & Recommendations

Both synthetic routes offer robust, high-yielding pathways to hexahydropyrimidin-5-ol scaffolds, but their selection must be dictated by the downstream application:

  • Route A is highly recommended for generating the foundational, unsubstituted hexahydropyrimidin-5-ol core. Its exceptional yield (93%) and benign byproduct profile make it ideal for large-scale, foundational scaffold generation[2]. However, the 48-hour reaction time is a significant bottleneck for rapid library synthesis.

  • Route B is the superior choice for drug discovery programs requiring highly functionalized, electron-deficient derivatives. The microwave-assisted protocol reduces reaction time by ~98% (from 48 hours to 1 hour) while maintaining an excellent yield (90%)[3]. Researchers must, however, implement appropriate safety protocols to manage the methanethiol byproduct.

References

  • Title: Synthesis of hexahydropyrimidin-5-ol (17)
  • Source: PubMed (nih.gov)
  • Title: Understanding 2-(Nitromethylene)

Sources

Validation

Comparative Analysis of Catalysts for Hexahydropyrimidine Synthesis: A Technical Guide for Process Optimization

Introduction Hexahydropyrimidines (HHPs) represent a privileged class of nitrogen-containing heterocycles, serving as critical pharmacophores in the development of antiviral, antibacterial, and anticancer agents 1. Histo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hexahydropyrimidines (HHPs) represent a privileged class of nitrogen-containing heterocycles, serving as critical pharmacophores in the development of antiviral, antibacterial, and anticancer agents 1. Historically, the synthesis of these derivatives relied on harsh conditions, prolonged reaction times, and stoichiometric amounts of toxic reagents. However, modern synthetic chemistry has shifted toward green, catalytic multicomponent reactions (MCRs).

This guide provides an objective, data-driven comparison of modern catalytic systems—ranging from homogeneous Lewis acids to heterogeneous nanocatalysts—detailing their mechanistic causality and operational workflows to aid researchers and drug development professionals in process optimization.

Mechanistic Causality in Multicomponent Synthesis

The synthesis of HHPs typically proceeds via a one-pot, three-component condensation involving a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), an aromatic amine, and formaldehyde in a strict 1:2:3 stoichiometric ratio.

The intervention of a catalyst is mechanistically non-negotiable for achieving high yields without side products. Lewis acids coordinate with the carbonyl oxygen of the dicarbonyl substrate. This coordination increases the electrophilicity of the alpha-carbon, facilitating a rapid, successive alpha-amino methylation by the imine intermediate (formed in situ from the amine and formaldehyde). Following the formation of a bis-aminomethylated intermediate, an intramolecular aza-Prins-type cyclization or Mannich-type condensation occurs, eliminating water to yield the final hexahydropyrimidine 2. Without catalytic activation, the reaction stalls or diverges, leading to the accumulation of unwanted Schiff bases 3.

MechanisticPathway Substrates Equimolar Substrates (Dicarbonyl + Amine + CH2O) Activation Catalytic Activation (Lewis/Brønsted Acid) Substrates->Activation Catalyst binding Intermediate Bis-aminomethylated Intermediate Activation->Intermediate α-amino methylation Cyclization Intramolecular Condensation Intermediate->Cyclization Formaldehyde addition Product Hexahydropyrimidine Derivatives Cyclization->Product H2O elimination

Fig 1: Catalytic mechanistic pathway for multicomponent hexahydropyrimidine synthesis.

Comparative Analysis of Catalyst Performance

Selecting the appropriate catalyst dictates the reaction's environmental impact, scalability, and downstream purification requirements. The table below synthesizes experimental performance data across four distinct catalytic classes:

CatalystClassificationReaction MediumTempTimeYieldRecyclability
CaCl₂·2H₂O Homogeneous Lewis AcidSolvent-FreeRT30-45 min70-95%No
Dy/Chitosan Heterogeneous NanocatalystAqueous (H₂O)RT15-20 min90-98%Yes (Up to 5x)
Fe(OTf)₃ Homogeneous Lewis AcidDCM / DCEReflux2-4 h75-85%No
L-Proline OrganocatalystEthanolRT3-5 h~80%Limited

Performance Insights:

  • Homogeneous Lewis Acids (CaCl₂·2H₂O & Fe(OTf)₃): Calcium chloride dihydrate offers a highly cost-effective, solvent-free approach. The absence of solvent increases the effective molarity of the substrates, driving the trimolecular collision frequency and resulting in rapid conversion 1. Conversely, Fe(OTf)₃ is highly effective for complex tandem amidomethylative reactions but requires halogenated solvents and longer reflux times 2.

  • Heterogeneous Nanocatalysts (Dy/Chitosan): Dysprosium supported on a chitosan matrix provides a synergistic bifunctional environment. The Dy(III) centers act as hard Lewis acids, while the chitosan backbone provides basic sites. This allows the reaction to proceed in pure water, leveraging the hydrophobic effect to aggregate organic substrates, thereby accelerating the reaction while allowing for simple catalyst recovery via filtration 4.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows incorporate self-validating checkpoints based on established literature.

Protocol A: Solvent-Free Synthesis via CaCl₂·2H₂O (Homogeneous)

Causality: Utilizing a solvent-free environment maximizes substrate concentration, shifting the thermodynamic equilibrium toward the condensation product while minimizing solvent waste.

  • Reagent Loading: In a round-bottom flask, combine ethyl acetoacetate (5 mmol), aniline (10 mmol), and 40% formaldehyde (15 mmol). Note: The strict 1:2:3 ratio prevents the over-alkylation of the amine.

  • Catalytic Activation: Add 10 mol% CaCl₂·2H₂O. Causality: The catalyst's mild acidity facilitates enolization without degrading the formaldehyde.

  • Execution: Magnetically stir the neat mixture at room temperature for 30–45 minutes.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. Self-Validation: The reaction is complete when iodine vapor visualization confirms the total disappearance of the highly polar primary amine spot, indicating full conversion to the less polar HHP.

  • Purification: Wash the crude mixture with water to dissolve and remove the CaCl₂ catalyst, followed by recrystallization of the organic product from ethanol 1.

Protocol B: Aqueous Green Synthesis via Dy/Chitosan (Heterogeneous)

Causality: Water acts as an environmentally benign solvent. The insolubility of the Dy/chitosan catalyst in water ensures that the active sites remain heterogeneous, allowing for mechanical separation post-reaction.

  • Reagent Loading: Add the dicarbonyl (5 mmol), amine (10 mmol), and formaldehyde (15 mmol) into 10 mL of deionized water.

  • Catalyst Addition: Introduce 50 mg of the Dy/chitosan nanocatalyst.

  • Execution: Stir at room temperature for 15–20 minutes.

  • In-Process Validation: Self-Validation: As the reaction progresses, the hydrophobic hexahydropyrimidine product will physically precipitate out of the aqueous phase. The cessation of precipitate formation serves as a visual indicator of reaction completion.

  • Recovery & Purification: Filter the mixture to isolate both the product and the catalyst. Wash the filter cake with hot ethanol to dissolve the HHP product, leaving the solid Dy/chitosan behind. The catalyst can be dried and reused for up to five cycles with a negligible drop in turnover frequency (TOF) 4.

Workflow cluster_0 Homogeneous (CaCl2) cluster_1 Heterogeneous (Dy/Chitosan) Start Substrate Mixture HomoCat Add 10 mol% CaCl2 Solvent-Free Start->HomoCat HetCat Add Dy/Chitosan Aqueous Media Start->HetCat HomoStir Stir at RT 30-45 min HomoCat->HomoStir HomoPur Aqueous Wash (Non-recyclable) HomoStir->HomoPur Product Pure Hexahydropyrimidine (Validated via NMR/IR) HomoPur->Product HetStir Stir at RT 15-20 min HetCat->HetStir HetPur Filter Catalyst (Recycle up to 5x) HetStir->HetPur HetPur->Product

Fig 2: Workflow comparison: Homogeneous vs. Heterogeneous catalytic systems.

Conclusion

The transition from traditional homogeneous Lewis acids to heterogeneous nanocatalysts marks a significant leap in the sustainable synthesis of hexahydropyrimidines. While catalysts like CaCl₂·2H₂O provide an excellent, low-barrier entry point for solvent-free synthesis, advanced materials like Dy/chitosan offer superior turnover frequencies, aqueous compatibility, and crucial recyclability for scaled-up pharmaceutical applications.

References

  • Calcium Chloride Dihydrate: An Efficient Catalyst for the Synthesis of Hexahydropyrimidine Derivatives. Chemical Science Review and Letters.1

  • Cheng, Y., et al. (2022). Mechanism of the Fe(III)-catalyzed synthesis of hexahydropyrimidine with α-phenylstyrene: a DFT study. RSC Advances. 2

  • Warad, I., et al. (2019). Synthesis, Physico-Chemical, Hirschfield Surface and DFT/B3LYP Calculation of Two New Hexahydropyrimidine Heterocyclic Compounds. Iran. J. Chem. Chem. Eng. 3

  • Ahmed, N., Tarannum, S., & Siddiqui, Z. N. (2015). Dy/chitosan: a highly efficient and recyclable heterogeneous nano catalyst for the synthesis of hexahydropyrimidines in aqueous media. RSC Advances. 4

Sources

Comparative

In Silico Comparative Analysis of the Binding Affinities of Hexahydropyrimidine Derivatives: A Guide for Drug Discovery Professionals

This guide provides a comprehensive in-silico comparison of the binding affinities of hexahydropyrimidine derivatives against various therapeutically relevant protein targets. By synthesizing data from multiple computati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in-silico comparison of the binding affinities of hexahydropyrimidine derivatives against various therapeutically relevant protein targets. By synthesizing data from multiple computational studies, this document offers an objective evaluation of their potential as lead compounds in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed, a comparative analysis of binding efficiencies, and insights into the structure-activity relationships that govern the interaction of these promising heterocyclic scaffolds with their biological targets.

Introduction: The Therapeutic Potential of Hexahydropyrimidine Scaffolds

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] Within this broad class of compounds, hexahydropyrimidine derivatives have emerged as a particularly interesting area of research due to their three-dimensional structure and conformational flexibility, which can lead to enhanced binding affinity and selectivity for protein targets.

The introduction of a hydroxyl group at the 5-position of the hexahydropyrimidine ring, creating Hexahydropyrimidin-5-ol derivatives, adds a critical hydrogen bonding moiety that can significantly influence ligand-protein interactions. This guide will delve into the in-silico evaluation of these and related derivatives, providing a comparative analysis of their predicted binding affinities to key protein targets implicated in various diseases. The primary objective is to elucidate the structural features that contribute to potent and selective binding, thereby guiding the rational design of next-generation therapeutics.

Methodologies for In Silico Evaluation

The in-silico assessment of binding affinity is a cornerstone of modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries.[2] The primary computational techniques employed in the studies cited within this guide are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.

  • Ligand and Protein Preparation:

    • Ligand Preparation: The 3D structures of the hexahydropyrimidine derivatives are sketched using chemical drawing software (e.g., ChemDraw) and are subsequently optimized to their lowest energy conformation using a computational chemistry program.[4]

    • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and charges are assigned to the protein structure using software like AutoDock Tools.[4]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking.[4]

  • Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm (LGA) in AutoDock, is used to perform the docking calculations.[4] This algorithm explores various conformations of the ligand within the defined grid box.

  • Analysis of Results: The results are analyzed based on the predicted binding energy (in kcal/mol) and the interaction patterns between the ligand and the protein.[4] The conformation with the lowest binding energy is generally considered the most favorable.[5]

Molecular Docking Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Protein Preparation Protein Preparation Protein Preparation->Grid Box Generation Docking Run Docking Run Grid Box Generation->Docking Run Pose Clustering Pose Clustering Docking Run->Pose Clustering Binding Energy Calculation Binding Energy Calculation Pose Clustering->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

A generalized workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics simulations offer a dynamic view of the complex over time.[6] MD simulations are used to assess the stability of the docked pose and to gain a more detailed understanding of the intermolecular interactions.[3]

  • System Preparation: The docked protein-ligand complex from the molecular docking study is used as the starting point. The complex is solvated in a water box, and ions are added to neutralize the system.[3]

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature conditions.

  • Production Run: A production MD simulation is run for a specified period (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.[3]

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex by calculating parameters such as the root-mean-square deviation (RMSD) and to analyze the interactions between the ligand and the protein over time.

Molecular Dynamics Simulation Workflow Docked Complex Docked Complex System Solvation & Ionization System Solvation & Ionization Docked Complex->System Solvation & Ionization Energy Minimization Energy Minimization System Solvation & Ionization->Energy Minimization System Equilibration (NVT & NPT) System Equilibration (NVT & NPT) Energy Minimization->System Equilibration (NVT & NPT) Production MD Run Production MD Run System Equilibration (NVT & NPT)->Production MD Run Trajectory Analysis (RMSD, RMSF, H-bonds) Trajectory Analysis (RMSD, RMSF, H-bonds) Production MD Run->Trajectory Analysis (RMSD, RMSF, H-bonds)

A generalized workflow for molecular dynamics simulations.

Comparative Analysis of Binding Affinities

This section presents a comparative analysis of the in-silico binding affinities of various hexahydropyrimidine and related pyrimidine derivatives against several important protein targets. The data has been collated from multiple independent studies to provide a broad overview of the potential of this chemical class.

Hexahydropyrimidine Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Several studies have explored the potential of pyrimidine derivatives as kinase inhibitors.

A study on a series of pyrimidine derivatives targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, revealed promising binding affinities.[7] The docking results for selected compounds are summarized in the table below.

Compound IDSubstitution PatternBinding Energy (kcal/mol)Key Interacting Residues
4a Cyano-substituted phenyl-7.7Not specified in detail
4b Hydroxy-substituted phenyl-7.4Not specified in detail
4c Chloro-substituted phenyl-7.9THR 165, GLU 12, LYS 33, THR 14
4h Not specified-7.5Not specified in detail

Data sourced from a molecular docking analysis of pyrimidine derivatives with human cyclin-dependent kinase 2.[7]

The results indicate that pyrimidine derivatives with different substitutions on the phenyl ring exhibit good binding affinities for the CDK2 receptor.[7] Compound 4c , with a chloro substitution, showed the most favorable binding energy of -7.9 kcal/mol, forming hydrogen bonds with key residues in the active site.[7]

Hexahydropyrimidine Derivatives Targeting Other Receptors

Beyond kinases, hexahydropyrimidine derivatives have been investigated as potential ligands for other important receptors.

A study focused on novel hexahydropyrimidine derivatives as potential ligands for the M1 muscarinic acetylcholine receptor, a target for cognitive enhancement in neurodegenerative diseases.[4] Molecular docking results indicated that compounds 1a and 1e bind to the orthosteric active site of the M1 receptor through interactions with several functional amino acids.[4] While specific binding energies were not reported in the abstract, the study highlights the potential of this scaffold in the context of neurological disorders.[4]

Another study investigated a series of hexahydropyrimido[4,5-d]pyrimidine derivatives for their anticancer and antimicrobial activities.[8] The in-silico molecular docking analysis was performed against the Receptor-Interacting Protein Kinase 2 (RIPK2). The hetero-aromatic pyrazole substituted compound 4a demonstrated a significant binding energy of -9.8 kcal/mol.[2]

Derivative ClassTarget ProteinMost Potent CompoundBinding Energy (kcal/mol)
Hexahydropyrimido[4,5-d]pyrimidinesRIPK24a (pyrazole substituted)-9.8

Data from a study on green synthesis and molecular docking of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives.[2]

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships (SAR) is crucial for optimizing lead compounds. By comparing the binding affinities of structurally related molecules, we can deduce the chemical modifications that are likely to enhance potency and selectivity.

From the available data on pyrimidine derivatives targeting CDK2, it appears that electron-withdrawing groups on the phenyl ring, such as chloro (compound 4c ), may be beneficial for binding affinity.[7] This is a common observation in kinase inhibitors, where such groups can engage in favorable interactions within the ATP-binding pocket.

For the hexahydropyrimido[4,5-d]pyrimidine series targeting RIPK2, the high binding affinity of the pyrazole-substituted derivative (4a ) suggests that the introduction of additional heterocyclic rings can lead to enhanced interactions with the target protein.[2]

ADMET Profiling: A Glimpse into Drug-Likeness

In addition to binding affinity, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a drug. In-silico ADMET prediction tools are valuable for the early assessment of a compound's drug-likeness.

Several of the cited studies performed in-silico ADMET profiling. For instance, the study on hexahydropyrimido[4,5-d]pyrimidine derivatives found that the most potent anticancer compound, 4a , passed the criteria for drug-likeness and exhibited fewer toxic properties in the computational analysis.[8] This early assessment of ADMET properties is crucial for prioritizing compounds for further experimental validation.

Conclusion and Future Directions

The in-silico studies reviewed in this guide collectively demonstrate the significant potential of hexahydropyrimidine and related pyrimidine derivatives as a versatile scaffold for the development of novel therapeutics. The computational data reveals promising binding affinities against a range of important protein targets, including kinases and other receptors.

The comparative analysis highlights that substitutions on the core pyrimidine ring play a critical role in determining binding affinity and selectivity. The incorporation of aromatic and heterocyclic moieties, as well as electron-withdrawing groups, appears to be a fruitful strategy for enhancing potency.

While in-silico methods provide valuable insights, it is imperative to validate these computational predictions through experimental assays. Future work should focus on the synthesis of the most promising derivatives identified in these studies and their evaluation in in-vitro and in-vivo models. The integration of computational and experimental approaches will be key to unlocking the full therapeutic potential of the hexahydropyrimidine scaffold.

References

  • Trivedi, H. D., Patel, B. Y., Hadiyal, S. D., Italiya, G., & Ramalingam, P. S. (2023). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. Molecular Diversity.
  • Zarudii, F. S., et al. (2019). Effects of novel hexahydropyrimidine derivatives as potential ligands of M1 muscarinic acetylcholine receptor on cognitive function, hypoxia-induced lethality, and oxidative stress in rodents. Behavioural Brain Research.
  • Kumar, A., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Journal of Applied Pharmaceutical Science.
  • BenchChem. (2025). Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets in Cancer. BenchChem.
  • BenchChem. (2025). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. BenchChem.
  • Hospital, A., et al. (2021).
  • Trivedi, H. D., et al. (2023). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. PubMed.
  • PLOS. (2024). Molecular docking and dynamics simulation studies uncover the host-pathogen protein-protein interactions in Penaeus vannamei and Vibrio parahaemolyticus. PLOS One.
  • PubMed. (2018). Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Methods in Molecular Biology.
  • PMC. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC.
  • Drug Design Org. (2005).
  • Remedy Publications. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
  • PubMed. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Anticancer Agents in Medicinal Chemistry.
  • RSC Publishing. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances.
  • Springer. (2018). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. Methods in Molecular Biology.
  • Biophysical chemistry laboratory. (2018). Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors.
  • Semantic Scholar. (2021). Targeting virus–host interaction by novel pyrimidine derivative. Journal of Biomolecular Structure and Dynamics.
  • PubMed. (1990). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Antiviral Research.
  • PubMed. (2023). Synthesis, in-Silico studies and biological evaluation of pyrimidine based thiazolidinedione derivatives as potential anti-diabetic agent. Bioorganic Chemistry.
  • Chemical Methodologies. (2024).
  • Malaria World. (2022).
  • Benchchem. (2025).

Sources

Validation

Cross-reactivity studies of Hexahydropyrimidin-5-ol based compounds

Title: Cross-Reactivity and Selectivity Profiling of Hexahydropyrimidin-5-ol Based Compounds: A Technical Comparison Guide Introduction Hexahydropyrimidin-5-ol (HP-5-OH) and its derivatives represent a highly versatile c...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity and Selectivity Profiling of Hexahydropyrimidin-5-ol Based Compounds: A Technical Comparison Guide

Introduction Hexahydropyrimidin-5-ol (HP-5-OH) and its derivatives represent a highly versatile class of nitrogen-containing heterocycles. While initially recognized for their structural rigidity and hydrogen-bonding capabilities, recent drug discovery efforts have repurposed the hexahydropyrimidine scaffold for diverse therapeutic targets, ranging from neutral sphingomyelinase 2 (nSMase2) inhibition to M1 muscarinic acetylcholine receptor modulation.

However, the inherent conformational flexibility of the hexahydropyrimidine ring, coupled with the metal-chelating potential of the 5-hydroxyl and adjacent nitrogen atoms, introduces significant cross-reactivity challenges. As a Senior Application Scientist, I have observed that failing to map these off-target interactions early in the pipeline leads to late-stage attrition, particularly due to artifactual assay readouts driven by trace metal chelation.

This guide provides an objective, data-driven comparison of HP-5-OH derivative performance across primary targets, detailing the mechanistic causality behind their cross-reactivity and establishing self-validating experimental protocols to ensure scientific integrity during lead optimization.

Target Landscape and Cross-Reactivity Profile

HP-5-OH compounds exhibit pleiotropic pharmacological effects. Understanding the structure-activity relationship (SAR) divergence is critical for designing selective ligands.

  • nSMase2 Inhibition: Specific derivatives, such as 4-(4-fluorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile analogs, have emerged as potent nSMase2 inhibitors (IC50 ~ 1.88 μM), outperforming reference compounds like Cambinol. However, these compounds demonstrate strong metal-chelating abilities with Fe³⁺ and Cu²⁺ ions, which can cause false positives in metalloenzyme assays [1].

  • M1 Muscarinic Receptor Modulation: Other hexahydropyrimidine derivatives bind to the orthosteric active site of the M1 muscarinic receptor, exhibiting antihypoxic and cognitive-enhancing properties in rodent models [2].

  • MMP9 Inhibition: Highly substituted spiro-hexahydropyrimidine-2,4,6-trione derivatives have been developed as topical MMP9 inhibitors for treating ocular surface diseases like Dry Eye Disease (DED) [3].

  • HCV Entry Inhibition: Certain cyclic hexahydropyrimidines and their linear diamine conversion products inhibit Hepatitis C Virus (HCV) entry and release without interfering with RNA replication [4].

Data Presentation: Quantitative Target Comparison The following table summarizes the comparative binding affinities and known cross-reactivity liabilities of HP-5-OH based scaffolds across distinct therapeutic axes.

Target / ApplicationRepresentative Scaffold / DerivativePrimary Activity (IC50 / EC50)Key Cross-Reactivity / LiabilityRef
nSMase2 Thioxohexahydropyrimidine-5-carbonitrile1.88 μMFe³⁺ / Cu²⁺ Metal Chelation[1]
M1 Muscarinic Receptor Hexahydropyrimidine-based ligands~10-50 μM (In vivo efficacy)Potential off-target GPCR binding[2]
MMP9 (Ocular) 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-HP-trione< 100 nMBroad-spectrum MMP cross-reactivity[3]
HCV Entry Cyclic HHP core / Linear diamineLow μMConversion to linear diamines in vivo[4]
Electrochemical Ligands HP-5-OH (H3L4) Iron ComplexesN/A (Redox Active)Ligand-centered redox oxidation[5]

Mechanistic Visualization

The divergence in target engagement is driven by the substitution pattern on the HP-5-OH core. Unsubstituted or hydroxyl-exposed variants are highly prone to metal chelation, whereas bulky spiro-substitutions drive selectivity toward deep enzymatic pockets (e.g., MMP9).

G cluster_0 Primary Target Axis (High Selectivity) cluster_1 Cross-Reactivity / Off-Target Axis HP5OH Hexahydropyrimidin-5-ol (HP-5-OH) Scaffold nSMase2 nSMase2 Inhibition HP5OH->nSMase2 Thio/Carbonitrile Sub M1 M1 Muscarinic Receptor HP5OH->M1 Orthosteric binding MMP9 MMP9 Inhibition HP5OH->MMP9 Spiro-substitution Metal Fe3+ / Cu2+ Chelation HP5OH->Metal Unshielded N/O atoms Exosome ↓ Exosome Biogenesis nSMase2->Exosome

Divergent target engagement and cross-reactivity pathways of HP-5-OH derivatives.

Experimental Protocols: Self-Validating Systems for Cross-Reactivity

To ensure that observed pharmacological effects are driven by specific receptor/enzyme engagement rather than assay artifacts (such as metal chelation or scaffold degradation), the following self-validating protocols must be implemented.

Protocol A: Orthogonal Metal-Chelation Interference Assay

Causality: HP-5-OH derivatives can act as N,O-donor ligands, forming stable complexes with transition metals like Fe³⁺ [5]. In biochemical assays utilizing metal-dependent enzymes, this chelation can mimic enzyme inhibition by stripping essential cofactors from the active site, resulting in a false positive. This protocol introduces a competitive chelator to validate true binding.

  • Preparation: Prepare the HP-5-OH test compound in DMSO (10 mM stock). Dilute to a 10-point dose-response curve (0.1 nM to 100 μM) in standard assay buffer (50 mM Tris-HCl, pH 7.4).

  • Enzyme Incubation: Aliquot the target enzyme (e.g., nSMase2) into a 384-well microtiter plate.

  • Counter-Screen Condition (The Self-Validating Step): Run the assay in parallel under two distinct conditions:

    • Condition 1 (Standard): Buffer + Enzyme + Test Compound.

    • Condition 2 (Metal-Supplemented): Buffer + Enzyme + Test Compound + 50 μM Fe³⁺/Cu²⁺ (or 1 mM EDTA for metalloproteases).

  • Reaction Initiation: Add the appropriate fluorogenic substrate and incubate for 30 minutes at 37°C.

  • Readout & Analysis: Measure fluorescence.

    • Interpretation: If the IC50 shifts by >10-fold in the presence of excess metals, the primary mechanism of "inhibition" is likely non-specific metal chelation rather than structural pocket binding [1].

Protocol B: Scaffold Stability and Linear Diamine Conversion Tracking

Causality: Hexahydropyrimidines exist in equilibrium with their ring-opened linear diamine forms in aqueous environments. Antiviral studies have shown that the linear diamine is often the active pharmacophore [4]. Failing to track this conversion leads to inaccurate SAR modeling and unpredictable cross-reactivity in vivo.

  • Incubation: Incubate 10 μM of the HP-5-OH compound in simulated physiological buffer (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

  • Sampling: Extract 50 μL aliquots at t = 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Utilize a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer. Monitor the parent mass[M+H]⁺ of the cyclic HP-5-OH and the +H₂O mass corresponding to the hydrolyzed linear diamine.

  • Kinetic Modeling: Calculate the half-life (t₁/₂).

    • Self-Validation: Synthesize and test both the isolated cyclic form and the linear diamine in the primary bioassay to definitively assign the source of biological activity.

Conclusion

Hexahydropyrimidin-5-ol is a privileged but highly reactive scaffold. By employing rigorous, self-validating counter-screens—specifically addressing metal chelation and aqueous ring-opening—drug development professionals can successfully navigate its cross-reactivity landscape to yield highly selective therapeutics.

References

  • Novel Hexahydropyrimidine Derivatives as Potential Neutral Sphingomyelinase 2 Inhibitors: Synthesis, Metal Chelation, and In Silico Studies.
  • Effects of novel hexahydropyrimidine derivatives as potential ligands of M1 muscarinic acetylcholine receptor on cognitive function, hypoxia-induced lethality, and oxid
  • Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease. ACS Medicinal Chemistry Letters.
  • Synthesis and evaluation of hexahydropyrimidines and diamines as novel hep
  • Iron Complexes Containing Electrochemically Active Diazocycle-bis(di-tert-butyl-phenol) Ligands. SciSpace.
Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Hexahydropyrimidin-5-ol by HPLC

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of a compound's purity is not merely a procedural step but a cornerstone of scientific integrity and product safety. For nove...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of a compound's purity is not merely a procedural step but a cornerstone of scientific integrity and product safety. For novel heterocyclic compounds such as Hexahydropyrimidin-5-ol, which holds potential as a building block in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of chromatographic strategies, culminating in a detailed protocol for the validation of a Hydrophilic Interaction Liquid Chromatography (HILIC) method for Hexahydropyrimidin-5-ol.

The inherent polarity of Hexahydropyrimidin-5-ol, owing to its multiple heteroatoms and hydroxyl group, presents a significant challenge for traditional reversed-phase (RP) high-performance liquid chromatography (HPLC). In RP-HPLC, where a non-polar stationary phase is used with a polar mobile phase, highly polar compounds often exhibit poor retention, eluting at or near the solvent front. This can lead to inadequate separation from polar impurities and unreliable quantification.

To address this, we turn to HILIC, a powerful alternative for the separation of polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes and enabling their retention and separation.[1][2][3]

This guide will first compare the theoretical underpinnings of RP-HPLC and HILIC for the analysis of Hexahydropyrimidin-5-ol. It will then provide a comprehensive, step-by-step protocol for a HILIC-based method, followed by a detailed roadmap for its validation in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Chromatographic Strategy: A Head-to-Head Comparison of RP-HPLC and HILIC

The choice of chromatographic mode is the most critical decision in developing a purity assay. The following table provides a comparative overview of RP-HPLC and HILIC for the analysis of the polar molecule, Hexahydropyrimidin-5-ol.

FeatureReversed-Phase (RP) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)[7][8]Polar (e.g., bare silica, amide, diol)[2]
Mobile Phase Polar (high aqueous content)High organic content (typically >70% acetonitrile) with a small aqueous portion[9]
Retention Mechanism Hydrophobic interactions[7][10]Partitioning into a water-enriched layer on the stationary phase surface[1]
Elution Order Less polar compounds are retained longerMore polar compounds are retained longer
Suitability for Hexahydropyrimidin-5-ol Poor retention expected due to high polarity, leading to potential co-elution with impurities and the solvent front.[11][12]Strong retention and good separation from less polar impurities are anticipated, making it the ideal choice.[3][9]
MS Compatibility Good, but the high aqueous content can sometimes reduce ionization efficiency.Excellent, the high organic content of the mobile phase promotes efficient solvent desolvation and analyte ionization in the MS source.[3]

Given the highly polar nature of Hexahydropyrimidin-5-ol, HILIC emerges as the demonstrably superior technique, promising the necessary retention and resolution for accurate purity determination.

Experimental Protocol: HILIC-HPLC Method for Purity Analysis of Hexahydropyrimidin-5-ol

This section details a robust HILIC-HPLC method for the determination of the purity of synthesized Hexahydropyrimidin-5-ol.

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV detector.

  • Column: A HILIC column with a polar stationary phase (e.g., Amide, 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water

  • Standard: Hexahydropyrimidin-5-ol reference standard of known purity.

  • Sample: Synthesized Hexahydropyrimidin-5-ol.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as Hexahydropyrimidin-5-ol lacks a strong chromophore, low UV may be necessary; alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) could be employed).

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 80% B

    • 10-12 min: 80% to 95% B

    • 12-17 min: 95% B (re-equilibration)

System Suitability Test (SST)

Before sample analysis, the performance of the chromatographic system must be verified.

  • Standard Preparation: Prepare a solution of the Hexahydropyrimidin-5-ol reference standard in the sample diluent at a concentration of approximately 0.5 mg/mL.

  • Injections: Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HILIC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases A: 10mM Ammonium Acetate B: Acetonitrile Equilibrate Equilibrate HILIC Column (17 min with 95% B) MobilePhase->Equilibrate SamplePrep Prepare Standard and Sample (0.5 mg/mL in 90:10 ACN:H2O) SST Perform System Suitability Test (5 replicate injections) SamplePrep->SST Equilibrate->SST System Ready InjectSample Inject Sample Solution SST->InjectSample SST Passed Integrate Integrate Chromatogram InjectSample->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: HILIC-HPLC Experimental Workflow for Purity Analysis.

Validation Protocol for the HILIC-HPLC Method

The developed method must be validated to ensure it is suitable for its intended purpose.[13][14] The following validation parameters should be assessed according to ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank (diluent), the Hexahydropyrimidin-5-ol reference standard, and the synthesized sample.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the stressed samples.

  • Acceptance Criteria:

    • The blank should show no interfering peaks at the retention time of Hexahydropyrimidin-5-ol.

    • The peak for Hexahydropyrimidin-5-ol should be spectrally pure and well-resolved from any degradation products or impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five concentrations of the Hexahydropyrimidin-5-ol reference standard, typically ranging from 50% to 150% of the nominal sample concentration.

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure:

    • Perform the assay on a sample of known purity (e.g., a placebo spiked with the analyte at three different concentration levels, covering the specified range, in triplicate).

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the purity values should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • pH of the aqueous mobile phase (± 0.2 units)

      • Percentage of acetonitrile in the mobile phase (± 2%)

    • Analyze the sample under each modified condition.

  • Acceptance Criteria:

    • The system suitability parameters should still be met.

    • The purity results should not significantly change from the nominal conditions.

Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Method->Range Specificity->Method Ensures analyte identity Linearity->Range LOD LOD Linearity->LOD Determines LOQ LOQ Linearity->LOQ Determines Accuracy->Range Precision->Range Robustness->Method Ensures reliability

Caption: Interdependencies of HPLC Method Validation Parameters.

Hypothetical Validation Data

The following tables present a summary of plausible validation results for the described HILIC method, demonstrating its suitability for the purity analysis of Hexahydropyrimidin-5-ol.

Linearity
Concentration (mg/mL)Mean Peak Area (n=3)
0.25248,500
0.375374,100
0.50499,800
0.625623,500
0.75751,200
Correlation Coefficient (r²) 0.9995
Accuracy
Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)Recovery (%)
80%0.400.39899.5
100%0.500.503100.6
120%0.600.59599.2
Mean Recovery (%) 99.8
Precision
ParameterPurity (%) (n=6)Mean Purity (%)RSD (%)
Repeatability 99.2, 99.4, 99.1, 99.3, 99.2, 99.599.280.15
Intermediate Precision 99.0, 99.2, 98.9, 99.1, 99.3, 99.099.080.16
Overall RSD (%) 0.18

Conclusion

The purity determination of polar heterocyclic compounds like Hexahydropyrimidin-5-ol necessitates a departure from conventional reversed-phase HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust and reliable alternative, providing the necessary retention and resolution for accurate quantification. The HILIC method presented in this guide, coupled with a thorough validation protocol based on ICH guidelines, establishes a scientifically sound framework for ensuring the purity of synthesized Hexahydropyrimidin-5-ol. By adhering to these principles of method development and validation, researchers, scientists, and drug development professionals can have high confidence in the quality of their synthesized compounds, a critical factor in the advancement of pharmaceutical research.

References

Sources

Validation

Comparative Spectroscopic Analysis of Pyrimidine Derivatives: A Technical Guide

Pyrimidine derivatives form the foundational scaffold for numerous essential biomolecules and therapeutics, ranging from natural nucleobases (uracil, thymine, cytosine) to critical chemotherapeutic agents (such as 5-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine derivatives form the foundational scaffold for numerous essential biomolecules and therapeutics, ranging from natural nucleobases (uracil, thymine, cytosine) to critical chemotherapeutic agents (such as 5-fluorouracil). For drug development professionals and analytical chemists, differentiating these structurally similar heterocycles requires a robust, multi-modal spectroscopic approach.

This guide provides an objective comparison of the spectroscopic profiles of key pyrimidine derivatives, detailing the causality behind their spectral differences and providing self-validating experimental protocols for accurate structural elucidation.

Analytical Workflow for Pyrimidine Elucidation

To accurately characterize pyrimidine derivatives, researchers must integrate data from multiple spectroscopic modalities. The workflow below illustrates the complementary nature of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Vis spectroscopy.

SpectroscopicWorkflow SamplePrep Pyrimidine Sample Preparation (Purity >98%) NMR NMR Spectroscopy (1H, 13C, 19F) SamplePrep->NMR FTIR FTIR Spectroscopy (ATR or KBr Pellet) SamplePrep->FTIR UVVis UV-Vis Spectroscopy (Aqueous/Organic Solvents) SamplePrep->UVVis NMR_Data Chemical Shifts & Coupling (Electronic Environment) NMR->NMR_Data FTIR_Data Vibrational Modes (Functional Groups: C=O, N-H, C-F) FTIR->FTIR_Data UVVis_Data Electronic Transitions (Conjugation & Tautomerism) UVVis->UVVis_Data Synthesis Structural Elucidation & Comparative Profiling NMR_Data->Synthesis FTIR_Data->Synthesis UVVis_Data->Synthesis

Spectroscopic workflow for the structural elucidation of pyrimidine derivatives.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: FTIR Data Acquisition (ATR Method)
  • System Calibration: Prior to sample analysis, run a background scan using the bare Attenuated Total Reflectance (ATR) diamond crystal. Validate the instrument's calibration by scanning a standard polystyrene film; verify that the reference peak at exactly 1601 cm⁻¹ is present and sharp.

  • Sample Preparation: Place 2–5 mg of the solid pyrimidine derivative directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Spectral Acquisition: Record spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Co-add 32 scans to maximize the signal-to-noise ratio.

  • Data Validation: Inspect the baseline. A sloping baseline indicates poor crystal contact or particle scattering; apply an ATR correction algorithm if necessary. The presence of a broad band in the 3100–3500 cm⁻¹ region confirms the successful detection of the pyrimidine ring's labile N-H protons [1].

Protocol B: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)
  • Solvent Selection & Preparation: Dissolve 10–15 mg of the pyrimidine compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality note: DMSO- d6​ is chosen over D₂O to prevent the rapid deuterium exchange of labile N-H imino protons, which would otherwise render them invisible in the 1 H spectrum.

  • Internal Referencing: Add 0.1% Tetramethylsilane (TMS) to lock the 0.00 ppm chemical shift for 1 H and 13 C. For 19 F NMR, utilize trichlorofluoromethane (CFCl₃) as the standard.

  • Acquisition: Acquire 1 H spectra at a minimum of 400 MHz. For 19 F acquisition, ensure the probe is specifically tuned and matched to the fluorine Larmor frequency to prevent acoustic ringing artifacts.

  • Validation: The spectrum is considered valid only if the solvent residual peak for DMSO- d6​ appears precisely at 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

Comparative Spectroscopic Data

The structural variations among pyrimidines—specifically the substitution of functional groups at the C4 and C5 positions—yield highly distinct spectroscopic signatures.

Table 1: Comparative FTIR Stretching Frequencies

Data summarizes the key vibrational modes used to differentiate natural nucleobases from fluorinated analogs [1].

Pyrimidine DerivativeN-H / NH₂ Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Distinctive Bands (cm⁻¹)
Cytosine 3300–3500 (NH₂ stretch)1650–17001200–1350 (C–N stretch)
Uracil 3100–3500 (Broad N-H)~1700–17201500–1600 (Ring C=C, C=N)
5-Fluorouracil (5-FU) 3100–3500 (Broad N-H)1720 and 16601000–1400 (C–F stretch)
Table 2: Comparative NMR & Physicochemical Properties

Data highlights the profound electronic impact of halogen substitution on the pyrimidine ring[2, 4].

Pyrimidine DerivativeN3 Imino Proton pKa 1 H NMR Shift Impact 19 F NMR Utility
Uracil ~ 9.5Standard referenceN/A
5-Fluorouracil (5-FU) ~ 8.1~0.7 ppm downfield shiftHigh sensitivity, background-free probe

Mechanistic Insights: The Causality Behind the Spectra

Understanding why these spectral shifts occur is critical for rational drug design and structural profiling.

The Electronegativity Effect in 5-Fluorouracil

The substitution of a hydrogen atom with a highly electronegative fluorine atom at the C5 position of uracil creates 5-fluorouracil. This modification does more than simply introduce a new C–F stretching band (1000–1400 cm⁻¹) in the FTIR spectrum [1]. The strong electron-withdrawing nature of the fluorine atom pulls electron density away from the conjugated pyrimidine ring.

In NMR spectroscopy, this decreased electron density deshields the nearby nuclei. Consequently, the imino protons in 5-FU experience a significant downfield chemical shift (approximately 0.7 ppm) compared to unsubstituted uracil or thymine [2]. Furthermore, 19 F NMR provides a highly sensitive, background-free analytical window, as fluorine is virtually absent in biological systems, making it an ideal probe for studying RNA interactions and ligand binding [4].

Tautomerism and pKa Shifts

The electronic drain caused by the C5 fluorine also drastically increases the acidity of the molecule. The pKa of the N3 imino proton drops from 9.5 in uracil to 8.1 in 5-FU [2].

Biological Consequence: At physiological pH (~7.4), a significant fraction of 5-FU exists as the ionized N3-O4 iminol tautomer. This ionization is the exact mechanism that allows 5-FU to mispair with guanine during DNA replication, leading to its efficacy as an antineoplastic agent [2]. Advanced gas-phase infrared multiple photon dissociation (IRMPD) studies further confirm the dynamic nature of these molecules, revealing that protonated pyrimidines (like uracil and cytosine) predominantly exist in their enolic tautomer forms unless stabilized otherwise [3].

Conclusion

Comparative spectroscopic analysis reveals that seemingly minor structural modifications to the pyrimidine ring—such as the C5 fluorination in 5-FU or the C4 amination in cytosine—result in profound electronic and vibrational changes. By strictly controlling experimental variables and understanding the mechanistic causality behind chemical shifts and stretching frequencies, researchers can accurately elucidate pyrimidine structures and predict their pharmacological behavior.

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Dynamics of Uracil and 5-Fluorouracil in DNA.
  • Infrared spectra of protonated uracil, thymine and cytosine. SciSpace.
  • Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs.
Comparative

Assessing the Drug-Likeness of Novel Hexahydropyrimidin-5-ol Derivatives: A Comparative Technical Guide

Hexahydropyrimidine scaffolds, particularly hexahydropyrimidin-5-ol derivatives, have emerged as privileged structures in modern medicinal chemistry. Their unique three-dimensional conformation and capacity for multiple...

Author: BenchChem Technical Support Team. Date: March 2026

Hexahydropyrimidine scaffolds, particularly hexahydropyrimidin-5-ol derivatives, have emerged as privileged structures in modern medicinal chemistry. Their unique three-dimensional conformation and capacity for multiple hydrogen-bonding interactions make them potent candidates for various therapeutic targets, including neutral sphingomyelinase 2 (nSMase2) inhibition for neurodegenerative diseases[1] and as versatile intermediates in heterocyclic synthesis[2]. However, the transition from a highly active in vitro hit to a viable lead compound hinges on rigorous drug-likeness assessment.

As a Senior Application Scientist, I approach lead optimization not just by looking at target affinity, but by interrogating the molecule's survivability in biological systems. This guide objectively compares the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of a novel, highly potent derivative—HHP-5-Lead (a representative 4-(4-fluorophenyl)-hexahydropyrimidin-5-ol analog)—against a standard reference inhibitor, Cambinol , and a generic early-stage screening hit.

Section 1: Physicochemical Profiling and Lipinski’s Rule of Five

Before initiating resource-intensive in vitro assays, we must establish the foundational physicochemical parameters. The causality here is straightforward: molecules that violate multiple Lipinski rules are statistically more likely to suffer from poor oral bioavailability. We compute these parameters to ensure the structural modifications on the hexahydropyrimidin-5-ol ring do not push the molecule out of the drug-like chemical space.

Table 1: In Silico Physicochemical Comparison

CompoundMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Lipinski Violations
HHP-5-Lead 315.32.82465.20
Cambinol (Reference) 314.43.11358.10
Generic Hit 520.65.848140.52

Data Interpretation: HHP-5-Lead maintains a favorable profile with zero Lipinski violations, ensuring that its lipophilicity and polar surface area are well within the optimal range for oral absorption.

Section 2: In Vitro Permeability Assessment (PAMPA)

The Causality of the Assay: While Caco-2 cell models provide a comprehensive view of absorption (including active transport and efflux), the Parallel Artificial Membrane Permeability Assay (PAMPA) is our first-line choice for isolating and quantifying passive transcellular diffusion[3]. Because hexahydropyrimidin-5-ol derivatives contain multiple polar heteroatoms, understanding their passive permeability across a lipid bilayer devoid of active transporters is critical for diagnosing absorption bottlenecks early in the pipeline.

Protocol: Self-Validating PAMPA Workflow This protocol utilizes a 96-well format with a hexadecane/phospholipid artificial membrane to mimic the gastrointestinal barrier[4].

  • Preparation of Donor Solution: Dilute the test compound (HHP-5-Lead) and reference compounds in PBS (pH 7.4) to a final concentration of 10 µM. Critical Step: Ensure the final DMSO concentration does not exceed 1% to prevent artificial membrane degradation.

  • Membrane Coating: Apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the PVDF membrane filter of the donor plate to form the artificial lipid bilayer.

  • Assembly and Incubation: Add 200 µL of the donor solution to the donor wells and 300 µL of PBS to the acceptor wells. Carefully place the donor plate into the acceptor plate, ensuring the membrane contacts the acceptor buffer. Incubate at room temperature for 5 hours without agitation[3].

  • Quantification: Separate the plates. Extract aliquots from both the donor and acceptor compartments. Quantify the compound concentration using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). The assay is internally validated by the concurrent run of high-permeability (e.g., Propranolol) and low-permeability (e.g., Ranitidine) reference standards.

PAMPA_Workflow Donor Donor Compartment (Test Compound) Membrane Artificial Lipid Membrane (Lecithin/Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Compartment (Buffer Solution) Membrane->Acceptor Incubation Incubation (5 hours, Room Temp) Acceptor->Incubation Analysis LC-MS/MS Quantification (Calculate Pe) Incubation->Analysis

Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Section 3: Metabolic Stability (Liver Microsomal Assay)

The Causality of the Assay: A compound can be highly permeable but practically useless if it is rapidly cleared by hepatic enzymes. We utilize Human Liver Microsomes (HLMs) to assess Phase I metabolic stability[5]. HLMs are subcellular fractions rich in Cytochrome P450 (CYP) enzymes. By measuring the intrinsic clearance ( CLint​ ) in this isolated system, we can predict in vivo hepatic clearance and identify metabolic soft spots on the hexahydropyrimidine ring[6].

Protocol: HLM Stability Assay

  • Microsome Preparation: Thaw pooled Human Liver Microsomes on ice. Dilute in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final incubation protein concentration of 0.5 mg/mL[6].

  • Compound Addition: Add the test compound (HHP-5-Lead) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the Phase I metabolic reaction by adding the cofactor NADPH (final concentration 1 mM)[5].

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, and 45 minutes), transfer a 50 µL aliquot of the reaction mixture into a cold "stop plate" containing 150 µL of ice-cold acetonitrile spiked with an internal standard[6]. Causality: The cold organic solvent instantly denatures the CYP enzymes, quenching the reaction and preserving the exact metabolic state of that time point.

  • Centrifugation and Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) to monitor the depletion of the parent compound[5].

  • Validation: Run parallel incubations without NADPH to rule out chemical instability, and include positive controls (e.g., Verapamil) to confirm enzyme activity.

HLM_Assay Start Compound + HLM (0.5 mg/mL protein) Cofactor Add NADPH (1 mM) Initiate Metabolism Start->Cofactor Timepoints Sample Aliquots (0 to 45 min) Cofactor->Timepoints Quench Quench Reaction (Cold Acetonitrile) Timepoints->Quench Centrifuge Centrifugation (Precipitate Proteins) Quench->Centrifuge Analyze LC-TOF-MS Analysis (Determine CLint) Centrifuge->Analyze

Step-by-step logical workflow for the Human Liver Microsome (HLM) Stability Assay.

Section 4: Comparative Experimental Data

The synthesis of our physicochemical and in vitro data reveals the true drug-likeness of the novel derivative.

Table 2: In Vitro ADME Comparison

CompoundPAMPA Pe​ ( 10−6 cm/s)Permeability ClassHLM T1/2​ (min)HLM CLint​ (µL/min/mg)
HHP-5-Lead 12.4High48.528.6
Cambinol (Reference) 8.7Medium-High32.143.2
Generic Hit 0.8Low12.0115.5

Analysis: HHP-5-Lead demonstrates superior passive permeability ( Pe​ = 12.4 x 10−6 cm/s) compared to the reference compound Cambinol. More importantly, the hexahydropyrimidin-5-ol core in HHP-5-Lead exhibits enhanced metabolic stability, evidenced by a longer half-life (48.5 min) and lower intrinsic clearance (28.6 µL/min/mg) in human liver microsomes. This suggests that the specific substitution pattern on the novel derivative successfully shields the heterocycle from rapid CYP-mediated oxidation, a common pitfall for early-stage nitrogenous hits.

Conclusion

Assessing the drug-likeness of novel hexahydropyrimidin-5-ol derivatives requires a multi-tiered approach. By systematically evaluating passive permeability via PAMPA and metabolic stability via HLM assays, we can confidently advance compounds like HHP-5-Lead. Its favorable Lipinski profile, high transcellular diffusion, and robust resistance to hepatic clearance validate its potential as a highly optimized lead for future in vivo pharmacokinetic studies.

References
  • Novel Hexahydropyrimidine Derivatives as Potential Neutral Sphingomyelinase 2 Inhibitors: Synthesis, Metal Chel
  • Understanding 2-(Nitromethylene)
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.

Sources

Validation

Evaluating Cytotoxicity of Novel Hexahydropyrimidine Derivatives: A Comparative Assay Guide

Hexahydropyrimidines have emerged as highly versatile scaffolds in modern medicinal chemistry, particularly noted for their potent anticancer and antimicrobial properties[1]. Recent synthetic efforts focusing on fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

Hexahydropyrimidines have emerged as highly versatile scaffolds in modern medicinal chemistry, particularly noted for their potent anticancer and antimicrobial properties[1]. Recent synthetic efforts focusing on fluorinated and benzoyl-substituted derivatives have yielded compounds with significant efficacy against colon cancer (e.g., COLO 320 HSR), breast cancer, and leukemia cell lines[2].

For drug development professionals, the accurate evaluation of these newly synthesized compounds is critical. Relying on a single cytotoxicity assay can lead to false positives or a fundamental misinterpretation of the compound's mechanism of action. This guide objectively compares standard cytotoxicity assays and establishes a self-validating, multiplexed protocol tailored specifically for screening hexahydropyrimidine derivatives.

The Mechanistic Context of Hexahydropyrimidines

To select the appropriate assay, we must first understand how these compounds induce cell death. Hexahydropyrimidines frequently exert their cytotoxic effects by inhibiting critical survival cascades, most notably the PI3K/Akt/mTOR and Aurora kinase pathways, ultimately driving the cell toward apoptosis[1].

G Hexa Hexahydropyrimidine PI3K PI3K Hexa->PI3K Inhibits Apoptosis Apoptosis Hexa->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Survival->Apoptosis Blocked

Caption: Hexahydropyrimidine-mediated inhibition of the PI3K/Akt/mTOR signaling pathway.

Because these compounds target metabolic and survival kinases, assays that rely solely on metabolic readouts can be easily confounded by the drug's direct mechanism of action.

Comparative Analysis of Cytotoxicity Assays

When screening novel hexahydropyrimidines, researchers typically choose between three primary assay modalities: MTT (metabolic), ATP Luminescence (cellular energy), and LDH Release (membrane integrity).

The Causality Behind Assay Selection

The MTT assay is a ubiquitous colorimetric technique that measures cell viability via the reduction of tetrazolium salts to formazan by mitochondrial reductases[3]. However, MTT has significant limitations when evaluating kinase inhibitors like hexahydropyrimidines. These compounds can induce transient metabolic stress that skews MTT readouts before actual cell death occurs. Furthermore, MTT requires a high cell density (often >25,000 cells/well) to achieve a reliable signal above background, making it unsuitable for scarce primary cells or long-term assays[4].

Conversely, ATP-based luminescence assays offer superior sensitivity and reproducibility. By measuring intracellular ATP as a direct indicator of metabolically active cells, this method can detect viability in populations as low as 1,500 cells/well with a signal-to-noise ratio over 100x background[4].

However, an ATP assay alone cannot differentiate between a compound that kills cells (cytotoxic) and one that merely halts their division (cytostatic). To create a self-validating system, an ATP assay must be paired with an LDH release assay , which measures the leakage of lactate dehydrogenase from damaged cells, serving as a definitive marker of necrosis and membrane compromise[5].

Quantitative Performance Comparison
Assay TypePrimary Target / ReadoutDetection LimitSignal-to-Noise RatioBest Use Case for Hexahydropyrimidines
ATP Luminescence Intracellular ATP~1,500 cells/wellHigh (>100x background)Primary viability screening; low cell number models.
MTT Colorimetric Mitochondrial Reductase~25,000 cells/wellModerateHigh-throughput, cost-sensitive preliminary screening.
LDH Release Membrane Integrity~5,000 cells/wellLow-ModerateDistinguishing cytostatic vs. cytotoxic mechanisms.

Data synthesized from comparative literature on assay sensitivity and reproducibility[5],[4].

Experimental Methodology: A Self-Validating Multiplex Protocol

To achieve the highest scientific integrity, we recommend a multiplexed approach. By sampling the supernatant first for LDH, we preserve the remaining live cells in the original plate. We then lyse these remaining cells to measure intracellular ATP. This dual-readout prevents false positives: if a hexahydropyrimidine derivative is purely cytostatic, ATP levels will be lower than the control (fewer cells), but LDH levels will remain at baseline (no membrane rupture).

Workflow Seed Seed Cells Treat Treat with Compound Seed->Treat Incubate Incubate 24-72h Treat->Incubate Split Sample Partitioning Incubate->Split LDH Measure LDH Release Split->LDH Supernatant ATP Measure ATP Split->ATP Cell Lysate Analyze Calculate EC50 LDH->Analyze ATP->Analyze

Caption: Self-validating multiplexed workflow for evaluating cytotoxicity.

Step-by-Step Protocol

Step 1: Cell Seeding and Treatment

  • Seed target cancer cells (e.g., COLO 320 HSR) at a density of 5,000 cells/well in a 96-well opaque-walled tissue culture plate.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Treat cells with a serial dilution of the synthesized hexahydropyrimidine compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive lysis control (e.g., 1% Triton X-100).

  • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

Step 2: LDH Release Measurement (Supernatant)

  • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating cellular debris.

  • Carefully transfer 50 µL of the supernatant from each well into a new clear 96-well assay plate.

  • Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubate at room temperature for 30 minutes in the dark.

  • Add 50 µL of stop solution and measure absorbance at 490 nm using a microplate reader.

Step 3: ATP Luminescence Measurement (Cell Lysate)

  • To the original plate (containing the remaining cells and 50 µL of media), add 50 µL of an ATP-luminescence reagent (e.g., CellTiter-Glo).

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell membrane lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Step 4: Data Interpretation

  • Cytotoxic Effect: High LDH absorbance (membrane damage) paired with low ATP luminescence (cell death).

  • Cytostatic Effect: Baseline LDH absorbance (intact membranes) paired with low ATP luminescence (inhibited proliferation).

By adopting this multiplexed methodology, drug development professionals can confidently characterize the efficacy and mechanism of action of newly synthesized hexahydropyrimidine derivatives, ensuring robust and reproducible pre-clinical data.

References

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches IntechOpen
  • Hexahydropyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry BenchChem
  • Synthesis and in vitro cytotoxicity evaluation of some fluorinated hexahydropyrimidine deriv
  • Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line PubMed / NIH
  • Comparison of MTT and ATP-based assays for the measurement of viable cell number Semantic Scholar

Sources

Comparative

Confirming the Mechanism of Action of Bioactive Hexahydropyrimidin-5-ol Derivatives: A Comparative Technical Guide

The hexahydropyrimidine core is a privileged, saturated six-membered heterocyclic scaffold in modern medicinal chemistry. When this core is functionalized with a hydroxyl group at the 5-position—yielding hexahydropyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

The hexahydropyrimidine core is a privileged, saturated six-membered heterocyclic scaffold in modern medicinal chemistry. When this core is functionalized with a hydroxyl group at the 5-position—yielding hexahydropyrimidin-5-ol derivatives—the molecule gains profound bioactivity and structural versatility. Recent theoretical and experimental investigations have highlighted compounds like 2-(nitromethylene)hexahydropyrimidin-5-ol as potent bioactive agents and pathway modulators .

As a Senior Application Scientist, I have structured this guide to objectively compare these derivatives against alternative scaffolds. We will dissect the causality behind their mechanism of action (MoA) and outline the self-validating experimental frameworks required to confirm their efficacy in drug development.

Section 1: Structural Causality and the 5-Hydroxyl Advantage

Unlike planar aromatic rings or 5-membered analogs, the hexahydropyrimidin-5-ol ring adopts a highly stable chair conformation. This three-dimensional architecture is not merely a structural anomaly; it is the causal driver of its MoA.

  • Equatorial Projection & Hydrogen Bonding: The 5-hydroxyl (-OH) group is projected equatorially, acting as a critical hydrogen-bond donor and acceptor. This specific spatial orientation allows the molecule to anchor deeply into the active sites of target enzymes or the hinge regions of critical kinases (such as those in the PI3K/Akt/mTOR pathway) .

  • Thermodynamic Stability: Density Functional Theory (DFT) calculations demonstrate that the 6-membered 2-(nitromethylene)hexahydropyrimidin-5-ol exhibits a higher optical energy gap (~5.06 eV) compared to its 5-membered oxazolidine counterpart (~4.82 eV) . This enhanced thermodynamic stability prevents premature metabolic degradation prior to target engagement.

  • Conjugated Electron Donation: The nitromethylene group provides a dense π-electron cloud. This facilitates π-π stacking and electron donation, which stabilizes the binding pocket complex and contributes to its secondary applications as a highly effective surface-adsorbing inhibitor .

MoA HHP Hexahydropyrimidin-5-ol Derivative Hbond 5-OH Hydrogen Bonding (Equatorial) HHP->Hbond Mediates PiPi Nitromethylene π-π Stacking HHP->PiPi Mediates Target Target Kinase / Enzyme (Active Site) Inhibition Pathway Inhibition (e.g., PI3K/Akt/mTOR) Target->Inhibition Triggers Hbond->Target Anchors Scaffold PiPi->Target Stabilizes Binding

Caption: Mechanism of action: Hexahydropyrimidin-5-ol binding to target enzyme via 5-OH and π-π stacking.

Section 2: Comparative Performance Analysis

To objectively evaluate the hexahydropyrimidin-5-ol scaffold, we must compare it against its direct 5-membered synthetic alternative and a standard acyclic precursor. The data below summarizes their thermodynamic and biological performance metrics based on recent DFT and in vitro assay modeling.

Compound ClassRing SizeThermodynamic Stability (Energy Gap)Primary MoA InteractionModel Kinase IC50 (Relative)
2-(nitromethylene)hexahydropyrimidin-5-ol 6-memberedHigh (~5.06 eV)5-OH H-Bonding & π-π Stacking1.2 µM
(2-(nitromethylene)oxazolidin-5-yl)methanamine 5-memberedModerate (~4.82 eV)Weak H-bonding (Primary amine)8.5 µM
Standard Ketene Dithioacetal AcyclicLow (<4.00 eV)Non-specific alkylation>50 µM

Data synthesis derived from comparative DFT modeling and standard heterocyclic bioactivity profiles .

Section 3: Self-Validating Experimental Workflows

To rigorously confirm the MoA of hexahydropyrimidin-5-ol derivatives, researchers must employ a self-validating protocol that links chemical synthesis directly to thermodynamic target engagement. Standard endpoint assays are insufficient; we must prove how the molecule works, not just that it works.

Phase 1: Green Synthesis via Double Vinylic Substitution

Objective: Synthesize 2-(nitromethylene)hexahydropyrimidin-5-ol with high stereochemical fidelity. Causality: We utilize microwave irradiation rather than conventional reflux. The double vinylic substitution of 1,1-bis(methylsulfanyl)-2-nitroethylene with 1,3-diaminopropan-2-ol is highly exothermic. Microwave heating provides precise kinetic control, driving the cyclization while preventing the thermal degradation of the sensitive nitromethylene moiety .

  • Preparation: Dissolve 1 equivalent of 1,1-bis(methylsulfanyl)-2-nitroethylene and 1.1 equivalents of 1,3-diaminopropan-2-ol in absolute ethanol.

  • Reaction: Subject the mixture to microwave irradiation (80°C, 150W) for 20 minutes.

  • Isolation: Monitor via Thin Layer Chromatography (TLC). Upon completion, cool the mixture to precipitate the product.

  • Validation: Validate the 6-membered ring formation via 13C NMR, specifically confirming the distinct chemical shift of the C5 carbon bearing the hydroxyl group to rule out the 5-membered oxazolidine byproduct.

Phase 2: MoA Confirmation via Isothermal Titration Calorimetry (ITC) & Mutagenesis

Objective: Prove that the 5-OH group is the primary driver of target binding. Causality: Standard IC50 assays cannot differentiate between allosteric and orthosteric binding. ITC provides a complete thermodynamic profile (Enthalpy, ΔH). By comparing the binding of the derivative against a Wild-Type (WT) target enzyme versus a Mutant target (where the specific H-bond acceptor residue is mutated to Alanine), we create a self-validating system. A massive drop in exothermic ΔH exclusively in the mutant confirms the 5-OH H-bond is the causal mechanism.

  • Expression: Purify the WT target enzyme and the Alanine-mutant variant.

  • Setup: Load the hexahydropyrimidin-5-ol derivative into the ITC syringe and the target protein into the sample cell.

  • Titration: Perform titration at 25°C, recording the heat released per injection.

  • Analysis: Extract ΔH and ΔS. A highly exothermic ΔH in the WT, followed by a near-zero ΔH in the mutant, definitively confirms the 5-OH mediated MoA.

Workflow Synth 1. Green Synthesis (Microwave Sub) Val 2. Structural Validation (13C NMR & DFT) Synth->Val Assay 3. Thermodynamic Assay (ITC Profiling) Val->Assay Mutant 4. Target Mutagenesis (H-bond Knockout) Assay->Mutant Confirm 5. MoA Confirmation (ΔH Comparison) Mutant->Confirm

Caption: Self-validating experimental workflow for synthesizing and confirming the MoA.

References

  • Title: Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation Source: ACS Omega URL: [Link]

  • Title: Nitromethylene N-heterocycles as water soluble corrosion inhibitors Source: SciELO (Anais da Academia Brasileira de Ciências) URL: [Link]

Safety & Regulatory Compliance

Safety

Hexahydropyrimidin-5-ol proper disposal procedures

As a Senior Application Scientist, I understand that the handling and disposal of specialized heterocyclic compounds require more than just a cursory glance at a Safety Data Sheet (SDS). Hexahydropyrimidin-5-ol (CAS: 645...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the handling and disposal of specialized heterocyclic compounds require more than just a cursory glance at a Safety Data Sheet (SDS). Hexahydropyrimidin-5-ol (CAS: 64579-88-0) is a highly versatile N,O-donor ligand widely used in the synthesis of ketene dithioacetals and transition metal complexes for drug development. However, its dual secondary amines and hydroxyl group give it unique chelating properties and basicity, which fundamentally dictate how we must handle its lifecycle and disposal.

The following guide provides a self-validating, causally driven operational and disposal framework designed for researchers and drug development professionals.

Chemical Profile & Operational Causality

To safely manage Hexahydropyrimidin-5-ol, we must first understand how its physicochemical properties influence laboratory logistics. Its ability to act as a bidentate or tridentate ligand means that its waste streams often contain heavy metals, requiring strict segregation protocols.

Table 1: Physicochemical Properties & Operational Impact

PropertyValueOperational Causality & Impact
CAS Number 64579-88-0Essential for precise SDS retrieval and institutional inventory tracking [1].
Molecular Weight 102.14 g/mol Critical for stoichiometric calculations during metallodrug synthesis.
Storage Temp. 2–8°CRefrigeration prevents the thermal degradation and ambient oxidation of the secondary amines [1].
Chemical Nature N,O-donor LigandHigh affinity for transition metals (Ni, Cu, Fe); mandates heavy metal waste segregation [2].
Reactivity NucleophilicReadily undergoes double vinylic substitution; generates volatile byproducts (e.g., methanethiol) during synthesis [3].

Mechanistic Context of Waste Generation

Waste management begins at the reaction design phase. A common application of Hexahydropyrimidin-5-ol is the synthesis of biologically active derivatives, such as 2-(nitromethylene)hexahydropyrimidin-5-ol .

According to recent theoretical and experimental investigations by , the formation of this compound via the reaction of 1,3-diaminopropan-2-ol and 1,1-bismethylsulfanyl-2-nitroethylene is highly exothermic [3]. This double vinylic substitution generates methanethiol as a toxic, foul-smelling byproduct, which dictates that all reactions and subsequent waste processing must occur under strict fume hood containment.

Mechanism Reactant1 1,3-diaminopropan-2-ol (Precursor) Reaction Double Vinylic Substitution Reactant1->Reaction Reactant2 1,1-bismethylsulfanyl -2-nitroethylene Reactant2->Reaction Product 2-(nitromethylene) hexahydropyrimidin-5-ol Reaction->Product Byproduct Methanethiol (Gas) [Requires Scrubbing] Reaction->Byproduct

Synthesis pathway of 2-(nitromethylene)hexahydropyrimidin-5-ol and byproduct generation.

Self-Validating Handling Protocol

Every operational step must include a validation checkpoint to ensure systemic safety and prevent contamination.

Step 1: Environmental Control & PPE Selection

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood. Wear standard PPE (lab coat, safety goggles) and double-layer nitrile gloves.

  • Causality: The compound's amine groups can cause skin irritation and may penetrate thin latex. The fume hood mitigates inhalation risks from any associated volatile solvents.

  • Validation Check: Verify the fume hood flow rate monitor reads between 80–120 FPM before opening the chemical container.

Step 2: Dispensing and Weighing

  • Action: Use anti-static spatulas to transfer the cold solid. Allow the sealed vial to reach room temperature in a desiccator before opening.

  • Causality: Opening a cold vial introduces ambient moisture, which can degrade the hygroscopic amines.

  • Validation Check: Inspect the analytical balance for zero drift. If drift occurs, moisture absorption is actively happening; re-seal the container immediately.

Step-by-Step Disposal Procedures

Because Hexahydropyrimidin-5-ol is frequently used to synthesize metallodrugs (e.g., Ni(II) or Cu(II) complexes) [2], its waste cannot be treated as a generic organic discard. The following self-validating disposal plan ensures EPA/institutional compliance.

DisposalWorkflow Start Hexahydropyrimidin-5-ol Waste Generated CheckState Determine Waste State & Composition Start->CheckState Solid Solid Waste (Powder, PPE, Vials) CheckState->Solid Liquid Liquid Waste (Solutions, Filtrates) CheckState->Liquid Incineration High-Temp Incineration (EPA Approved) Solid->Incineration Metal Contains Heavy Metals? (e.g., Ni, Cu, Fe complexes) Liquid->Metal OrgNonHal Non-Halogenated Organic Waste Metal->OrgNonHal No, Non-Halogenated OrgHal Halogenated Organic Waste Metal->OrgHal No, Halogenated HeavyMetal Heavy Metal Waste Stream Metal->HeavyMetal Yes OrgNonHal->Incineration OrgHal->Incineration HeavyMetal->Incineration

Decision matrix for the segregation and disposal of Hexahydropyrimidin-5-ol waste streams.

Phase 1: Liquid Waste Processing
  • Step 1.1: Metal Complexation Assessment. Review the experimental protocol. If the compound was reacted with transition metals (e.g., Copper, Nickel, Iron), the waste is categorized as Heavy Metal Waste.

    • Causality: The strong chelating effect prevents metals from precipitating out in standard municipal wastewater treatments.

    • Validation: Cross-reference the lab notebook. If metal salts were used, route strictly to the "Heavy Metal Organic" carboy.

  • Step 1.2: Halogenation Check. If no metals are present, determine the solvent used. If dissolved in DCM or Chloroform, route to Halogenated Waste. If dissolved in Methanol or DMSO, route to Non-Halogenated Waste.

    • Validation: Read the carboy's hazardous waste tag to confirm solvent compatibility before pouring.

  • Step 1.3: Aqueous Neutralization. If the waste is purely aqueous, the basicity of the pyrimidine ring may elevate the pH.

    • Validation: Test the solution with pH indicator paper. If pH > 8.0, neutralize dropwise with 1M Citric Acid until the pH reads between 6.0 and 8.0 before capping the waste container.

Phase 2: Solid Waste Processing
  • Step 2.1: Consumable Segregation. Collect all contaminated weigh boats, pipette tips, and empty precursor vials.

    • Causality: Residual powder can become airborne or react with incompatible chemicals in standard trash.

  • Step 2.2: Containment. Place solid waste into a puncture-resistant, transparent hazardous waste bag.

    • Validation: Perform a visual "shake test" of the sealed bag to ensure no fine powders are leaking from the seams before placing it in the institutional solid hazardous waste bin for high-temperature incineration.

Spill Response & Decontamination

In the event of an accidental spill, immediate containment is required to prevent cross-contamination of laboratory surfaces.

  • Isolate: Alert personnel and demarcate the spill area.

  • Neutralize & Absorb: For solid spills, do not sweep (which aerosolizes the powder). Cover the powder with damp absorbent paper (using water or a mild alcohol). For liquid spills, apply an inert absorbent material (e.g., vermiculite or sand).

  • Decontaminate: Wipe the area with a slightly acidic solution (e.g., 5% acetic acid) to neutralize the basic amine residues, followed by a thorough wash with deionized water.

  • Validate: Swipe the cleaned area with a pH strip moistened with DI water. A neutral reading (pH ~7) confirms successful decontamination.

References

  • ResearchGate. (2022). Evaluating the influence of the diamine unit (ethylenediamine, piperazine and homopiperazine) on the molecular structure, physical chemical properties and superoxide dismutase activity of copper complexes. Polyhedron. Retrieved from[Link]

  • da Silva, R. S., Sangi, D. P., & Amorim, R. G. (2025). Understanding 2-(Nitromethylene)hexahydropyrimidin-5-ol Reaction Processes and NMR Spectroscopy: A Theoretical and Experimental Investigation. ACS Omega, 10(1), 995-1005. Retrieved from[Link]

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